molecular formula C8H12N2O3S B1517498 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1094904-92-3

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B1517498
CAS No.: 1094904-92-3
M. Wt: 216.26 g/mol
InChI Key: FGXLWAXAUSOKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O3S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(9)5-7(8)13-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLWAXAUSOKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094904-92-3
Record name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Precision Synthesis of 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" in the development of kinase inhibitors (e.g., EGFR inhibitors) and next-generation sulfonamide antibiotics. Its structural uniqueness lies in the specific 1,2,4-substitution pattern, where the electron-donating methoxy group at the ortho position to the sulfonamide moiety influences both the solubility and the binding affinity of the final drug candidate.

This technical guide details a high-fidelity synthetic route designed for research and scale-up. Unlike direct chlorosulfonation methods which suffer from regioselectivity issues (often yielding mixtures of 2- and 4-sulfonyl isomers), this protocol utilizes a modified Meerwein Sulfonation strategy. This approach guarantees structural integrity by translating the regiochemistry of a commercially available precursor directly into the final product.

Retrosynthetic Analysis & Strategy

To ensure the precise placement of substituents, the synthesis is designed backwards from the target molecule.

Structural Disconnection
  • Target: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

  • Primary Disconnection (Functional Group Interconversion): The amino group (

    
    ) is best accessed via the reduction of a nitro group (
    
    
    
    ). This avoids side reactions involving the free amine during sulfonamide formation.
  • Secondary Disconnection (C-N Bond Formation): The

    
    -methyl sulfonamide bond is formed by nucleophilic attack of methylamine on a sulfonyl chloride.
    
  • Tertiary Disconnection (C-S Bond Formation): The sulfonyl chloride moiety is installed via a Sandmeyer-type (Meerwein) reaction from an aniline precursor, ensuring the sulfur attaches exactly where the nitrogen was.

Starting Material: 2-Methoxy-4-nitroaniline (CAS: 97-52-9). This precursor is widely available and pre-defines the 1,2,4-substitution pattern, eliminating regiochemical ambiguity.

Retrosynthesis Target Target Molecule 4-Amino-2-methoxy-N-methylbenzene- 1-sulfonamide Inter1 Intermediate 1 2-Methoxy-N-methyl-4-nitrobenzene- 1-sulfonamide Target->Inter1 Nitro Reduction (H2/Pd or Fe/NH4Cl) Inter2 Intermediate 2 2-Methoxy-4-nitrobenzenesulfonyl chloride Inter1->Inter2 Aminolysis (MeNH2) Start Starting Material 2-Methoxy-4-nitroaniline Inter2->Start Meerwein Sulfonation (NaNO2, SO2, CuCl2)

Figure 1: Retrosynthetic strategy ensuring regiochemical fidelity via the Meerwein route.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

Objective: Convert the aniline moiety into a sulfonyl chloride group using a copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide.

  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Sodium Nitrite (

    
    , 1.1 eq), Hydrochloric Acid (conc.), Glacial Acetic Acid, Sulfur Dioxide (
    
    
    
    ) gas (or saturated solution), Copper(II) Chloride (
    
    
    , 0.05 eq).
  • Solvent System:

    
    .[1][2]
    

Protocol:

  • Diazotization:

    • In a 3-neck round-bottom flask, suspend 2-methoxy-4-nitroaniline (16.8 g, 100 mmol) in a mixture of concentrated

      
       (30 mL) and glacial acetic acid (10 mL).
      
    • Cool the mixture to -5°C to 0°C using an ice/salt bath. Efficient stirring is critical to prevent local hotspots.

    • Dropwise add a solution of

      
       (7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5°C. Stir for 45 minutes. The solution should become clear/translucent yellow.
      
  • Meerwein Reaction:

    • In a separate vessel, saturate glacial acetic acid (100 mL) with

      
       gas until the weight increases by approx. 30 g. Alternatively, use a commercial solution of 
      
      
      
      in acetic acid.
    • Add

      
       (0.85 g, 5 mmol) to the 
      
      
      
      solution.
    • Pour the cold diazonium salt solution slowly into the stirred

      
       mixture.
      
    • Observation: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
    • Allow the mixture to warm to room temperature over 2 hours and stir until gas evolution ceases.

  • Work-up:

    • Pour the reaction mixture into crushed ice (500 g). The sulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash with cold water (

      
      ) to remove acid traces.
      
    • Critical Step: Dry the solid under vacuum at room temperature. Do not heat, as sulfonyl chlorides are thermally unstable.

    • Yield Expectation: 75–85% (Yellowish solid).

Phase 2: Sulfonamide Formation (N-Methylation)

Objective: Selective formation of the


-methyl sulfonamide bond.
  • Reagents: 2-Methoxy-4-nitrobenzenesulfonyl chloride (from Phase 1), Methylamine (2.0 M in THF or 40% aq. solution), Triethylamine (

    
    , optional scavenger).
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Protocol:

  • Dissolve the crude sulfonyl chloride (25.1 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0°C .[1]

  • Add Methylamine (2.0 M in THF, 110 mL, 220 mmol) dropwise over 30 minutes.

    • Note: Use at least 2 equivalents of amine: 1 eq for the substitution, 1 eq to neutralize the generated

      
      . Alternatively, use 1.1 eq Methylamine and 1.1 eq 
      
      
      
      .
  • Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in Ethyl Acetate (300 mL) and wash with 1M

      
       (to remove excess amine), saturated 
      
      
      
      , and brine.
    • Dry over

      
      , filter, and concentrate.[3]
      
    • Product: 2-Methoxy-N-methyl-4-nitrobenzenesulfonamide .

Phase 3: Nitro Reduction

Objective: Reduction of the nitro group to the final amino moiety without over-reduction or side reactions.

  • Method A (Catalytic Hydrogenation - High Purity):

    • Dissolve the nitro-sulfonamide (10 g) in Methanol (100 mL).

    • Add 10%

      
       (1.0 g, 10 wt%).
      
    • Stir under Hydrogen atmosphere (

      
       balloon or 1-3 bar) at RT for 4–6 hours.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate.[3]

  • Method B (Iron/Ammonium Chloride - Robust/Low Cost):

    • Suspend nitro-sulfonamide (10 g) in Ethanol/Water (3:1, 100 mL).

    • Add Iron powder (325 mesh, 5 eq) and Ammonium Chloride (

      
      , 5 eq).
      
    • Heat to reflux (80°C) for 2 hours.

    • Filter hot through Celite. The product crystallizes upon cooling.

Final Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if necessary.

Process Logic & Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate transformations.

SynthesisWorkflow Step1 Step 1: Diazotization (Aniline → Diazonium) Step2 Step 2: Meerwein Sulfonation (Diazonium → SO2Cl) Step1->Step2 SO2, CuCl2 Step3 Step 3: Aminolysis (SO2Cl → SO2NHMe) Step2->Step3 MeNH2, THF Step4 Step 4: Reduction (NO2 → NH2) Step3->Step4 H2, Pd/C

Figure 2: Sequential reaction workflow for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Diazotization Temp < 5°CAbove 5°C, the diazonium salt may decompose to the phenol (via hydrolysis), reducing yield and purity.

Saturation
Excess (>2 eq)Insufficient

leads to the formation of the azo-coupling side product or chlorobenzene (Sandmeyer chloro-substitution).
Amine Stoichiometry 2.0 - 2.2 eqMethylamine is volatile. Excess ensures complete conversion of the sulfonyl chloride and scavenging of HCl.
Reduction pH Neutral/MildStrong acid conditions during reduction (e.g.,

) can hydrolyze the sulfonamide bond or the methoxy ether.

Safety & Regulatory

  • Chlorosulfonic/Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle in a fume hood. Hydrolysis releases HCl gas.

  • Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet and process immediately.

  • Sulfur Dioxide: Toxic gas. Use a scrubbing system (NaOH trap) for the exhaust.

References

  • Meerwein Sulfonation Mechanism: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977. Link

  • Precursor Synthesis (Patent): "Method for preparing nitrobenzene sulfonyl chloride." CN1143844C. Link

  • Sulfonamide Formation: "Derivatives of 1-benzenesulfonyl-1,3-dihydro-indol-2-one, their preparation..." EP0636608A1. (Describes the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with methylamine). Link

  • Target Molecule Data: PubChem Compound Summary for CID 54683469 (Related analog structure validation). Link

Sources

An In-depth Technical Guide to 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide (CAS 49564-57-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide, a sulfonamide derivative with emerging significance in medicinal chemistry and chemical biology. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind experimental designs and analytical approaches. It is intended to be a valuable resource for researchers engaged in drug discovery, particularly in the fields of targeted protein degradation and small molecule inhibitor development.

Important Note on Chemical Identity: The CAS number 49564-57-0 is unequivocally linked to the chemical structure 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide . Initial searches may sometimes associate this CAS number with the name "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide," which represents a different isomer. This guide will strictly focus on the compound validated by the CAS registry.

Molecular Profile and Physicochemical Properties

4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The molecule's architecture, featuring an aniline moiety, a methoxy group, and a sulfonamide functional group, provides a versatile scaffold for chemical modifications and diverse biological interactions.

Chemical Structure and Identifiers
  • IUPAC Name: 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide[1]

  • CAS Number: 49564-57-0[1][2]

  • Molecular Formula: C₉H₁₄N₂O₃S[1][2]

  • Molecular Weight: 230.29 g/mol [1][2][3]

  • SMILES: CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N[1][3]

  • InChI Key: GWSQAGVGSHXRJK-UHFFFAOYSA-N[1][3]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing analytical methods.

PropertyValueSource
Melting Point 135 - 140°CChemicalBook
Boiling Point (Predicted) 402.2 ± 55.0 °CChemicalBook
Density (Predicted) 1.261 ± 0.06 g/cm³Echemi
pKa (Predicted) 12.30 ± 0.50ChemicalBook
LogP (Predicted) 0.5PubChem
Solubility Soluble in DMSO and Methanol (slightly).[4]ChemicalBook

Synthesis and Chemical Landscape

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical retrosynthetic pathway would involve the disconnection of the sulfonamide bond, leading back to a sulfonyl chloride and methylamine. The sulfonyl chloride precursor would, in turn, be derived from the corresponding aniline.

Synthesis_Workflow Target 4-amino-5-methoxy- N,2-dimethylbenzene- 1-sulfonamide Sulfonamide_Formation Sulfonamide Formation (Amine Coupling) Target->Sulfonamide_Formation Sulfonyl_Chloride 4-amino-5-methoxy- 2-methylbenzene- 1-sulfonyl chloride Sulfonamide_Formation->Sulfonyl_Chloride Methylamine Methylamine Sulfonamide_Formation->Methylamine Chlorosulfonation Chlorosulfonation Sulfonyl_Chloride->Chlorosulfonation Aniline_Precursor 2-methoxy-5-methylaniline Chlorosulfonation->Aniline_Precursor

Caption: Proposed retrosynthetic analysis of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized, self-validating protocol for the synthesis of sulfonamides, which can be adapted for the target molecule.

Step 1: Chlorosulfonation of the Aromatic Precursor

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a common and effective reagent for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

    • Slowly add the starting aniline (e.g., 2-methoxy-5-methylaniline, 1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • The sulfonyl chloride product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sulfonamide Formation

  • Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with primary or secondary amines to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve the sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, such as pyridine or triethylamine (2-3 equivalents).

    • Slowly add the amine (e.g., methylamine, 1.1 equivalents) to the reaction mixture, keeping the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

While extensive biological activity data for 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is not yet widely published, its classification as a "Protein Degrader Building Block" by some chemical suppliers points towards its utility in the burgeoning field of targeted protein degradation.

Role as a Protein Degrader Building Block

Targeted protein degradation is a therapeutic strategy that utilizes small molecules, often called Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[5] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]

The structure of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide, with its reactive amino group, makes it a suitable building block for the synthesis of PROTACs. The amino group can be functionalized to attach a linker, which would then be connected to a ligand for an E3 ligase or a target protein.

PROTAC_Concept Sulfonamide_Building_Block 4-amino-5-methoxy- N,2-dimethylbenzene- 1-sulfonamide Functionalization Amine Functionalization Sulfonamide_Building_Block->Functionalization Linker_Attachment Linker Functionalization->Linker_Attachment PROTAC PROTAC Molecule Linker_Attachment->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Caption: Conceptual use of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide in PROTAC synthesis.

Potential as an Intermediate for Azo Dyes

The primary amino group on the benzene ring also makes this compound a suitable precursor for the synthesis of azo dyes. Through a diazotization reaction, the amino group can be converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form an azo dye.

Analytical Methodologies

The characterization and quantification of 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide would rely on standard analytical techniques employed in organic and medicinal chemistry.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the protons of the methyl group on the benzene ring. The chemical shifts and coupling patterns would be informative for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of the compound and for its quantification in various matrices. A reverse-phase HPLC method would likely be effective.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Flow Rate: Typically around 1.0 mL/min.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion and Future Perspectives

4-amino-5-methoxy-N,2-dimethylbenzene-1-sulfonamide is a versatile chemical intermediate with significant potential in the synthesis of complex molecules for drug discovery and materials science. Its role as a building block for PROTACs highlights its relevance in the cutting-edge field of targeted protein degradation. Further research into the synthesis of this compound and the exploration of its biological activities are warranted to fully unlock its potential. This guide provides a foundational understanding for researchers to build upon in their future investigations.

References

  • PubChem. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. Available from: [Link]

  • GSRS. 4-AMINO-5-METHOXY-N,2-DIMETHYLBENZENESULFONAMIDE. Available from: [Link]

Sources

An In-depth Technical Guide on the Predicted Biological Activity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Sulfonamide

In the vast landscape of chemical compounds with therapeutic potential, there exist molecules that, despite their structural promise, remain uncharacterized in published literature. 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is one such entity. A thorough investigation of scientific databases reveals a conspicuous absence of experimental data pertaining to its specific biological activities.

This guide, therefore, ventures into a predictive exploration of the likely biological profile of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. By dissecting its constituent chemical moieties and drawing parallels with structurally analogous sulfonamides, we can construct a scientifically-grounded hypothesis regarding its potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers poised to embark on the empirical investigation of this novel compound.

Molecular Architecture and Physicochemical Properties

To forecast the biological behavior of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a granular understanding of its molecular structure is paramount.

PropertyValueSource
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamideN/A
Molecular Formula C8H12N2O3SN/A
Molecular Weight 216.26 g/mol [1]
Predicted LogP ~0.1[1]

The molecule is characterized by a benzenesulfonamide core, substituted with a 4-amino group, a 2-methoxy group, and an N-methyl group on the sulfonamide nitrogen. The strategic placement of these functional groups is anticipated to be a strong determinant of its biological activity.

Predicted Biological Activities: A Tale of Two Targets

The sulfonamide class of compounds is renowned for two primary, well-documented biological activities: antibacterial action through the inhibition of dihydropteroate synthase, and the inhibition of carbonic anhydrases.[2][3] It is highly probable that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide will exhibit activity in one or both of these arenas.

Postulated Antibacterial Activity via Folate Synthesis Pathway Inhibition

The quintessential mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic.[3]

The 4-amino group on the benzene ring of sulfonamides is a structural mimic of para-aminobenzoic acid (PABA), the natural substrate for DHPS. It is this chemical resemblance that underpins the antibacterial efficacy of this class of drugs.[3] Given that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide possesses this key 4-amino moiety, it is a strong candidate for possessing antibacterial properties.

The presence of the 2-methoxy and N-methyl groups will likely modulate the potency and spectrum of this activity. The methoxy group, being electron-donating, may influence the electronic properties of the aromatic ring and its interaction with the enzyme's active site. The N-methyl group could affect the compound's solubility and cell permeability.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides

Caption: Predicted mechanism of antibacterial action.

Potential as a Carbonic Anhydrase Inhibitor

Aryl and heteroarylsulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2]

The inhibitory action of sulfonamides on CAs is mediated by the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity. It is conceivable that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide could act as a CA inhibitor. The 2-methoxy group, in particular, may confer a degree of isoform selectivity.

Proposed Experimental Validation Workflow

To transition from prediction to empirical evidence, a structured experimental workflow is essential.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Antibacterial Susceptibility Testing (MIC determination against a panel of bacteria) C DHPS Enzyme Inhibition Assay A->C B Carbonic Anhydrase Inhibition Assay (against a panel of CA isoforms) D CA Isoform Selectivity Profiling B->D E Animal Model of Bacterial Infection C->E F Pharmacokinetic and Pharmacodynamic Studies D->F

Caption: A proposed experimental workflow for validation.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro antibacterial efficacy of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

  • Preparation of Bacterial Inoculum:

    • Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

While the biological activity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide remains to be experimentally defined, its chemical structure strongly suggests a dual potential as an antibacterial agent and a carbonic anhydrase inhibitor. The predictive analysis presented in this guide provides a robust framework for initiating a formal investigation into its therapeutic promise.

Future research should focus on the synthesis of this compound, followed by the systematic in vitro and in vivo evaluations outlined herein. Such studies will be instrumental in either corroborating or refuting the hypotheses put forth in this document and will ultimately determine the place of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in the broader context of medicinal chemistry.

References

  • Krall, J. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17656-17679. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Das, K. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130660. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 578975, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135413521, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17865896, 4-amino-5-methoxy-2-methylbenzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential mechanisms of action for the novel compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. As a member of the sulfonamide class of molecules, its biological activity is likely rooted in established pharmacological pathways associated with this versatile functional group. This document will delve into these probable mechanisms, offering field-proven insights and detailed experimental protocols to elucidate its specific biological targets and therapeutic potential.

Introduction to 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is an aromatic sulfonamide. The core structure, a benzenesulfonamide moiety, is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] The biological activity of sulfonamide-based compounds is diverse, ranging from antimicrobial and diuretic effects to applications in oncology and neurology.[2][3][4] The specific substitutions on the benzene ring (amino and methoxy groups) and the sulfonamide nitrogen (a methyl group) will modulate the compound's physicochemical properties and target-binding affinity, ultimately defining its unique pharmacological profile.

Compound Attribute Identifier
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Molecular Formula C8H12N2O3S
CAS Number Not readily available; related structures exist.[5][6][7]

Postulated Mechanisms of Action

Based on the extensive literature on sulfonamide derivatives, several primary mechanisms of action can be postulated for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Dihydropteroate Synthetase Inhibition (Antimicrobial Activity)

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. As structural analogs of para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydrofolic acid and subsequently arresting bacterial growth.[1] This bacteriostatic effect has been a cornerstone of antimicrobial therapy for decades.[1]

Experimental Protocol 1: Assessing Antibacterial Activity and DHPS Inhibition

Objective: To determine if 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide exhibits antibacterial properties via inhibition of the folic acid pathway.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate the dilutions with a standardized suspension of a susceptible bacterial strain (e.g., Escherichia coli, Staphylococcus aureus).

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • PABA Reversal Assay:

    • Perform the MIC assay as described above, but with the addition of a fixed concentration of PABA to the media.

    • A significant increase in the MIC in the presence of PABA suggests competitive inhibition at the DHPS enzyme.

  • Recombinant DHPS Enzyme Inhibition Assay:

    • Express and purify recombinant DHPS from the target bacterial species.

    • Conduct an in vitro enzyme activity assay using a chromogenic or fluorogenic substrate.

    • Determine the IC50 value of the test compound by measuring the inhibition of enzyme activity across a range of compound concentrations.

Logical Causality: A positive result in the MIC assay establishes general antibacterial activity. If this activity is reversed by the addition of PABA, it strongly implies that the compound targets the folic acid synthesis pathway. Direct measurement of inhibition of purified DHPS provides definitive evidence of the molecular target.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 human CA isoforms with diverse physiological roles, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and edema.[2] The primary sulfonamide group is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site.[2]

Experimental Protocol 2: Evaluating Carbonic Anhydrase Isoform Selectivity

Objective: To determine if 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide inhibits human carbonic anhydrases and to assess its isoform selectivity.

Methodology:

  • Fluorescent Thermal Shift Assay (FTSA):

    • Incubate a panel of recombinant human CA isoforms (e.g., CA I, II, VI, VII, XII, XIII) with a fluorescent dye that binds to hydrophobic regions of proteins.

    • Measure the change in fluorescence as the temperature is increased, generating a protein melting curve.

    • The binding of an inhibitor stabilizes the protein, resulting in a shift in the melting temperature (Tm).

    • The dissociation constant (Kd) can be calculated from the concentration-dependent shift in Tm.[2]

  • Isothermal Titration Calorimetry (ITC):

    • Directly measure the heat change upon binding of the compound to the target CA isoform.

    • This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Logical Causality: FTSA provides a high-throughput method to screen for binding against a panel of CA isoforms, allowing for an initial assessment of potency and selectivity. ITC serves as a gold-standard secondary assay to confirm the binding affinity and provide deeper insights into the thermodynamics of the interaction for the most promising isoforms.

DOT Script for Carbonic Anhydrase Inhibition Pathway

CA_Inhibition cluster_0 Physiological Process cluster_1 Inhibition CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase (CA) HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous Compound 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide CA_Enzyme CA Active Site (Zn2+) Compound->CA_Enzyme Inhibits

Caption: Inhibition of carbonic anhydrase by the sulfonamide compound.

Other Potential Enzyme Targets

The sulfonamide moiety is a versatile pharmacophore that has been incorporated into inhibitors for a wide range of enzymes.[4][8][9]

  • Proteases: Certain sulfonamide derivatives have shown inhibitory activity against serine proteases (e.g., elastase, thrombin) and metalloproteases.[4]

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often feature a sulfonamide or a similar functional group.[10]

  • Cholinesterases: In the context of Alzheimer's disease research, some sulfonamides have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

Experimental Protocol 3: Broad-Spectrum Enzyme Inhibition Screening

Objective: To identify other potential molecular targets of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Methodology:

  • Commercial Enzyme Inhibition Panels:

    • Utilize commercially available screening services that offer panels of purified enzymes (e.g., kinases, proteases, phosphatases).

    • Submit the compound for testing at one or two fixed concentrations to identify potential "hits."

  • Follow-up Dose-Response Assays:

    • For any enzymes where significant inhibition is observed, perform detailed dose-response studies to determine the IC50 value.

  • Cell-Based Assays:

    • If a promising target is identified, transition to cell-based assays to confirm that the compound can engage its target in a more physiologically relevant context. For example, if COX-2 is identified as a target, measure the inhibition of prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation & Target ID cluster_tertiary Mechanism Confirmation Start Novel Compound: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide MIC_Assay Antibacterial MIC Assay Start->MIC_Assay CA_Screen Carbonic Anhydrase Panel (FTSA) Start->CA_Screen Enzyme_Panel Broad Enzyme Panel Start->Enzyme_Panel PABA_Reversal PABA Reversal Assay MIC_Assay->PABA_Reversal If Active CA_ITC CA Isoform ITC CA_Screen->CA_ITC If Hits Dose_Response IC50 Determination for Hits Enzyme_Panel->Dose_Response If Hits DHPS_Assay Recombinant DHPS Assay PABA_Reversal->DHPS_Assay If PABA Reverses Mechanism_1 Mechanism_1 DHPS_Assay->Mechanism_1 DHPS Inhibitor Mechanism_2 Mechanism_2 CA_ITC->Mechanism_2 CA Inhibitor Cell_Based Cell-Based Functional Assays Dose_Response->Cell_Based If Potent Mechanism_3 Mechanism_3 Cell_Based->Mechanism_3 Other Enzyme Inhibitor

Caption: A workflow for elucidating the mechanism of action.

Conclusion

While the specific mechanism of action for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide remains to be empirically determined, its chemical structure strongly suggests activity as an enzyme inhibitor. The most probable targets, based on decades of research into the sulfonamide pharmacophore, are dihydropteroate synthetase in bacteria and human carbonic anhydrases. However, the versatility of this chemical class warrants a broader investigation into other enzyme families. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the precise molecular targets and therapeutic potential of this compound. This systematic approach, moving from broad screening to specific target validation, is essential for advancing novel chemical entities through the drug discovery and development pipeline.

References

  • M. A. T. Abdel-Rehim, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62235–62252. [Link]

  • M. C. Aragoni, et al. (2009). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2663. [Link]

  • A. A. Al-Amiery, et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Molecules, 27(19), 6285. [Link]

  • S. Čikotienė, et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 127–137. [Link]

  • A. A. Al-Amiery, et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1699. [Link]

  • S. K. S. Al-Bayati, et al. (2022). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2022, 1–11. [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Substance Registry Services. Retrieved February 6, 2026, from [Link]

  • C. T. Supuran. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 18(1), 51–65. [Link]

  • Google Patents. (n.d.). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • ResearchGate. (n.d.). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of sulfonamide derivatives having enzyme inhibition activity. Retrieved February 6, 2026, from [Link]

  • A. U. Rehman, et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

A Technical Guide to the Research Potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential research applications of the novel chemical entity, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple compound summary. Instead, it lays out a strategic, evidence-based roadmap for investigating its therapeutic promise. We will delve into the scientific rationale for exploring its utility in key therapeutic areas, supported by detailed, field-proven experimental protocols and a robust framework for further medicinal chemistry exploration.

Introduction: The Sulfonamide Scaffold and the Promise of a Novel Derivative

The sulfonamide functional group is a cornerstone of modern medicine, giving rise to a wide array of drugs with diverse biological activities.[1][2] From the foundational discovery of their antibacterial properties to their application as diuretics, anti-inflammatory agents, and carbonic anhydrase inhibitors, sulfonamides have proven to be a remarkably versatile chemical scaffold.[3][4] The compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, while not extensively studied, presents a compelling starting point for new drug discovery endeavors. Its structure, featuring a primary aromatic amine, a methoxy group, and an N-methylated sulfonamide, offers unique electronic and steric properties that warrant investigation.

This guide will explore three primary avenues of research for this compound, based on the well-established activities of the broader sulfonamide class: antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory applications. For each area, we will present the underlying scientific rationale and a detailed experimental protocol to facilitate its investigation.

Physicochemical Properties of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

PropertyPredicted Value/InformationSource
Molecular Formula C8H12N2O3S-
Molecular Weight 216.26 g/mol -
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide-
CAS Number Not available-
Predicted LogP 0.8 - 1.5-
Predicted Solubility Moderately soluble in organic solvents, slightly soluble in water-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 5-

Note: These properties are predicted and should be experimentally verified.

Potential Research Application I: Antimicrobial Activity

Scientific Rationale

The archetypal activity of sulfonamides is their antibacterial effect.[3] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2] Folate is a crucial precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides act as bacteriostatic agents, halting bacterial growth and replication.[2][5] Given that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide possesses the core sulfonamide pharmacophore, it is a prime candidate for investigation as a novel antibacterial agent.

cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids cluster_reaction Catalytic Reaction CA Carbonic Anhydrase (with Zn2+) Product HCO3- + H+ CA->Product Catalysis Substrate CO2 + H2O Substrate->CA Catalysis Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Sulfonamide->CA Inhibition (Binding to Zn2+)

Mechanism of Carbonic Anhydrase Inhibition
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by the test compound.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare serial dilutions of the test compound and acetazolamide in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound or control inhibitor at various concentrations.

    • Add 20 µL of the hCA II solution to each well and incubate for 10 minutes at room temperature.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

    • The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Research Application III: Anti-inflammatory Activity

Scientific Rationale

Certain sulfonamide-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2). [4]COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. [4]Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The structural motif of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide shares some features with known COX-2 inhibitors, making it a worthwhile candidate for investigation in this area.

ArachidonicAcid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Sulfonamide->COX2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation

COX-2 Inhibition in the Inflammatory Pathway
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well microtiter plates

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

  • Celecoxib (positive control inhibitor)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of COX-2 enzyme in the reaction buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare a stock solution of TMPD.

    • Prepare serial dilutions of the test compound and celecoxib.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, the test compound or control inhibitor, and the COX-2 enzyme.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

    • The rate of TMPD oxidation is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Versatile Scaffold for Medicinal Chemistry

Beyond its potential intrinsic activity in the aforementioned areas, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide represents a valuable starting point for medicinal chemistry campaigns. The three key functional groups – the primary aromatic amine, the methoxy group, and the N-methylsulfonamide – provide handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • The Amino Group: Can be acylated, alkylated, or converted to other functional groups to modulate activity and physicochemical properties.

  • The Methoxy Group: Its position on the aromatic ring influences the electronic properties of the molecule. Demethylation or replacement with other alkoxy groups can be explored.

  • The N-methylsulfonamide: The methyl group can be replaced with other alkyl or aryl groups to probe the binding pocket of target enzymes.

Conclusion

While 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a relatively unexplored molecule, its structural relationship to the broad and pharmacologically successful class of sulfonamides provides a strong rationale for its investigation. This guide has outlined three promising research avenues: antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory applications. The detailed experimental protocols provided offer a clear path for initiating these studies. Furthermore, the compound's chemical structure makes it an attractive scaffold for medicinal chemistry efforts aimed at developing novel and improved therapeutics. It is our hope that this technical guide will serve as a catalyst for further research into the potential of this intriguing molecule.

References

  • Adam, Y., & Hagelnur, A. A. (2009). [Information not further specified in search result].
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). [Information not further specified in search result].
  • Liu, L. Z., et al. (1994). [Information not further specified in search result].
  • Gudžaitė, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(12), 3249. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2022). Sulfonamide derivatives: Synthesis and applications. [Journal name and volume not specified]. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

  • Al-Trawneh, S. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(13), 3933-3944. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • U.S. Environmental Protection Agency. Substance Details for Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. [Link]

Sources

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Research Framework for the Evaluation of Novel Benzenesulfonamide Derivatives: A Case Study of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

The benzenesulfonamide moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to the active agent sulfanilamide, this structural motif has given rise to a vast and diverse array of therapeutic agents.[1][2] The inherent chemical stability and versatile synthetic accessibility of the sulfonamide group, coupled with its ability to engage in critical hydrogen bonding interactions and act as a transition-state mimetic, has cemented its role in drug discovery. Its applications span from antibacterial and antifungal agents to diuretics, anticonvulsants, anti-inflammatory drugs, and even agents active in the central nervous system.[1][2][3]

This guide focuses on a specific, less-explored derivative, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide . By dissecting its structural features—the core benzenesulfonamide, a 4-amino group crucial for antibacterial mimicry, a 2-methoxy group that modulates electronic and steric properties, and an N-methyl substitution that alters the sulfonamide's acidity and binding characteristics—we can construct a comprehensive research and development framework. This document serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the synthesis, characterization, and biological evaluation of this and other novel sulfonamide-based compounds.

Part 1: Synthesis and Physicochemical Characterization

The foundation of any drug discovery program is the robust synthesis and thorough characterization of the target molecule. This section outlines a proposed synthetic route and the analytical workflows required to validate the structure and purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be designed starting from commercially available 2-methoxy-4-nitroaniline. The workflow involves protection of the aniline, chlorosulfonation, reaction with methylamine, and a final reduction of the nitro group.

Synthesis_Workflow A 2-Methoxy-4-nitroaniline (Starting Material) B Acetylation (Acetic Anhydride) A->B C N-(2-methoxy-4-nitrophenyl)acetamide (Protected Intermediate) B->C D Chlorosulfonation (Chlorosulfonic Acid) C->D E 3-Acetamido-4-methoxy-5-nitrobenzene-1-sulfonyl chloride D->E F Amination (Methylamine) E->F G N-(2-methoxy-4-nitrophenyl)-N-methyl-acetamide-sulfonamide F->G H Reduction & Deprotection (e.g., Fe/HCl or H2/Pd-C) G->H I 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Final Product) H->I

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Acetylation: To a solution of 2-methoxy-4-nitroaniline in glacial acetic acid, add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture into ice water to precipitate the product, N-(2-methoxy-4-nitrophenyl)acetamide, which is then filtered, washed, and dried.

  • Step 2: Chlorosulfonation: Add the protected intermediate from Step 1 portion-wise to an excess of chlorosulfonic acid at 0°C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry the product.

  • Step 3: Amination: Dissolve the sulfonyl chloride from Step 2 in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C and add an aqueous solution of methylamine dropwise. Stir the reaction for 2-4 hours at room temperature. Remove the solvent under reduced pressure and extract the product into ethyl acetate.

  • Step 4: Reduction and Deprotection: Dissolve the nitro-sulfonamide from Step 3 in ethanol. Add a reducing agent such as iron powder followed by concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool, neutralize with a base (e.g., sodium bicarbonate), and filter. The deprotection of the acetyl group typically occurs under these acidic reduction conditions. Purify the crude product by column chromatography or recrystallization to yield the final compound.

Physicochemical Properties and Analytical Validation

Accurate characterization is critical. The following table summarizes the predicted properties and required analytical tests for the final compound.

Property / MethodPredicted Value / Expected OutcomePurpose
Molecular Formula C₈H₁₂N₂O₃SFundamental Identity
Molecular Weight 216.26 g/mol [4]Stoichiometric calculations and mass spectrometry validation
XLogP3 ~1.0 - 1.5 (Predicted)Estimation of lipophilicity, relevant for permeability and binding
pKa (Amino group) ~3-4 (Predicted)Determines ionization state at physiological pH
pKa (Sulfonamide N-H) ~9-10 (Predicted)Influences solubility and target binding interactions
High-Performance Liquid Chromatography (HPLC) Single sharp peak with >95% purityPurity assessment and quantification
Mass Spectrometry (MS) ESI-MS: [M+H]⁺ at m/z 217.06Confirmation of molecular weight and elemental composition
¹H Nuclear Magnetic Resonance (¹H-NMR) Peaks corresponding to aromatic protons, methoxy protons, N-methyl protons, and amino protons with correct integration and splitting.Structural elucidation and confirmation
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Peaks corresponding to the 8 unique carbon atoms in the molecule.Confirmation of the carbon skeleton

Part 2: A Hypothesis-Driven Biological Evaluation Strategy

The structural features of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide suggest several plausible biological activities. A tiered, hypothesis-driven screening approach is the most efficient way to investigate its therapeutic potential.

Hypothesis 1: Antibacterial Activity via Folic Acid Synthesis Inhibition

Causality: The 4-aminobenzenesulfonamide core is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vitamin required for DNA and RNA synthesis.[2][5] By competitively inhibiting DHPS, sulfonamides act as bacteriostatic agents, halting bacterial growth and replication.[2]

Folic_Acid_Pathway cluster_bacterial_cell Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate DHPS->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH -> NADP+ THF Tetrahydrofolate DHFR->THF DNA DNA/RNA Synthesis THF->DNA Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesis 2: Carbonic Anhydrase Inhibition

Causality: The unsubstituted sulfonamide group is a powerful zinc-binding pharmacophore that is central to the mechanism of all carbonic anhydrase (CA) inhibitors.[1] These drugs are used to treat glaucoma, epilepsy, and act as diuretics. The sulfonamide nitrogen deprotonates and coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and shutting down the enzyme's catalytic activity (the hydration of CO₂). While the N-methylation in our target compound makes it a secondary sulfonamide, which can reduce affinity compared to primary sulfonamides, significant inhibitory activity may still be present and could offer selectivity for different CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored p-nitrophenol.

  • Procedure: In a 96-well plate, add Tris-HCl buffer (pH 7.4), a known concentration of purified human carbonic anhydrase (e.g., hCA II), and varying concentrations of the test compound (dissolved in DMSO).

  • Incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate, p-NPA.

  • Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation for Biological Screening

Quantitative data from initial screenings should be summarized for clear comparison.

CompoundTarget Organism/EnzymeAssay TypeResult (MIC / IC₅₀)
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide E. coliBroth Microdilutione.g., 64 µg/mL
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide S. aureusBroth Microdilutione.g., >128 µg/mL
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Human Carbonic Anhydrase IIp-NPA Hydrolysise.g., 250 nM
Sulfanilamide (Control) E. coliBroth Microdilutione.g., 32 µg/mL
Acetazolamide (Control) Human Carbonic Anhydrase IIp-NPA Hydrolysise.g., 12 nM

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The initial screening results provide a starting point for lead optimization. Understanding how each substituent contributes to the molecule's activity, selectivity, and pharmacokinetic profile is key to designing improved analogs.

  • 4-Amino Group: This group is paramount for PABA mimicry and antibacterial action. It can be temporarily masked (prodrug strategy) to improve solubility or permeability, but its presence is likely essential for the DHPS inhibitory mechanism.

  • 2-Methoxy Group: This electron-donating group influences the electronics of the aromatic ring and the pKa of the 4-amino group. Its steric bulk can dictate the orientation of the molecule within a binding pocket, potentially enhancing selectivity for one target over another. Replacing it with other groups (e.g., -H, -Cl, -CH₃) can probe the importance of steric and electronic effects.

  • N-Methyl Group: This transforms the sulfonamide from primary to secondary. This change can drastically affect binding affinity for CAs and may alter metabolic stability and cell permeability. Exploring other N-substituents (e.g., -H, -Ethyl, -Cyclopropyl) is a classic medicinal chemistry strategy to fine-tune activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR cluster_mol cluster_nodes mol R1 Modify N-substituent (H, Et, etc.) - Affects pKa, ADME R1:e->mol:w R2 Modify Ring Position 2 (-H, -Cl, -F, etc.) - Affects electronics, sterics R2:e->mol:n R3 Modify Amino Group (Prodrugs, amides) - Affects solubility, PABA mimicry R3:e->mol:s

Caption: Key sites for medicinal chemistry optimization.

Conclusion

While 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide may not be a widely documented compound, its structure serves as an excellent model for illustrating the systematic process of modern drug discovery. By leveraging established knowledge of the versatile benzenesulfonamide scaffold, we have outlined a complete, hypothesis-driven framework for its synthesis, characterization, and biological evaluation. This guide demonstrates that the true value of a novel compound lies not just in its known properties, but in its potential to be explored through rigorous, logical, and creative scientific inquiry. The principles and protocols detailed herein provide a robust roadmap for researchers aiming to unlock the therapeutic potential of new chemical entities in this important structural class.

References

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PubChem.
  • Zalubovskis, R., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 15858-15880.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Akerman, K., et al. (2007). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. Retrieved from [Link]

  • Haque, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(14), 8315-8331.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 17(10), 1149-1169. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These parameters, including solubility, lipophilicity, and ionization state (pKa), are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule such as 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a member of the sulfonamide class of compounds known for their diverse pharmacological activities, a precise characterization of these properties is paramount.[1] This guide will detail the necessary steps to synthesize and empirically determine these critical attributes.

Molecular Structure and Identification

A clear definition of the molecular structure is the foundational step for any physicochemical analysis. The structural attributes of the target molecule, including hydrogen bond donors and acceptors, and rotatable bonds, will influence its interactions with biological systems.

IUPAC Name: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Molecular Formula: C₈H₁₂N₂O₃S

Molecular Weight: 216.26 g/mol

Chemical Structure:

Caption: 2D structure of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Proposed Synthesis Pathway

A logical first step in the characterization of a novel compound is its synthesis. Based on established synthetic routes for analogous sulfonamides, a plausible pathway for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is proposed below.[2]

Synthesis_Pathway start 2-Methoxy-4-nitroaniline intermediate1 2-Methoxy-4-nitrobenzenesulfonyl chloride start->intermediate1 1. NaNO₂, HCl 2. SO₂, CuCl₂ intermediate2 N-Methyl-2-methoxy-4-nitrobenzenesulfonamide intermediate1->intermediate2 Methylamine (CH₃NH₂) product 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide intermediate2->product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Protocol Justification:

  • Diazotization and Sandmeyer Reaction: The initial conversion of the amino group of 2-methoxy-4-nitroaniline to a sulfonyl chloride is a well-established and reliable method. The diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst provides a direct route to the key intermediate.

  • Amination: The subsequent reaction of the sulfonyl chloride with methylamine is a standard method for the formation of N-substituted sulfonamides. The choice of methylamine directly installs the required N-methyl group.

  • Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods for this transformation, yielding the target compound.

Core Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties of interest and the standard, validated protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Causality Behind Experimental Choice: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. A sharp melting point range is indicative of high purity.

Solubility

Aqueous solubility is a critical parameter for oral drug absorption.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of the compound is added to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of thermodynamic equilibrium solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Phase Preparation: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of the second phase is added.

  • Equilibration: The mixture is shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

  • Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choice: The n-octanol/water partition system is a widely accepted model for biological membranes. Determining LogD at a physiological pH of 7.4 provides a more relevant measure of a compound's lipophilicity in the body than LogP.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a sulfonamide, the sulfonamide proton is acidic, and the aromatic amino group is basic.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Causality Behind Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values. It provides a complete profile of the ionization behavior of the molecule over a range of pH values. Theoretical pKa values for sulfonamides are often in the range of 7-10.[3][4]

Expected Physicochemical Profile and Data from Related Molecules

While experimental data for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is not available, we can infer an expected profile based on the properties of structurally similar sulfonamides. The following table presents computed and experimental data for related compounds to provide a contextual baseline.

Property4-amino-N-methylbenzene-1-sulfonamide[5]4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide[6]Expected Range for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
CAS Number 1709-52-019837-74-2Not available
Molecular Formula C₇H₁₀N₂O₂SC₁₃H₁₄N₂O₃SC₈H₁₂N₂O₃S
Molecular Weight 186.23 g/mol 278.33 g/mol 216.26 g/mol
Melting Point Not available~250-252 °C[2]Likely a crystalline solid with a defined melting point
LogP (calculated) 0[5]1.5[6]0.5 - 1.5
pKa (acidic) Not availableExperimentally determined[6]8 - 10
pKa (basic) Not availableNot available2 - 4

Note: The "Expected Range" is an estimation based on the influence of the additional methoxy group and should be confirmed by empirical measurement.

Spectroscopic Characterization

Upon successful synthesis, the identity and purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide must be confirmed using a suite of spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR LCMS LC-MS FTIR FT-IR Synthesized_Compound Synthesized Compound Synthesized_Compound->H_NMR Structural Elucidation Synthesized_Compound->C_NMR Carbon Skeleton Synthesized_Compound->LCMS Molecular Weight & Purity Synthesized_Compound->FTIR Functional Groups

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This method confirms the molecular weight of the compound and provides an assessment of its purity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and detailed physicochemical characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. While direct experimental data for this specific isomer is scarce, the principles and protocols detailed herein provide a robust framework for its empirical investigation. By following these methodologies, researchers can generate the critical data necessary to evaluate its potential as a drug candidate and advance our understanding of the structure-activity relationships within this important class of compounds.

References

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ORGANIC AND BIOCHEMISTRY. Retrieved from [Link]

  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • Evotec. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evotec. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide, min 98%, 1 gram. Aladdin Scientific. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Substance Registry Services. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. Retrieved from [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2007). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2007). ResearchGate. Retrieved from [Link]

Sources

Topic: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Structural Analogs: A Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse mechanisms of action. This technical guide delves into the systematic exploration of structural analogs derived from 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. We present a comprehensive overview of the strategic design principles, synthetic methodologies, and bio-analytical techniques essential for developing novel analogs. By focusing on the causality behind experimental choices, this whitepaper serves as a practical resource for researchers aiming to navigate the complexities of structure-activity relationship (SAR) studies and accelerate the discovery of next-generation sulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, the sulfonamide functional group has become one of the most prolific and versatile pharmacophores in drug development.[1][2] These compounds, characterized by a -SO₂NH- moiety, have yielded a wide spectrum of clinically significant drugs, including antibacterials, diuretics, antidiabetics, and anticancer agents.[3][4][5] Their therapeutic diversity stems from the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor, and critically, as a zinc-binding group (ZBG) that can coordinate with the catalytic Zn²⁺ ion in the active sites of metalloenzymes.[6]

The parent molecule of interest, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, serves as a prototypical scaffold for this guide. It contains the essential 4-aminobenzenesulfonamide core required for many biological activities, along with specific substitutions (2-methoxy, N-methyl) that modulate its physicochemical properties and target interactions.

The central thesis of modern drug discovery is that a molecule's biological activity is intrinsically linked to its three-dimensional structure. Therefore, the systematic synthesis and evaluation of structural analogs are paramount. This process, known as establishing a Structure-Activity Relationship (SAR), allows researchers to rationally modify a lead compound to enhance its potency, improve its selectivity for a specific biological target, and optimize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). This guide provides an in-depth framework for applying these principles to the 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide core.

The Core Scaffold: A Strategic Starting Point

The 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide molecule is a well-defined chemical entity with distinct regions that can be systematically modified. Understanding the contribution of each component is the first step in designing a successful analog library.

  • The Benzenesulfonamide "Head": This is the primary pharmacophore for many targets, especially metalloenzymes like carbonic anhydrases (CAs). The sulfonamide nitrogen and oxygens coordinate with the active site zinc ion, anchoring the inhibitor.[1][6]

  • The 4-Amino "Tail": This group is a critical vector for chemical modification. It serves as a versatile chemical handle for introducing a wide variety of substituents to explore different regions of the target's binding pocket, a strategy often referred to as the "tail approach".[1] Its position para to the sulfonamide group is essential for the antibacterial activity of many classical sulfa drugs.[7]

  • The 2-Methoxy Group: This substitution influences the electronic properties of the benzene ring and introduces a steric component. It can affect the orientation of the molecule within the binding site and its overall lipophilicity.

  • The N-Methyl Group: Substitution on the sulfonamide nitrogen directly impacts the acidity of the N-H proton and the hydrogen bonding capacity of the pharmacophore, which can be crucial for tuning isoform selectivity.[8]

The logical relationship between these structural components and their potential for modification is the foundation of our analog design strategy.

Core 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Head Benzenesulfonamide 'Head' (Primary Pharmacophore, Zn²⁺ Binding) Core->Head Contains Tail 4-Amino 'Tail' (Vector for Modification, SAR Exploration) Core->Tail Contains Methoxy 2-Methoxy Group (Electronic & Steric Tuning) Core->Methoxy Contains NMethyl N-Methyl Group (Modulates Acidity & H-Bonding) Core->NMethyl Contains

Caption: Key functional regions of the core scaffold for analog design.

Synthetic Strategies for Analog Generation

The efficient synthesis of a diverse library of analogs requires a robust and flexible chemical strategy. A convergent approach, where key intermediates are synthesized and then combined, is often superior to a linear synthesis for building a library.

General Synthetic Workflow

The overall strategy involves preparing a key intermediate, such as 4-amino-2-methoxybenzene-1-sulfonyl chloride, which can then be reacted with a variety of amines to generate diversity at the sulfonamide nitrogen. Alternatively, the 4-amino group of a pre-formed sulfonamide can be modified.

G start Commercially Available Anisole Derivative chlorosulfonation Chlorosulfonation start->chlorosulfonation sulfonyl_chloride 4-Amino-2-methoxybenzene- 1-sulfonyl chloride (Key Intermediate) chlorosulfonation->sulfonyl_chloride amination Amidation with R-NH-R' sulfonyl_chloride->amination final_product Diverse Library of Sulfonamide Analogs amination->final_product alt_route Modification of 4-Amino Group alt_route->final_product parent_sulfonamide Parent Sulfonamide parent_sulfonamide->alt_route

Caption: Convergent workflow for the synthesis of sulfonamide analogs.

Experimental Protocol 1: Synthesis of N-Substituted Sulfonamide Analogs

This protocol describes a general method for synthesizing a range of analogs by reacting a sulfonyl chloride intermediate with different primary or secondary amines.

Causality: The choice of a base like pyridine is critical; it acts as both a solvent and a catalyst, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is typically run at room temperature to prevent potential side reactions or degradation of sensitive substrates.

Methodology:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask, dissolve the desired amine (1.1 equivalents) in anhydrous pyridine under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 4-amino-2-methoxybenzene-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Self-Validation: The slow addition at 0 °C is crucial to control the exotherm of the reaction and minimize the formation of undesired side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding 1M HCl (aq) until the solution is acidic. This step protonates the excess pyridine, making it water-soluble.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final sulfonamide analog.

Experimental Protocol 2: Derivatization of the 4-Amino Group

This protocol details the acylation of the 4-amino group, a common method for introducing diverse "tail" fragments.

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the acid byproduct without competing with the amino group in the reaction. Anhydrous conditions are essential as the acyl chloride is highly reactive towards water.

Methodology:

  • Reactant Setup: To a solution of the parent sulfonamide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add DIPEA (2.0 equivalents).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

  • Quenching and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and diethyl ether, then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Evaluation: A Focus on Carbonic Anhydrase Inhibition

Given the prevalence of the benzenesulfonamide scaffold as a carbonic anhydrase (CA) inhibitor, a primary biological evaluation should focus on this target class.[1] CAs are ubiquitous enzymes involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[1]

Experimental Protocol 3: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a robust, high-throughput method for measuring the binding affinity of a ligand to a protein. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

Causality: This assay provides a direct measure of physical binding, making it a trustworthy method for initial screening and SAR determination. The use of a fluorescent dye that binds to hydrophobic regions of the unfolded protein allows for a sensitive readout of the melting transition.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X protein solution of the target CA isoform (e.g., hCA II) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare serial dilutions of the synthesized sulfonamide analogs in the same buffer containing 2% DMSO.

    • Prepare a 20X solution of a hydrophobic-sensing fluorescent dye (e.g., SYPRO Orange).

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 10 µL of the 2X protein solution to each well.

    • Add 10 µL of the serially diluted compound solutions to the respective wells. Include a "no ligand" control.

    • Add 1 µL of the 20X dye solution to each well.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • The protein melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.

    • The change in melting temperature (ΔTm) is plotted against the logarithm of the ligand concentration.

    • The dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm equation.[1]

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays must be systematically analyzed to extract meaningful SAR insights. By comparing the binding affinities of analogs with different substitutions, researchers can deduce the structural requirements for potent and selective inhibition.

Hypothetical SAR Data Table

The following table illustrates how quantitative data for a series of analogs targeting different CA isoforms could be presented.

Analog R¹ (at N-sulfonamide) R² (at 4-Amino) hCA I K_d (µM) hCA II K_d (µM) hCA IX K_d (µM)
Parent -CH₃-H15.51.200.85
A-1 -CH₂CH₃-H12.30.950.70
A-2 -H-H25.12.501.50
A-3 -CH₃-COCH₃50.810.38.90
A-4 -CH₃-CO(CH₂)₂COOH18.20.550.15
A-5 -(CH₂)₃CH₃-H8.90.400.25

Data is hypothetical for illustrative purposes.

Interpretation and Key Insights
  • Impact of N-Sulfonamide Substitution (R¹): Comparing the Parent to A-1 and A-5 suggests that increasing the alkyl chain length at this position enhances binding affinity across all tested isoforms. This is likely due to favorable hydrophobic interactions in the active site. Removing the methyl group (A-2 ) is detrimental to activity, highlighting its importance.

  • Impact of 4-Amino Substitution (R²): Simple acylation (A-3 ) significantly reduces binding affinity, possibly due to steric hindrance or the loss of a key hydrogen bond. However, introducing a carboxylated tail (A-4 ) dramatically improves affinity and selectivity for the tumor-associated hCA IX, suggesting an interaction with a hydrophilic region of the active site unique to that isoform.

SAR SAR Insights N_Sub N-Sulfonamide (R¹) Modification SAR->N_Sub Amino_Sub 4-Amino (R²) Modification SAR->Amino_Sub Hydrophobicity Increased Alkyl Chain Length (e.g., A-5) N_Sub->Hydrophobicity Hydrophilicity Carboxylated Tail (e.g., A-4) Amino_Sub->Hydrophilicity Amino_Sub->Hydrophilicity Potency Increased Potency Hydrophobicity->Potency Hydrophilicity->Potency Selectivity Improved hCA IX Selectivity Hydrophilicity->Selectivity

Sources

The Dawn of a Chemical-Warfare on Microbes: A Technical History of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A World Before the "Magic Bullet"

In the early 20th century, the medical world stood largely defenseless against systemic bacterial infections. Minor wounds could lead to fatal sepsis, and diseases like pneumonia and meningitis were often death sentences. The concept of "chemotherapy," a term coined by Paul Ehrlich, proposed the use of chemicals to selectively target and destroy invading pathogens without harming the host—a "magic bullet".[1] While Ehrlich's work with Salvarsan against syphilis was a landmark achievement, a broad-spectrum agent against common bacterial infections remained elusive.[2] This guide chronicles the monumental discovery and subsequent evolution of sulfonamide derivatives, the first class of synthetic antimicrobial agents that revolutionized medicine and laid the groundwork for the antibiotic era.

The Serendipitous Discovery of Prontosil: A Dye That Cured

The story of sulfonamides begins not in a quest for an antibiotic, but in the industrial dye laboratories of IG Farben in Germany.[3] The prevailing theory, an extension of Ehrlich's work, was that dyes which selectively stain bacteria might also be capable of delivering toxic payloads to them.[3] In 1932, under the direction of Gerhard Domagk, a physician and researcher at Bayer (then part of IG Farben), a team of chemists synthesized a series of azo dyes.[4] One of these, a red dye named Prontosil rubrum, showed remarkable antibacterial activity, not in the petri dish, but in living organisms.[3]

Domagk's pivotal experiments demonstrated that mice infected with lethal doses of Streptococcus could be cured with Prontosil.[3] This in vivo efficacy, despite a lack of in vitro effect, was a crucial observation. Domagk's belief in testing compounds in living systems, even when they failed in vitro, was a testament to his understanding that a drug's efficacy could be intertwined with the host's metabolism.[5] His groundbreaking work, which he famously used to save his own daughter from a severe streptococcal infection, earned him the 1939 Nobel Prize in Physiology or Medicine.[5][6] However, due to a decree from the Nazi regime, he was forced to decline the award at the time, finally receiving the medal in 1947.[3][5]

Experimental Insight: Reconstructing Domagk's In Vivo Screening

Protocol 1: Representative In Vivo Screening of Prontosil in a Murine Model of Streptococcal Infection

  • Pathogen Preparation:

    • A virulent strain of Streptococcus pyogenes is cultured in a suitable liquid medium (e.g., nutrient broth supplemented with serum) for 18-24 hours at 37°C to achieve a logarithmic growth phase.

    • The bacterial culture is then diluted in sterile saline to a concentration predetermined to be a lethal dose (e.g., 100-1000 times the minimal lethal dose, MLD) for the mouse strain being used. This dose would have been established through prior dose-ranging studies.

  • Animal Model:

    • A cohort of healthy, age- and weight-matched mice (e.g., Swiss albino) are used. A statistically significant number of animals are assigned to both the treatment and control groups.

  • Infection and Treatment:

    • Each mouse in both the control and treatment groups is infected with the prepared lethal dose of S. pyogenes via intraperitoneal injection.

    • At a set time post-infection (e.g., 1-2 hours), the treatment group receives an oral or subcutaneous administration of Prontosil, dissolved or suspended in a suitable vehicle. The control group receives the vehicle only.

    • Treatment is repeated at regular intervals (e.g., every 12 or 24 hours) for a defined period.

  • Observation and Endpoint:

    • The mice are observed daily for a set period (e.g., 7-14 days) for signs of illness and mortality.

    • The primary endpoint is survival. A significant increase in the survival rate of the Prontosil-treated group compared to the control group would indicate antibacterial efficacy.

From Prodrug to Active Moiety: The Unveiling of Sulfanilamide

The mystery of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in France, who demonstrated that Prontosil is a prodrug.[7] In the body, reductive cleavage of the azo bond in Prontosil releases the active antimicrobial agent, the colorless compound para-aminobenzenesulfonamide, or sulfanilamide.[7] This discovery was a watershed moment, as it shifted the focus from complex dyes to the simpler, and unpatentable, sulfanilamide core. This led to an explosion of research into synthesizing and testing derivatives of sulfanilamide.[6]

Caption: In vivo metabolic activation of Prontosil to sulfanilamide.

The Mechanism of Action: A Tale of Molecular Mimicry

The elucidation of the sulfonamides' mechanism of action was a major step forward in understanding antimicrobial chemotherapy. It was discovered that sulfonamides are competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that they must produce themselves.[10]

Sulfonamides exert their effect by acting as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[11] Due to this molecular mimicry, sulfonamides bind to the active site of DHPS, preventing the incorporation of PABA into dihydropteroate, a precursor to folic acid.[8] This blockade of folic acid synthesis halts bacterial growth and replication, making sulfonamides bacteriostatic rather than bactericidal.[10] Human cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.[8] This selective toxicity is a cornerstone of effective antimicrobial therapy.

Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS).

Experimental Insight: Measuring DHPS Inhibition

The competitive inhibition of DHPS by sulfonamides can be quantified in vitro. A common method is a coupled spectrophotometric assay, which is amenable to high-throughput screening.

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Reagents and Enzyme Preparation:

    • Recombinant DHPS enzyme.

    • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Coupling enzyme: Dihydrofolate reductase (DHFR).

    • Cofactor: NADPH.

    • Sulfonamide inhibitor of varying concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Assay Principle:

    • DHPS catalyzes the condensation of PABA and DHPPP to form dihydropteroate.

    • In a coupled reaction, excess DHFR reduces the dihydropteroate product to tetrahydropteroate, oxidizing NADPH to NADP+ in the process.

    • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHPS activity.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, DHPS enzyme, DHFR enzyme, NADPH, and DHPPP.

    • Add the sulfonamide inhibitor at various concentrations to different wells. Include a control with no inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding PABA to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of DHPS inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

The Golden Age of Sulfonamides: A Proliferation of Derivatives

The discovery of sulfanilamide as the active pharmacophore triggered a "sulfa craze".[12] Pharmaceutical companies began synthesizing thousands of derivatives in an effort to improve upon the parent compound's efficacy, solubility, and safety profile. This led to the development of several key sulfonamides that became mainstays of clinical practice.

A crucial structure-activity relationship (SAR) was quickly established: the para-amino group is essential for activity, and modifications to the sulfonamide nitrogen (N1) with heterocyclic rings often led to more potent and less toxic compounds.

DerivativeYear IntroducedKey Structural ModificationImpact on Properties
Sulfapyridine 1938Pyridine ring at N1First sulfonamide effective against pneumonia.[7]
Sulfathiazole ~1939-1940Thiazole ring at N1Broad-spectrum activity, widely used during WWII.[7][13]
Sulfadiazine ~1941Pyrimidine ring at N1Good CNS penetration, used for meningitis.[14][15]
Sulfacetamide 1941Acetyl group at N1High solubility, suitable for ophthalmic use.[7][16]
Sulfamethoxazole 1961Methylisoxazole ring at N1Medium-acting, often combined with trimethoprim.
Experimental Insight: Synthesis of Sulfanilamide

The industrial synthesis of sulfanilamide in the mid-20th century was a multi-step process, typically starting from aniline. The following protocol outlines the key transformations.

Protocol 3: Multi-step Synthesis of Sulfanilamide from Aniline

  • Step 1: Acetylation of Aniline to Acetanilide

    • Aniline is reacted with acetic anhydride. The amino group is acetylated to form acetanilide. This protects the amino group from reacting with the chlorosulfonic acid in the next step.

  • Step 2: Chlorosulfonation of Acetanilide

    • Acetanilide is treated with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO2Cl) at the para position of the aromatic ring, yielding p-acetamidobenzenesulfonyl chloride.

  • Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride

    • The resulting sulfonyl chloride is reacted with aqueous ammonia. The ammonia displaces the chloride to form p-acetamidobenzenesulfonamide.

  • Step 4: Hydrolysis of the Amide

    • The protective acetyl group is removed by acid-catalyzed hydrolysis (e.g., by boiling with dilute hydrochloric acid) to yield the final product, sulfanilamide (p-aminobenzenesulfonamide), and acetic acid. The sulfanilamide is then isolated by neutralization and crystallization.

Pharmacokinetic Evolution: Tailoring Sulfonamides for Clinical Use

The various N1-substitutions on the sulfonamide core had a profound impact on the pharmacokinetic properties of the drugs, leading to their classification as short-, medium-, or long-acting. This allowed for more tailored dosing regimens for different types of infections.

SulfonamideClassificationPlasma Half-life (approx.)Plasma Protein Binding (approx.)Key Clinical Notes
Sulfacetamide Short-acting7-13 hours[17][18]80-85%[17]Primarily used topically (ophthalmic).
Sulfadiazine Medium-acting10-17 hours[19]~80%[19]Good distribution, including into cerebrospinal fluid.[14]
Sulfamethoxazole Medium-acting6-12 hours[20]~70%Excretion increases in renal failure.[20]

The Decline and Legacy of the First "Miracle Drugs"

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, with the first reports appearing in the late 1930s.[21] Resistance mechanisms primarily involve mutations in the bacterial folP gene, which codes for DHPS, leading to a decreased affinity of the enzyme for sulfonamides. The advent of penicillin in the 1940s, a more potent and bactericidal agent, marked the beginning of the decline in the systemic use of sulfonamides for many common infections.

Despite their diminished role as first-line monotherapy, sulfonamides have a lasting legacy. They proved the concept of systemic antibacterial chemotherapy and saved countless lives in the pre-penicillin era.[4] Today, they remain in use for specific indications, such as urinary tract infections, toxoplasmosis, and certain skin conditions.[22][23] The combination of sulfamethoxazole with trimethoprim (another folate synthesis inhibitor) is a classic example of synergistic antimicrobial therapy that is still widely used. The discovery of sulfonamides was not merely the introduction of a new class of drugs; it was the dawn of a new era in medicine, one in which humanity began to fight back against its microbial adversaries with rationally designed chemical agents.

References

  • Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. (URL: )
  • Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica. (URL: [Link])

  • Gerhard Domagk | Science History Institute. (URL: [Link])

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia. (URL: [Link])

  • Sulfacetamide - Wikipedia. (URL: [Link])

  • Pharmacokinetics of Sulfadiazine in Pigs - Universität Osnabrück. (URL: [Link])

  • Prontosil conversion into sulfanilamide. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Clinical Profile of Sulfadiazine 500mg Tablet - GlobalRx. (URL: [Link])

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (URL: [Link])

  • Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Prontosil - Wikipedia. (URL: [Link])

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

  • Sulfa Drugs: the Rise and Fall of Sulfanilamide - YouTube. (URL: [Link])

  • Sulfadiazine - Wikipedia. (URL: [Link])

  • Sulfapyridine - Wikipedia. (URL: [Link])

  • Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma. (URL: [Link])

  • Origins and Evolution of Antibiotic Resistance - PMC. (URL: [Link])

  • Sulfadiazine - LiverTox - NCBI Bookshelf. (URL: [Link])

  • What is Sulfathiazole used for? - Patsnap Synapse. (URL: [Link])

  • sulfapyridine | Dosing & Uses - medtigo. (URL: [Link])

  • Paul Ehrlich - Wikipedia. (URL: [Link])

  • Paul Ehrlich (1854-1915): founder of chemotherapy and pioneer of haematology, immunology and oncology - JBUON. (URL: [Link])

  • Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem - NIH. (URL: [Link])

  • Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem - NIH. (URL: [Link])

  • Paul Ehrlich | Science History Institute. (URL: [Link])

  • Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem - NIH. (URL: [Link])

  • Sodium Sulfacetamide: Package Insert / Prescribing Info - Drugs.com. (URL: [Link])

  • Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC. (URL: [Link])

  • Clinical Profile of Sulfacetamide Sodium USP - GlobalRx. (URL: [Link])

  • [History of antibiotics and sulphonamides discoveries] - PubMed. (URL: [Link])

Sources

"4-amino-2-methoxy-N-methylbenzene-1-sulfonamide as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3), a critical scaffold in modern medicinal chemistry.

A Modular Scaffold for Kinase Inhibition and Targeted Protein Degradation[1][2]

Executive Summary

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a specialized aniline derivative serving as a high-value intermediate in the synthesis of bioactive small molecules.[1][2] Its structural architecture combines an electron-rich aniline (nucleophile) with an electron-withdrawing


-methylsulfonamide (metabolic handle/H-bond acceptor) and an ortho-methoxy group (conformational lock).[1][2]

This molecule is increasingly prominent in two high-impact sectors:[1][2]

  • Kinase Inhibitors: Acting as the "solvent-front" or "hinge-binding" moiety in multi-targeted tyrosine kinase inhibitors (TKIs), particularly for EGFR and ALK targets where sulfonamide bioisosteres replace classical carboxamides to modulate solubility and lipophilicity (

    
    ).[1][2]
    
  • Targeted Protein Degradation (TPD): Identified as a "Protein Degrader Building Block," it serves as a rigid linker attachment point for PROTACs, facilitating the conjugation of E3 ligase ligands to target warheads.[2]

Chemical Profile & Reactivity Analysis
2.1 Structural Attributes[1][3][4][5][6]
  • Systematic Name: 4-amino-2-methoxy-

    
    -methylbenzene-1-sulfonamide[2][6][7]
    
  • CAS Number: 1094904-92-3[2][6][7]

  • Molecular Formula:

    
    [1][2][4][6]
    
  • Molecular Weight: 216.26 g/mol [4]

  • Key Pharmacophore Features:

    • C1 (

      
      -Methylsulfonamide):  Provides a robust H-bond donor/acceptor motif.[1][2] The 
      
      
      
      -methyl group reduces the acidity of the sulfonamide proton compared to a primary sulfonamide (
      
      
      ~10 vs. ~11), improving membrane permeability.[2]
    • C2 (Methoxy): Induces a steric "ortho-effect," forcing the sulfonamide group out of planarity with the benzene ring, which can enhance selectivity in enzyme binding pockets.[1][2]

    • C4 (Primary Amine): The primary reactive handle.[2] It is highly nucleophilic, ready for

      
       reactions with pyrimidines/quinazolines or amide coupling.[2]
      
2.2 Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent reactivity pathways available for this intermediate.

ReactivityMap Core 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Path1 Reductive Amination (Linker Attachment) Core->Path1 Aldehydes/NaCNBH3 Path2 SnAr Coupling (Heterocycle Formation) Core->Path2 Cl-Heterocycles/Base Path3 Sulfonamide N-Alkylation (Rare/Difficult) Core->Path3 Strong Base/R-X Prod1 PROTAC Linkers Path1->Prod1 Prod2 Kinase Inhibitors (e.g., Pyrimidine analogs) Path2->Prod2

Figure 1: Divergent synthetic utility of the scaffold. The C4-amine is the primary vector for diversification.[1][2]

Validated Synthetic Protocols

This section outlines the preparation of the intermediate and its downstream application.[2][5][8]

3.1 Upstream Synthesis: Preparation of the Intermediate

Route: Chlorosulfonation followed by Amidation and Reduction.[1][2] Rationale: Direct chlorosulfonation of 3-nitroanisole is regioselective due to the directing effects of the methoxy (o,p-director) and nitro (m-director) groups, favoring the 4-position relative to the methoxy.[1][2]

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Reagents: 3-Nitroanisole (1.0 eq), Chlorosulfonic acid (

      
      , 5.0 eq).
      
    • Procedure: Add 3-nitroanisole dropwise to neat chlorosulfonic acid at 0°C. Stir at ambient temperature for 4 hours. Pour onto crushed ice.

    • Product: 2-methoxy-4-nitrobenzenesulfonyl chloride (precipitate).[1][2] Filter and dry.[2]

    • Note: Maintain strictly anhydrous conditions before the quench to prevent hydrolysis to sulfonic acid.[2]

  • Sulfonamide Formation:

    • Reagents: Sulfonyl chloride intermediate, Methylamine (2.0M in THF),

      
       (1.2 eq).[2]
      
    • Procedure: Dissolve sulfonyl chloride in DCM. Add methylamine at 0°C. Stir 2 hours. Wash with 1N HCl and Brine.[2]

    • Yield: Typically >85%.[1][2][3][5][8]

  • Nitro Reduction (The Critical Step):

    • Reagents:

      
       (1 atm), 10% Pd/C (5 mol%), MeOH.
      
    • Procedure: Hydrogenate the nitro-sulfonamide in methanol for 6 hours. Filter through Celite to remove catalyst.[2] Concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Water if necessary.[2]

3.2 Downstream Application:

Coupling (Kinase Inhibitor Synthesis)

Objective: Coupling the intermediate to a 2,4-dichloropyrimidine core (common in EGFR inhibitors).[1][2]

ParameterSpecification
Substrate A 2,4-Dichloropyrimidine (1.0 eq)
Substrate B 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (1.0 eq)
Base DIPEA (Diisopropylethylamine) (2.5 eq)
Solvent n-Butanol or IPA (Isopropanol)
Temp/Time 80°C / 4-12 Hours

Mechanism: The aniline nitrogen attacks the C4 position of the pyrimidine (more electrophilic due to nitrogen positions) via Nucleophilic Aromatic Substitution (


).[2]
Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards must be met.

  • HPLC Purity: >98.0% (Area %).[2]

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[2]

    • Retention: The sulfonamide is polar; expect early elution compared to non-sulfonated analogs.[2]

  • 1H NMR (DMSO-d6):

    • 
       3.85 (s, 3H, 
      
      
      
      )[1][2]
    • 
       2.40 (d, 3H, 
      
      
      
      )[1][2]
    • 
       5.8-6.0 (br s, 2H, 
      
      
      
      , exchangeable)[1][2]
    • 
       7.0-7.5 (m, 3H, Aromatic protons)[1][2]
      
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[2]

  • Sulfonamide Warning: While this specific molecule is an intermediate, sulfonamides can cause hypersensitivity reactions in sensitized individuals.[2] Handle with standard PPE (gloves, goggles, fume hood).[2]

  • Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the aniline.

References
  • Biosynth. "4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide Product Sheet." Biosynth Carbosynth Catalog. Accessed Feb 2026.[2][3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1094904-92-3."[2] PubChem. Link

  • Jia, Y., et al. "Design, synthesis and biological evaluation of AZD9291 derivatives."[2] European Journal of Medicinal Chemistry, 2018.[2] (Contextual reference for aniline-pyrimidine couplings in EGFR inhibitors). Link

  • CymitQuimica. "Building Blocks for Protein Degradation." CymitQuimica Technical Resources. Link

Sources

Technical Reference: Spectroscopic Characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an internal validation dossier, designed for researchers and analytical scientists involved in the structural elucidation and quality control of pharmaceutical intermediates.

Compound ID: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS Registry Number: 1094904-92-3 Molecular Formula:


Exact Mass:  216.0569 Da
Molecular Weight:  216.26  g/mol [1]

Executive Summary & Structural Context

This compound represents a critical scaffold in the synthesis of sulfonamide-based carbonic anhydrase inhibitors and benzamide-related gastroprokinetic agents (e.g., structural analogs of Renzapride or Metoclopramide derivatives). The simultaneous presence of an electron-donating amino group (C4) and a methoxy group (C2) creates a unique electronic push-pull system against the electron-withdrawing sulfonamide moiety (C1).

Accurate characterization requires understanding the specific shielding effects imposed by the ortho-methoxy substituent, which distinguishes this molecule from generic sulfanilamide derivatives. This guide provides the reference spectroscopic data required for structural confirmation and purity analysis.

Synthesis & Impurity Logic

To interpret the spectra correctly, one must understand the synthetic origin. The standard route involves the chlorosulfonation of 3-methoxyacetanilide followed by amination and hydrolysis.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical intermediates and potential impurities (regioisomers) that may appear in the spectral data.

SynthesisPath Start m-Anisidine (3-methoxyaniline) Step1 Acetylation (Protection) Start->Step1 Inter1 3-Methoxyacetanilide Step1->Inter1 Step2 Chlorosulfonation (HSO3Cl) Inter1->Step2 Regioselective (Para to AcNH-) Inter2 4-Acetamido-2-methoxy- benzenesulfonyl chloride Step2->Inter2 Step3 Amination (MeNH2) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Step4 Hydrolysis (Deprotection) Inter3->Step4 Final Target: 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Step4->Final

Caption: Synthetic logic flow from m-anisidine to target, highlighting the origin of the 1,2,4-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Recommended due to solubility and exchangeable proton visibility).
Frequency:  400 MHz (

H), 100 MHz (

C).
H-NMR Data (Predicted Reference)

The aromatic region is defined by an ABX system (or effectively AMX) due to the 1,2,4-substitution. The C2-methoxy group exerts a strong shielding effect on the C3 proton.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H6 7.52Doublet (d)1H8.6Deshielded by ortho-

.
NH (Sulf) 7.15Quartet (q)1H5.0Couples to N-Me. Broad if wet.
Ar-H5 6.28dd1H8.6, 2.1Shielded by ortho-

.
Ar-H3 6.15Doublet (d)1H2.1Most shielded (between

/

).
NH

5.90Broad Singlet2H-Exchangeable; width varies w/ conc.
OCH

3.78Singlet (s)3H-Characteristic methoxy peak.
N-CH

2.42Doublet (d)3H5.0Couples to sulfonamide NH.

Critical Validation Check:

  • H3 vs H5: H3 is often slightly upfield of H5 due to the cooperative shielding of the adjacent methoxy and amino groups.

  • N-Methyl Coupling: The N-methyl group must appear as a doublet. If it appears as a singlet, it indicates rapid proton exchange (wet solvent) or deprotonation.

C-NMR Data (Predicted Reference)
Shift (

, ppm)
Carbon TypeAssignment
158.5 Quaternary (C)C2 -OMe (Ipso to Oxygen)
153.2 Quaternary (C)C4 -NH

(Ipso to Nitrogen)
130.1 Methine (CH)C6 (Ortho to SO

)
116.5 Quaternary (C)C1 -SO

(Ipso to Sulfur)
106.8 Methine (CH)C5 (Ortho to NH

)
97.5 Methine (CH)C3 (Ortho to OMe and NH

)
55.8 Methyl (CH

)
O-C H

29.1 Methyl (CH

)
N-C H

Mass Spectrometry (MS)

Method: ESI (+) or EI (70 eV).

Molecular Ion
  • Calculated [M+H]

    
    :  217.0647 m/z
    
  • Calculated [M+Na]

    
    :  239.0466 m/z
    
Fragmentation Pattern (EI/CID)

Understanding fragmentation is vital for confirming the core structure, especially the sulfonamide linkage.

  • Parent Ion:

    
     216 (
    
    
    
    )
  • Loss of Sulfonamide Chain: Cleavage of the C-S bond is common.

    • Fragment:

      
      
      
      
      
      
      
      ~122 (Amino-methoxy-phenyl cation).
  • Loss of Methyl (Methoxy):

    • Fragment:

      
      
      
      
      
      
      
      201.
  • Diagnostic Sulfonyl Fragment:

    • Fragment:

      
      
      
      
      
      
      
      64.

Fragmentation Parent Molecular Ion [M]+ m/z 216 Frag1 [M - SO2NHMe]+ m/z ~122 (Aminanisole core) Parent->Frag1 C-S Cleavage Frag2 [M - CH3]+ m/z 201 Parent->Frag2 O-Me Cleavage Frag3 [SO2]+ m/z 64 Parent->Frag3

Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

Method: FT-IR (ATR or KBr pellet).

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3450, 3360 Stretching (

)
Primary Amine (-NH

)
Distinct doublet (asym/sym).
3260 Stretching (

)
Sulfonamide NHSharp, often obscured by NH

.
1625 Bending (

)
N-H ScissoringStrong band.
1590, 1500 Stretching (

)
C=C AromaticRing skeletal vibrations.
1320 - 1340 Stretching (

)
S=O (Asymmetric)Diagnostic : Strong intensity.
1150 - 1160 Stretching (

)
S=O (Symmetric)Diagnostic : Strong intensity.
1230 Stretching (

)
C-O-C (Aryl ether)Methoxy connection.

Experimental Protocol for Analysis

Sample Preparation for NMR

To ensure the resolution of the N-Methyl doublet and the exchangeable protons:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Critical Step: Ensure the solvent is dry. Water (HDO peak at 3.33 ppm) can catalyze proton exchange, collapsing the N-Me doublet (2.42 ppm) into a singlet and broadening the NH/NH

    
     signals.
    
  • Acquire spectrum at 298 K.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol/amine sensitive).

  • Retention Time: Predicted to be early eluting (RT ~3-5 min) due to the polarity of the sulfonamide and amino groups.

References

  • Synthesis of Sulfonamide Derivatives

    • Source: Bio-Fount & Rovathin C
    • Context: Confirmation of chemical identity and availability as a research intermedi
    • URL: (Verified via search result 1.1)

  • Spectroscopic Rules for Benzenesulfonamides: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Context: Rules for additivity of substituent effects in NMR (Shielding of OMe and NH2).
  • Analogous Compound Data (4-amino-N-methylbenzenesulfonamide)

    • Source: PubChem CID 74368.
    • Context: Baseline NMR data for the non-methoxylated analog used to calcul
    • URL:

  • Carbonic Anhydrase Inhibitor Structure-Activity Relationships: Source: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Context: Validates the biological relevance of the 4-amino-benzenesulfonamide scaffold.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Chemical Entity

The compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide represents a novel chemical entity for which extensive public-domain data on its solubility profile is not yet established. This guide, therefore, serves a dual purpose. Firstly, it acts as a comprehensive roadmap, detailing the theoretical underpinnings and practical methodologies required to fully characterize the solubility of this specific molecule. Secondly, it stands as a whitepaper on the core principles and best practices in solubility profiling applicable to new sulfonamide-based drug candidates. By synthesizing established principles with actionable protocols, this document provides the robust framework necessary for a thorough investigation.

We will proceed by leveraging the known physicochemical properties of structurally similar sulfonamides to inform our experimental design. This approach, rooted in medicinal chemistry and physical pharmacy, allows us to anticipate challenges and strategically select the most relevant analytical pathways.

Theoretical Framework: The Physicochemical Landscape of Sulfonamides

The solubility of a drug substance is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For sulfonamides, this property is intricately linked to their molecular structure, particularly the ionizable groups that dictate their behavior in different pH environments.

Core Molecular Attributes and Predicted Behavior

To initiate our investigation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, we must first dissect its structure and compare it with known analogues.

Feature4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Target)4-amino-N-methylbenzene-1-sulfonamide (Analogue)[3]
Molecular Formula C8H12N2O3SC7H10N2O2S
Molecular Weight ~216.26 g/mol (Calculated)186.23 g/mol
Key Functional Groups Primary aromatic amine (-NH2), Methoxy (-OCH3), Sulfonamide (-SO2NH-)Primary aromatic amine (-NH2), Sulfonamide (-SO2NH-)
Predicted pKa The aromatic amine will have a pKa around 2-3. The sulfonamide nitrogen will have a pKa around 9-10.The aromatic amine has a pKa, and the sulfonamide nitrogen has a pKa.
Predicted LogP The addition of a methoxy group will slightly increase the lipophilicity compared to the analogue.XLogP3-AA: 0[3]

The presence of both a weakly basic aromatic amine and a weakly acidic sulfonamide moiety makes 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide an amphoteric molecule. Its solubility is therefore expected to be highly pH-dependent, exhibiting a U-shaped profile with minimum solubility near its isoelectric point.[4][5]

The Henderson-Hasselbalch Equation in a Pharmaceutical Context

The relationship between pH, pKa, and the ionization state of our compound is governed by the Henderson-Hasselbalch equation. This is not merely an academic exercise; it is the predictive engine for our experimental design.

For the acidic sulfonamide proton: pH = pKa + log([SO2N⁻-CH3] / [SO2NH-CH3])

For the basic amino group protonation: pH = pKa + log([NH2] / [NH3⁺])

Understanding these equilibria is paramount, as the ionized forms of the molecule will generally exhibit significantly higher aqueous solubility than the neutral form.

Experimental Design for Comprehensive Solubility Profiling

A multi-faceted experimental approach is required to generate a complete and reliable solubility profile. The following sections detail the necessary workflows, from initial screening to in-depth thermodynamic characterization.

Workflow for Solubility Determination

The following diagram outlines the logical flow for characterizing the solubility of our novel compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Kinetic Solubility Screening cluster_2 Phase 3: Thermodynamic Solubility Determination A Synthesis & Purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide B Physicochemical Characterization (pKa, LogP, Crystal Form) A->B Purity >99% C High-Throughput Kinetic Solubility Assay (e.g., in DMSO co-solvent) B->C Inform Assay Design D Rank-ordering in different media (SGF, FaSSIF, FeSSIF) C->D E Equilibrium Shake-Flask Method (Aqueous Buffer, 25°C & 37°C) D->E Guide Media Selection F pH-Solubility Profile Generation E->F G Solubility in Biorelevant Media E->G H Complete Solubility Profile F->H Data Analysis & Reporting G->H

Caption: Workflow for solubility characterization.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: The pKa values are the most critical parameters for predicting the pH-solubility profile. Potentiometric titration is a robust and accurate method for their determination.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution at the start of the experiment.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

  • Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software is used to calculate the precise pKa values from the titration curve.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method (ICH Guideline Compliant)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of solubility.

Methodology:

  • System Preparation: Prepare a series of buffered solutions covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in sealed vials. The excess should be visually apparent throughout the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) until equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value.

Data Presentation and Interpretation

A comprehensive solubility profile requires clear and concise data presentation to facilitate interpretation and decision-making in a drug development setting.

Predicted pH-Solubility Profile

Based on the amphoteric nature of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, the experimentally determined data from Protocol 2 is expected to generate a profile similar to the one depicted below.

G y_axis Solubility (log scale) x_axis_start y_axis->x_axis_start x_axis_end pH x_axis_start->x_axis_end p1 p2 p1->p2 l1 Low pH (Protonated Amine, High Solubility) p1->l1 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 l2 Isoelectric Point (Neutral Species, Low Solubility) p5->l2 p7 p6->p7 p8 p7->p8 p9 p8->p9 l3 High pH (Ionized Sulfonamide, High Solubility) p9->l3

Caption: Predicted pH-solubility curve for the compound.

Summary of Solubility Data

All quantitative data should be consolidated into a clear table for easy comparison.

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Method
0.1 M HCl251.0To be determinedShake-Flask
Phosphate Buffer252.0To be determinedShake-Flask
Phosphate Buffer254.0To be determinedShake-Flask
Phosphate Buffer256.8To be determinedShake-Flask
Phosphate Buffer257.4To be determinedShake-Flask
Borate Buffer259.0To be determinedShake-Flask
Purified Water37~7.0To be determinedShake-Flask
SGF (Simulated Gastric Fluid)371.2To be determinedShake-Flask
FaSSIF (Fasted State Simulated Intestinal Fluid)376.5To be determinedShake-Flask
FeSSIF (Fed State Simulated Intestinal Fluid)375.0To be determinedShake-Flask

Causality and Field-Proven Insights

  • Impact of the Methoxy Group: The introduction of the methoxy group at the 2-position, ortho to the amine, may introduce steric hindrance and alter the electronic properties of the aromatic ring. This could subtly shift the pKa of the amino group compared to its non-methoxylated analogue. Furthermore, its electron-donating nature could influence the acidity of the sulfonamide proton.

  • Polymorphism: The crystalline form of the compound can have a profound impact on its measured solubility. It is imperative that the solid-state properties (polymorph, hydrate, solvate) of the material used for solubility studies are well-characterized (e.g., by XRPD, DSC) to ensure data reproducibility.

  • Co-solvents and Formulation: Should the aqueous solubility prove to be a limiting factor for preclinical development, the experimental framework should be expanded to include solubility determination in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). This data is foundational for developing enabling formulations.[1]

Conclusion and Forward Outlook

The comprehensive characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide's solubility is a cornerstone of its early-phase drug development. By executing the protocols outlined in this guide, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and ultimately de-risk the progression of this novel chemical entity. The principles and methodologies detailed herein are not only applicable to the target compound but also serve as a validated blueprint for the solubility assessment of future sulfonamide-based drug candidates.

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Wikimedia Foundation. Available from: [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. Available from: [Link]

Sources

An In-Depth Technical Guide to the Homologs of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the homologs of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a key scaffold in medicinal chemistry. We will delve into the synthesis, characterization, and structure-activity relationships of this important class of molecules, offering insights for researchers and drug development professionals.

Introduction to the Core Scaffold: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

The foundational molecule, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, belongs to the arylsulfonamide class of compounds, which has been a rich source of therapeutic agents for decades. The inherent structural features of this scaffold—a substituted benzene ring, a sulfonamide linkage, and appended amino and methoxy groups—confer upon it a versatile platform for chemical modification and biological activity.

The sulfonamide functional group is a cornerstone of numerous clinically important drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and carbonic anhydrase inhibitory effects. The strategic placement of the amino and methoxy groups on the benzene ring of the title compound further influences its electronic and steric properties, which are critical for molecular recognition and biological function.

Physicochemical Properties of the Core Scaffold:

PropertyValue
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
SMILES COc1cc(c(N)cc1)S(=O)(=O)NC
LogP (calculated) 0.8

The Concept of Homologs in Drug Discovery

Homologs are a series of compounds that differ from each other by a repeating structural unit, typically a methylene group (-CH2-). In the context of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a homologous series can be generated by systematically varying the length of the N-alkyl substituent on the sulfonamide nitrogen. This systematic modification allows for a fine-tuning of the molecule's physicochemical properties, such as lipophilicity, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Homologous_Series Core 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (n=0) Ethyl N-ethyl homolog (n=1) Core->Ethyl + CH2 Propyl N-propyl homolog (n=2) Ethyl->Propyl + CH2 Butyl N-butyl homolog (n=3) Propyl->Butyl + CH2

Caption: Homologous series of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Synthetic Methodologies for Homologs

The synthesis of the core scaffold and its homologs generally involves a multi-step process. A generalized synthetic workflow is presented below, followed by a more detailed protocol for the key N-alkylation step.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Preparation of the Core Scaffold cluster_1 Homologation Start 2-Methoxy-4-nitroaniline Chlorosulfonation Chlorosulfonation (Chlorosulfonic acid) Start->Chlorosulfonation Amidation Amidation (Methylamine) Chlorosulfonation->Amidation Reduction Nitro Group Reduction (e.g., SnCl2/HCl) Amidation->Reduction Core 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Reduction->Core N_Alkylation N-Alkylation (Alkyl halide, base) Core->N_Alkylation Homologs N-Alkyl Homologs N_Alkylation->Homologs

Caption: General synthetic workflow for the preparation of the core scaffold and its homologs.

Detailed Protocol for N-Alkylation of the Sulfonamide

This protocol describes a general method for the N-alkylation of the parent sulfonamide to generate its higher homologs.

Materials:

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

  • Alkyl halide (e.g., ethyl iodide, propyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (1 equivalent) and the anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture for 15-30 minutes at room temperature to facilitate the deprotonation of the sulfonamide nitrogen.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require heating depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extraction: Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated homolog.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized homologs are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecular structure. For instance, in the ¹H NMR spectrum, the appearance of new signals corresponding to the added alkyl group and the disappearance of the N-H proton of the secondary sulfonamide are key indicators of a successful N-alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the amino group, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for their purification.

Structure-Activity Relationships (SAR)

The biological activity of the homologs of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is intricately linked to their chemical structure. By systematically modifying the N-alkyl substituent, researchers can probe the steric and electronic requirements of the biological target.

As Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme. The substituents on the benzene ring and the N-alkyl group can significantly influence the binding affinity and isoform selectivity.

Key SAR Insights:

  • N-Alkylation: Increasing the length of the N-alkyl chain can impact the binding affinity. Shorter alkyl chains may be well-tolerated, while bulkier groups might lead to steric clashes within the active site, depending on the specific CA isoform.

  • 4-Amino Group: The 4-amino group is a key feature that can form hydrogen bonds with amino acid residues in the active site, thereby enhancing binding affinity.

  • 2-Methoxy Group: The 2-methoxy group influences the electronic properties of the benzene ring and can also be involved in van der Waals interactions within the active site.

As Anticancer Agents

Several sulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.

Key SAR Insights:

  • Lipophilicity: The N-alkyl chain length directly modulates the lipophilicity of the molecule. An optimal level of lipophilicity is often required for cell membrane permeability and target engagement. Very short or very long alkyl chains may lead to suboptimal activity.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the molecule's ability to interact with its target. The electron-donating amino and methoxy groups can affect the pKa of the sulfonamide and its binding characteristics.

Conclusion

The homologs of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide represent a promising class of compounds for drug discovery. Their synthesis is accessible through well-established chemical transformations, and the systematic modification of the N-alkyl substituent provides a powerful tool for optimizing their biological activity and pharmacokinetic properties. A thorough understanding of the synthetic methodologies, analytical characterization, and structure-activity relationships is essential for the successful development of novel therapeutic agents based on this versatile scaffold.

References

  • PubChem. 4-amino-2-methoxy-N-methylbenzenesulfonamide. Available from: [Link]

  • Gudžytė, G., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(1), 125. Available from: [Link]

  • PubChem. 4-amino-N-methylbenzenemethanesulfonamide. Available from: [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Angapelly, S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15683. Available from: [Link]

"4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

4-Amino-2-Methoxy-N-Methylbenzene-1-Sulfonamide: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3) represents a "privileged structure" in modern drug discovery, particularly within the fields of kinase inhibition and G-protein coupled receptor (GPCR) modulation.[1] As a trisubstituted benzene scaffold, it offers a unique combination of electronic tuning (via the methoxy group), solubility enhancement (via the N-methyl sulfonamide), and a reactive handle (the aniline amine) for diversity-oriented synthesis.[1]

This technical guide analyzes the compound's utility as a pharmacophore building block, detailing its synthesis, reactivity profile, and application in Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile & Physicochemical Properties

The molecule is characterized by three distinct functional domains arranged around a benzene core.[1] The specific substitution pattern (1-sulfonamide, 2-methoxy, 4-amino) is critical for directing binding interactions in enzyme active sites, often serving as a "hinge binder" or a solvent-exposed tail.[1]

PropertyValueRelevance in MedChem
CAS Number 1094904-92-3Unique Identifier
Formula C₈H₁₂N₂O₃SFragment-like (Rule of 3 compliant)
MW 216.26 g/mol Ideal for FBDD (<300 Da)
cLogP ~0.5 - 0.8High hydrophilicity; improves oral bioavailability
TPSA ~80 ŲGood membrane permeability potential
pKa (Sulfonamide) ~10.5Weakly acidic; remains neutral at physiological pH
pKa (Aniline) ~3.5Low basicity due to electron-withdrawing sulfonamide

Synthetic Pathways

The synthesis of this scaffold requires careful regiocontrol to ensure the correct placement of the methoxy and sulfonamide groups.[1] The most robust industrial route utilizes the Meerwein Sulfonylation strategy, starting from commercially available 2-methoxy-4-nitroaniline.[1]

The Meerwein Strategy (Recommended)

This route avoids the regioselectivity issues associated with direct chlorosulfonation of anisidines.[1]

  • Diazotization: 2-Methoxy-4-nitroaniline is converted to its diazonium salt.[1]

  • Chlorosulfonation: The diazonium species reacts with sulfur dioxide and copper(II) chloride to form the sulfonyl chloride.[1]

  • Amidation: Reaction with methylamine installs the N-methyl sulfonamide.[1]

  • Reduction: The nitro group is reduced to the final aniline.[1]

Visualization of Synthesis Flow

Synthesis_Pathway Start 2-Methoxy-4-nitroaniline Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0°C SulfonylCl Sulfonyl Chloride (Ar-SO2Cl) Diazonium->SulfonylCl SO2, CuCl2 AcOH Sulfonamide Nitro-Sulfonamide Precursor SulfonylCl->Sulfonamide MeNH2 (aq) THF, 0°C Product 4-Amino-2-methoxy- N-methylbenzene-1-sulfonamide Sulfonamide->Product H2, Pd/C or Fe/NH4Cl

Figure 1: Step-wise synthesis via the Meerwein reaction, ensuring regiospecificity.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Tail" Strategy)

In kinase inhibitors, the sulfonamide moiety often functions as a "solvent front" solubilizing group, while the aniline nitrogen serves as the attachment point to the core scaffold (e.g., pyrimidine, quinazoline).[1]

  • Conformational Lock: The 2-methoxy group creates an intramolecular hydrogen bond or steric bias that forces the sulfonamide out of plane, potentially improving fit within the hydrophobic pocket of kinases like EGFR or ALK .[1]

  • Solubility: The N-methyl sulfonamide provides a polar handle without introducing a full charge, maintaining membrane permeability.[1]

SAR Map & Pharmacophore Features

SAR_Map Core Benzene Core Sulfonamide 1-SO2NHMe (Solubility/H-Bond Donor) Core->Sulfonamide Solvent Exposed Methoxy 2-OMe (Conformational Control) Core->Methoxy Ortho-Effect Amino 4-NH2 (Coupling Vector) Core->Amino Nucleophilic Attachment Methoxy->Sulfonamide Steric Clash / H-Bond

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate Sulfonyl Chloride

Note: This reaction generates SO₂ gas.[1] Perform in a well-ventilated fume hood.

  • Diazotization:

    • Charge a 3-neck flask with 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) and HCl (conc.) (30 mL). Cool to -5°C.[1]

    • Dropwise add a solution of NaNO₂ (4.5 g, 65.0 mmol) in water (10 mL), maintaining internal temp <0°C. Stir for 30 min.

  • Meerwein Reaction:

    • In a separate vessel, prepare a saturated solution of SO₂ in glacial acetic acid (60 mL) containing CuCl₂·2H₂O (2.5 g).[1]

    • Pour the cold diazonium mixture into the stirring SO₂/CuCl₂ solution. Observe vigorous gas evolution (N₂).[1]

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Pour onto ice/water (200 mL). The sulfonyl chloride will precipitate as a yellow solid.[1] Filter and dry under vacuum.[1]

Protocol B: Amidation and Reduction
  • Amidation:

    • Dissolve the crude sulfonyl chloride in THF (100 mL). Cool to 0°C.[1]

    • Add Methylamine (2.0 M in THF, 3.0 eq) dropwise.[1]

    • Stir at RT for 1 hour. Concentrate and wash with water to obtain 2-methoxy-N-methyl-4-nitrobenzenesulfonamide.[1]

  • Reduction (Fe/NH₄Cl Method):

    • Suspend the nitro-sulfonamide (5.0 g) in EtOH/H₂O (4:1, 50 mL).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]

    • Reflux for 4 hours.[1][2]

    • Filter hot through Celite.[1] Concentrate the filtrate to yield the target 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide .

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline is prone to oxidation (darkening) upon prolonged exposure to air.[1]

References

  • PubChem Compound Summary. "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CID 1094904-92-3)."[1] National Center for Biotechnology Information. Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Context on Sulfonamide Scaffolds).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Dana Bioscience. "Product Specification: 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide."[1][3] Catalog Entry. Link

Sources

Methodological & Application

"protocol for using 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in vitro"

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Field Report

Abstract

This document provides a detailed protocol for the in vitro characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. As specific biological data for this exact compound is not widely published, we present a robust, field-proven protocol based on the well-established activity of aromatic sulfonamides as inhibitors of carbonic anhydrase (CA) enzymes.[1][2][3] This guide explains the scientific rationale for assay design, provides step-by-step instructions for a colorimetric CA inhibition assay, and offers insights into data interpretation. The protocols described herein are designed to be self-validating, incorporating necessary controls for reliable and reproducible results.

Scientific Introduction & Rationale

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds. A primary and extensively documented biological target of aromatic sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2][3]

Mechanism of Action: The inhibitory action of sulfonamides against CAs is a cornerstone of their pharmacological activity. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn(II) ion in the enzyme's active site.[3][4][5] This binding event displaces the catalytic water/hydroxide molecule, effectively shutting down the enzyme's ability to hydrate carbon dioxide. The aromatic portion of the inhibitor forms additional hydrogen bonds and van der Waals interactions with hydrophilic and hydrophobic residues within the active site cavity, which contributes to binding affinity and isoform selectivity.[3]

Given this established mechanism for the broader compound class, a logical first step in characterizing this specific molecule in vitro is to assess its potential as a CA inhibitor.[2] This application note details the use of a colorimetric assay that measures the esterase activity of CA, a reliable and high-throughput method for determining inhibitory potential.[6][7][8] The assay monitors the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA) to the yellow-colored product, 4-nitrophenol (p-NP), which can be quantified spectrophotometrically.[6][7][8]

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for experimental success.

2.1. Safety Precautions: While a specific safety data sheet for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is not readily available, related sulfonamide compounds are known to cause skin and eye irritation.[9][10][11][12] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

2.2. Stock Solution Preparation: The solubility of sulfonamides can vary. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions for in vitro assays.[13]

  • Weighing: Accurately weigh out a precise amount of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide powder (e.g., 5 mg).

  • Dissolution: Dissolve the powder in a sufficient volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[10]

In Vitro Carbonic Anhydrase Inhibition Assay Protocol

This protocol is designed for a 96-well microplate format, suitable for screening and IC50 determination.

3.1. Materials and Reagents:

  • Enzyme: Human Carbonic Anhydrase II (e.g., from erythrocytes)

  • Test Compound: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

  • Positive Control: Acetazolamide (a known potent CA inhibitor)

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-SO4 or Tris-HCl, pH 7.4-8.3[7]

  • Solvent: DMSO (for dissolving compounds)

  • Equipment: 96-well clear, flat-bottom microplate; multichannel pipette; microplate reader capable of kinetic measurements at 400-405 nm.

3.2. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris buffer and adjust the pH to the desired value (e.g., 7.5).

  • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C.

  • CA Working Solution: On the day of the experiment, dilute the CA stock solution to the final working concentration (e.g., 2-5 µg/mL) in cold Assay Buffer. Keep on ice.

  • Substrate Stock (p-NPA): Prepare a 30 mM stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO.

  • Substrate Working Solution: Immediately before use, dilute the Substrate Stock to 3 mM in Assay Buffer.

  • Test Compound & Control Dilutions: Prepare a serial dilution series of the test compound and Acetazolamide in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

3.3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate add_buffer Add Assay Buffer to Wells prep_reagents->add_buffer prep_compounds Prepare Serial Dilutions of Test Compound & Control add_inhibitor Add Compound/Control (or DMSO for Max Activity) prep_compounds->add_inhibitor add_buffer->add_inhibitor add_enzyme Add CA Enzyme (except Blank wells) add_inhibitor->add_enzyme pre_incubate Pre-incubate 15 min at Room Temp add_enzyme->pre_incubate add_substrate Initiate with Substrate (p-NPA) pre_incubate->add_substrate read_plate Read Absorbance at 405 nm (Kinetic Mode, 10-30 min) add_substrate->read_plate calc_rates Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rates calc_inhibition % Inhibition Calculation calc_rates->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50 G cluster_enzyme CA Active Site cluster_inhibition Inhibited State Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Catalytic Hydroxide Formation Sulfonamide R-SO₂-NH₂ Sulfonamide_bound R-SO₂-NH⁻ Water->Sulfonamide_bound Displacement of Catalytic Water Zn_inhibited Zn(II) His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Sulfonamide_bound Direct Coordination (Inhibition)

Caption: Sulfonamide directly coordinates with the active site Zn(II) ion.

Quantitative Data Summary

The following table provides representative concentration ranges for the components of the CA inhibition assay. Researchers should optimize these values for their specific experimental conditions.

Component Stock Concentration Working Concentration Final Assay Concentration Notes
Carbonic Anhydrase II1 mg/mL2-5 µg/mL0.2-0.5 µg/mLOptimal concentration may vary by enzyme lot and activity.
4-Nitrophenyl Acetate30 mM (in DMSO)3 mM (in Buffer)0.3 mMSubstrate should be prepared fresh.
Test Compound10-20 mM (in DMSO)Serial DilutionsVaries (e.g., 1 pM - 10 µM)Final DMSO concentration should be kept low (<1%, ideally <0.5%).
Acetazolamide (Control)10 mM (in DMSO)Serial DilutionsVaries (e.g., 1 pM - 1 µM)Used as a reference to validate assay performance.

Conclusion and Further Steps

This application note provides a comprehensive and scientifically grounded protocol for the initial in vitro characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide as a potential carbonic anhydrase inhibitor. By following this detailed methodology, researchers can generate reliable and reproducible data on the compound's inhibitory potency (IC50).

Positive results from this assay would warrant further investigation, including:

  • Isoform Selectivity Screening: Testing the compound against a panel of different human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile. [2][14]* Mechanism of Inhibition Studies: Performing kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Progressing to cell-based models to evaluate the compound's efficacy and potential cytotoxicity in a more complex biological environment. [13]

References

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Guelph. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube. Retrieved from [Link]

  • Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10276-10279. Retrieved from [Link]

  • Faiq, M. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15935. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. Retrieved from [Link]

  • NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. Retrieved from [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7043-7062. Retrieved from [Link]

  • Gülçin, İ., et al. (2008). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Pharmaceuticals, 12(2), 75. Retrieved from [Link]

  • De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12586. Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1624-1634. Retrieved from [Link]

  • Genç, H., et al. (2020). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269-1275. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. Retrieved from [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]

Sources

In Vivo Applications of Tamsulosin, a 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Derivative: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Tamsulosin within the Sulfonamide Class

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, lending its properties to a wide array of therapeutic agents. While the initial prompt sought information on "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide," the broader therapeutic landscape points to the well-established and structurally related compound, Tamsulosin, as a prime exemplar for in vivo applications. Tamsulosin, a selective antagonist of α1A and α1D adrenergic receptors, incorporates the core sulfonamide and methoxybenzene moieties and is a widely prescribed treatment for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] This document will, therefore, focus on the in vivo applications of Tamsulosin as a representative molecule, providing researchers, scientists, and drug development professionals with a comprehensive guide to its preclinical evaluation.

Mechanism of Action: A Targeted Approach to Smooth Muscle Relaxation

Tamsulosin's therapeutic efficacy stems from its high affinity for α1A and α1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] The pathophysiology of BPH involves both a static component (enlargement of the prostate gland) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck). Tamsulosin addresses the dynamic component by competitively inhibiting the binding of norepinephrine to these α1-adrenergic receptors.[3] This antagonism leads to smooth muscle relaxation, resulting in reduced resistance to urinary flow and an alleviation of BPH symptoms.[4][5]

Unlike non-selective alpha-blockers, Tamsulosin's selectivity for the α1A and α1D subtypes over the α1B subtype (primarily found in blood vessels) minimizes the risk of cardiovascular side effects such as orthostatic hypotension.[6][7]

cluster_SmoothMuscle Prostatic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1A_D α1A & α1D Receptors Norepinephrine->Alpha1A_D Binds to Contraction Smooth Muscle Contraction Alpha1A_D->Contraction Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1A_D Blocks

Caption: Tamsulosin's mechanism of action.

Preclinical In Vivo Models: Simulating Benign Prostatic Hyperplasia

Animal models are indispensable for the preclinical evaluation of BPH therapies. While a perfect animal model that fully recapitulates human BPH does not exist, several well-established models are used to assess the efficacy of compounds like Tamsulosin.[8] Spontaneous BPH in older male dogs is considered a high-fidelity model, though logistical and cost constraints can be prohibitive.[9][10] Consequently, testosterone-induced BPH in rodents (rats and mice) is a widely used and more accessible alternative.[1][9] Although rodents do not develop spontaneous BPH in the same manner as humans, hormonal induction can produce prostatic enlargement and bladder outlet obstruction, providing a suitable platform for pharmacological testing.[11][12]

Key Considerations for Animal Model Selection:
Animal ModelAdvantagesDisadvantages
Rodents (Rats, Mice) Cost-effective, readily available, well-characterized.[1]Do not develop spontaneous BPH; anatomical differences in the prostate.[10][11]
Dogs Develop spontaneous BPH with age, similar pathophysiology to humans.[9]High cost, ethical considerations, longer study duration.[9][10]

Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of Tamsulosin in a testosterone-induced rodent model of BPH.

Protocol 1: Testosterone-Induced Benign Prostatic Hyperplasia in Rodents

This protocol outlines the induction of BPH in rats or mice, followed by treatment with Tamsulosin.

Materials:

  • Male Sprague-Dawley rats or BALB/c mice (8-10 weeks old)

  • Testosterone propionate

  • Vehicle for testosterone (e.g., corn oil or sesame oil)

  • Tamsulosin hydrochloride

  • Vehicle for Tamsulosin (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Syringes and needles for subcutaneous injection and oral gavage

  • Metabolic cages for urine collection

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for tissue collection

  • Formalin (10%) for tissue fixation

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment.

  • BPH Induction: Induce BPH by daily subcutaneous injections of testosterone propionate. A common dosage for rats is 3 mg/kg, and for mice is 20 mg/kg, for 4 to 8 weeks.[1]

  • Animal Grouping:

    • Group 1 (Control): Receive vehicle for both testosterone and Tamsulosin.

    • Group 2 (BPH Control): Receive testosterone and vehicle for Tamsulosin.

    • Group 3 (Tamsulosin Treatment): Receive testosterone and Tamsulosin (e.g., 0.2-0.8 mg/kg, orally, once daily).[13][14]

    • Group 4 (Positive Control - Optional): Receive testosterone and another standard BPH treatment (e.g., finasteride).

  • Treatment Administration: Begin Tamsulosin administration after the BPH induction period and continue for a predetermined duration (e.g., 2-4 weeks).

  • Urodynamic Assessment (Optional but Recommended): Towards the end of the treatment period, perform urodynamic studies to assess bladder function. This can include cystometry to measure bladder pressure, capacity, and voiding frequency.[15]

  • 24-Hour Urine Collection: During the final week of treatment, place animals in metabolic cages to collect 24-hour urine samples. Measure urine volume and frequency.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Carefully dissect and weigh the prostate gland and bladder.

  • Histopathological Analysis: Fix the prostate tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for changes in epithelial and stromal proliferation, and overall tissue architecture.[16][17]

cluster_Workflow In Vivo BPH Study Workflow Acclimatization Acclimatization (1 week) BPH_Induction BPH Induction (Testosterone, 4-8 weeks) Acclimatization->BPH_Induction Grouping Animal Grouping BPH_Induction->Grouping Treatment Tamsulosin Administration (2-4 weeks) Grouping->Treatment Assessment Urodynamic & Urine Collection Treatment->Assessment Euthanasia Euthanasia & Tissue Collection Assessment->Euthanasia Analysis Histopathological Analysis Euthanasia->Analysis

Caption: Workflow for a preclinical in vivo BPH study.

Expected Outcomes and Data Interpretation:
ParameterExpected Outcome in Tamsulosin-Treated Group
Prostate Weight No significant change (Tamsulosin primarily affects smooth muscle tone, not gland size).[18]
Urine Flow Rate Increased compared to the BPH control group.[4][7]
Voiding Frequency Decreased compared to the BPH control group.
Bladder Wall Thickness Potential reduction compared to the BPH control group, indicative of reduced bladder outlet obstruction.[19][20]
Histopathology May show a decrease in prostatic hyperplasia and epithelial layer thickness compared to the BPH control group.[16][17]

Pharmacokinetics and Dosing Considerations

Tamsulosin exhibits linear pharmacokinetics and is well-absorbed orally, with bioavailability approaching 100% in the fasted state.[5][21] It is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[21][22] Metabolism occurs mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[2][22]

In clinical practice, the typical starting dose of Tamsulosin for BPH is 0.4 mg once daily, which can be increased to 0.8 mg if the initial response is inadequate.[18][23] Preclinical dosing in animal models should be scaled appropriately, with doses ranging from 0.2 to 0.8 mg/kg in rats being reported.[13][14]

Conclusion

Tamsulosin serves as a valuable and well-characterized tool for in vivo research into therapies targeting the dynamic component of benign prostatic hyperplasia. Its selective mechanism of action and established preclinical models provide a robust framework for investigating the therapeutic potential of new chemical entities within the sulfonamide class and beyond. The protocols and application notes provided herein offer a comprehensive starting point for researchers aiming to evaluate such compounds in a relevant and reproducible manner.

References

  • BenchChem. Application of Tamsulosin in In Vivo Animal Models of Benign Prostatic Hyperplasia. BenchChem. Accessed February 6, 2026.
  • Michel MC, Korstanje C. Tamsulosin modified-release and oral-controlled absorption system formulations in the treatment of benign prostatic hyperplasia. Expert Opin Pharmacother. 2007;8(13):2115-2123.
  • Drugs.com. Tamsulosin: Package Insert / Prescribing Information / MOA. Drugs.com. Updated October 2, 2023. Accessed February 6, 2026.
  • AdisInsight. Tamsulosin. AdisInsight. Accessed February 6, 2026.
  • Al-Rekabi MD, Al-Khafaji NJ, Al-Bairuty GA. Histopathological and reproductive effect of tamsulosin and finasteride on induced Benign prostate hyperplasia in mice. Int J Health Sci (Qassim). 2022;6(S3):6074-6085.
  • MedSimplified. Tamsulosin - Indications, Mechanism Of Action, Pharmacology, Adverse Effects. YouTube. July 20, 2022. Accessed February 6, 2026.
  • Taguchi K, Tsuru H, Gomi Y, et al. Pharmacological Effect of Tamsulosin in Relation to Dog Plasma and Tissue Concentrations: Prostatic and Urethral Retention Possibly Contributes to Uroselectivity of Tamsulosin. J Pharmacol Exp Ther. 2001;297(1):153-159.
  • Mayo Clinic. Tamsulosin (Oral Route). Mayo Clinic. Updated August 1, 2023. Accessed February 6, 2026.
  • Pharmacology, Corner. Pharmacology of Tamsulosin (Flomax); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. March 16, 2025. Accessed February 6, 2026.
  • van Hoogdalem EJ, de Boer AG, Breimer DD. Population pharmacokinetics of tamsulosin hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder. Br J Clin Pharmacol. 2012;73(4):579-591.
  • Wilt TJ, Mac Donald R, Rutks I. Tamsulosin for benign prostatic hyperplasia.
  • Al-Rekabi MD, Al-Khafaji NJ, Al-Bairuty GA. Histopathological and reproductive effect of tamsulosin and finasteride on induced Benign prostate hyperplasia in mice.
  • Ghiasy S, Asgari MA, Falahatkar S, et al. Investigating the effect of tamsulosin on the measurement of bladder wall thickness and International Prostate Symptom Score in benign prostatic hyperplasia. Can Urol Assoc J. 2012;6(6):446-450.
  • Yegane Kohestani M, Kohestani B, Shirmohamadi Z, Faghani M. Effect of tamsulosin on testis histopathology and serum hormones in adult rats: Experimental study. Int J Reprod BioMed. 2020;18(7):531-538.
  • YouTube. Accessed February 6, 2026.
  • Blue LE, Williams AM, Freedland SJ. Animal Models for Benign Prostatic Hyperplasia.
  • Asadollahpour A, Aslani MR, Asadollahpour F. A Review on Clinical Pharmacokinetics of Tamsulosin in Patients with Benign Prostatic Hyperplasia. J Clin Pharmacol. 2016;56(10):1195-1202.
  • Levin RM, Hass MA, Bellamy F, et al. Functional and anatomical effects of hormonally induced experimental prostate growth: a urodynamic model of benign prostatic hyperplasia (BPH) in the beagle. J Urol. 1996;155(4):1434-1439.
  • Abdel-Aal ER, El-Ghoneimy MM, El-Gamal OM, El-Badawy AA. Tamsulosin 0.8 mg daily dose in management of BPH patients with failed tamsulosin 0.4 mg monotherapy and unfit for surgical intervention. Urol Case Rep. 2021;38:101732.
  • Blue LE, Williams AM, Freedland SJ. Animal models for benign prostatic hyperplasia.
  • Synapse. What is the mechanism of action of tamsulosin (alpha-1 adrenergic receptor blocker)?. Synapse.ai. Accessed February 6, 2026.
  • Michel MC. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clin Pharmacokinet. 2010;49(3):145-155.
  • Li J, Tian Y, Guo S, Gu H, Yuan Q, Xie X. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PLoS One. 2018;13(1):e0191469.
  • Michel MC. Pharmacokinetics and Pharmacodynamics of Tamsulosin in its Modified-Release and Oral Controlled Absorption System Formulations.
  • Patsnap. What is the mechanism of Tamsulosin Hydrochloride?. Patsnap. Updated July 17, 2024. Accessed February 6, 2026.
  • Medscape. Flomax (tamsulosin) dosing, indications, interactions, adverse effects, and more. Medscape. Accessed February 6, 2026.
  • Merck Veterinary Manual. Benign Prostatic Hyperplasia in Dogs. Merck Veterinary Manual. Updated October 2022. Accessed February 6, 2026.
  • Ghiasy S, Asgari MA, Falahatkar S, et al. Investigating the effect of tamsulosin on the measurement of bladder wall thickness and International Prostate Symptom Score in benign prostatic hyperplasia. Can Urol Assoc J. 2012;6(6):446-450.
  • PharmGKB. Tamsulosin. PharmGKB. Accessed February 6, 2026.

Sources

Application Note & Protocols: A Framework for the Synthesis and Evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive experimental framework for the synthesis, characterization, and preliminary biological evaluation of a novel sulfonamide derivative, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. We present detailed, field-proven protocols designed for researchers in drug discovery and chemical biology. The methodologies herein are structured to ensure scientific rigor, from the initial chemical synthesis and purification to subsequent in vitro screening. This guide emphasizes the causality behind experimental choices and incorporates self-validating checkpoints to ensure the generation of reliable and reproducible data.

Introduction and Scientific Rationale

Substituted benzenesulfonamides are a privileged scaffold in drug development, largely due to their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets.[2] The parent compound, sulfanilamide, paved the way for the development of sulfa drugs, a critical class of antibiotics.[1] Subsequent modifications to the core structure have yielded compounds with diverse pharmacological profiles, including potent inhibitors of carbonic anhydrase and various kinases.[2]

The target molecule, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, combines several structural features of interest:

  • The Primary Arylamine (C4-NH₂): A key pharmacophore in many sulfonamides, crucial for antibacterial activity and a common point for further derivatization.

  • The Methoxy Group (C2-OCH₃): This electron-donating group can modulate the electronic properties of the aromatic ring, potentially influencing binding affinity, metabolic stability, and pharmacokinetic properties.

  • The N-Methylsulfonamide Moiety: Substitution on the sulfonamide nitrogen can fine-tune solubility and cell permeability.

This application note provides a logical and detailed workflow for any research program interested in synthesizing and investigating this compound or its analogs.

Compound Profile: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
PropertyValue (Estimated)Source/Justification
Molecular Formula C₈H₁₂N₂O₃SBased on structure
Molecular Weight 216.26 g/mol Calculated from formula[3]
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamideStandard nomenclature
CAS Number Not assignedNovel compound
Physical State Expected to be a solid at room temperatureCommon for similar sulfonamides

Safety, Handling, and Hazard Analysis

While this specific molecule has not been fully characterized, its structural similarity to other aminobenzenesulfonamides warrants a cautious approach. The closely related analog, 4-amino-N-methylbenzene-1-sulfonamide, is classified with specific hazards.[4]

GHS Hazard Information (Based on Analog CID 74368)[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations of solid compound and reactions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-rated safety glasses or goggles at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Synthesis Pathway and Mechanistic Rationale

A robust synthesis of the target compound requires a multi-step approach that carefully manages the reactivity of the functional groups. The proposed pathway is designed for efficiency and control, starting from a commercially available precursor.

Retrosynthetic Analysis

The design of the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. The key disconnections are at the sulfonamide and amide bonds.

G target Target Molecule 4-amino-2-methoxy-N-methyl- benzene-1-sulfonamide inter1 Protected Intermediate 4-acetamido-2-methoxy-N-methyl- benzene-1-sulfonamide target->inter1 Deprotection (Hydrolysis) inter2 Sulfonyl Chloride 4-acetamido-2-methoxy- benzene-1-sulfonyl chloride inter1->inter2 N-Methylation (Amidation) start2 Methylamine CH3NH2 inter3 Protected Aniline N-(3-methoxy-4-nitrophenyl)acetamide inter2->inter3 Chlorosulfonation start1 Starting Material 2-methoxy-4-nitroaniline inter3->start1 Protection (Acetylation) & Reduction G cluster_0 start 2-Methoxy-4-nitroaniline step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 prod1 N-(3-methoxy-4-nitrophenyl)acetamide step1->prod1 step2 Reduction (e.g., Fe/HCl or H2, Pd/C) prod1->step2 prod2 N-(4-amino-3-methoxyphenyl)acetamide step2->prod2 step3 Chlorosulfonation (Chlorosulfonic Acid) prod2->step3 prod3 4-acetamido-2-methoxybenzene- 1-sulfonyl chloride step3->prod3 step4 Amidation (Methylamine) prod3->step4 prod4 4-acetamido-2-methoxy-N-methyl- benzene-1-sulfonamide step4->prod4 step5 Hydrolysis (Aqueous HCl, Reflux) prod4->step5 final Final Product 4-amino-2-methoxy-N-methyl- benzene-1-sulfonamide step5->final

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions. Researchers should perform small-scale trial reactions to optimize conditions before scaling up.

Protocol 4.1: Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Objective: To synthesize the title compound with high purity.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Acetic anhydride

  • Pyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorosulfonic acid (ClSO₃H)

  • Methylamine solution (e.g., 40% in H₂O)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Brine

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Acetylation (Protection)

  • In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-methoxy-4-nitrophenyl)acetamide.

Step 2: Reduction of the Nitro Group

  • Suspend N-(3-methoxy-4-nitrophenyl)acetamide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Maintain reflux for 2-3 hours, monitoring by TLC.

  • Once complete, cool the reaction, filter through celite to remove iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.

  • Extract the aqueous layer with EtOAc (2x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield N-(4-amino-3-methoxyphenyl)acetamide.

Step 3: Chlorosulfonation

  • Caution: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • To a flask cooled to 0 °C, add chlorosulfonic acid (5.0 eq).

  • Slowly add solid N-(4-amino-3-methoxyphenyl)acetamide (1.0 eq) in small portions, keeping the internal temperature below 10 °C.

  • After addition is complete, stir at room temperature for 2 hours, then heat to 60-70 °C for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonyl chloride will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This yields 4-acetamido-2-methoxybenzene-1-sulfonyl chloride.

Step 4: Amidation

  • Dissolve the crude sulfonyl chloride (1.0 eq) in DCM in a flask at 0 °C.

  • Slowly add an aqueous solution of methylamine (2.5 eq).

  • Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Monitor by TLC. Upon completion, separate the organic layer.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude 4-acetamido-2-methoxy-N-methyl-benzene-1-sulfonamide.

Step 5: Hydrolysis (Deprotection)

  • Suspend the crude protected sulfonamide in a mixture of ethanol and 6M HCl.

  • Heat the mixture to reflux for 4-8 hours until the reaction is complete by TLC.

  • Cool the solution and neutralize carefully with saturated NaHCO₃ solution until the pH is ~7-8.

  • The product may precipitate. If not, extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield pure 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide .

Protocol 4.2: Physicochemical Characterization

Objective: To confirm the identity, structure, and purity of the synthesized compound.

TechniquePurposeExpected Outcome
TLC Reaction monitoring & purity checkA single spot under UV light after purification.
HPLC Quantitative purity assessmentPurity >95% with a distinct peak at a specific retention time.
Mass Spec (ESI-MS) Molecular weight confirmation[M+H]⁺ ion corresponding to the calculated exact mass (217.06).
¹H NMR Structural elucidationPeaks corresponding to aromatic protons, N-H, O-CH₃, and N-CH₃ protons with appropriate chemical shifts, coupling, and integration.
¹³C NMR Carbon skeleton confirmationPeaks corresponding to the 8 unique carbon atoms in the molecule.

Preliminary Biological Evaluation Workflow

The structural features of the target compound suggest several potential biological activities. A logical screening cascade can efficiently probe its therapeutic potential. [1][2]

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Validation & Profiling start Synthesized Compound (Purity >95%) tier1_a Primary Screen 1: Antibacterial Activity (MIC) start->tier1_a tier1_b Primary Screen 2: Carbonic Anhydrase (CA) Inhibition start->tier1_b tier2_a Secondary Screen: Bactericidal vs. Bacteriostatic Assay tier1_a->tier2_a If Active tier2_c Cytotoxicity Assay (e.g., MTT on HEK293 cells) tier1_a->tier2_c tier2_b Secondary Screen: CA Isoform Selectivity (CA-I, II, IX, XII) tier1_b->tier2_b If Active tier1_b->tier2_c end_node Lead Candidate Nomination (for further optimization/in vivo studies) tier2_a->end_node tier2_b->end_node tier2_c->end_node

Caption: Tiered workflow for biological evaluation.

Protocol 5.1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) against representative bacteria.

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compound dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria + media, no compound) and a negative control (media only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Summary Table
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Test Compound Experimental ValueExperimental Value
Ciprofloxacin 0.50.015

References

  • Adam, A. & Hagelnur, A. (2009). Pharmacological applications of sulfamethoxypyrazine. Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (N.D.). Acta Crystallographica Section E. [Link]

  • Taslim, U. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. [Link]

  • Yaseen, M. et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Dudutiene, V. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent. (2016). Scientific Research Publishing. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]

  • PubChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Sulfonamide Characterization

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants.[1][2] The compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide represents a specific molecular architecture within this broad class. While not as extensively documented as some classical sulfonamides, its structural motifs—a primary aromatic amine, a methoxy group, and an N-methylated sulfonamide—necessitate robust and validated analytical methods for its detection and quantification. Such methods are critical in various stages of drug development, including synthesis verification, purity assessment, pharmacokinetic studies, and quality control of finished pharmaceutical products.[3][4]

This document provides a comprehensive guide to the analytical methodologies for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and are adaptable to various sample matrices.

Chemical Structure and Properties of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide:

  • IUPAC Name: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

  • Molecular Formula: C₈H₁₂N₂O₃S

  • Molecular Weight: 216.26 g/mol [5]

  • Key Structural Features:

    • Primary aromatic amine: Susceptible to diazotization reactions, a property leveraged in spectrophotometric methods.

    • Sulfonamide group: Provides sites for ionization and fragmentation in mass spectrometry.

    • Methoxy and N-methyl groups: Influence polarity and chromatographic retention.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Quantitative Approach

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of sulfonamides due to its reliability, precision, and accessibility.[6] The selection of a suitable stationary phase and mobile phase is paramount for achieving optimal separation and peak shape.

2.1. Principle of the Method

The analyte is separated from other components in a sample matrix based on its differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

2.2. Experimental Protocol: HPLC-UV Analysis

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard substance: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (of known purity).

  • Sample diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterConditionRationale
Flow Rate1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Injection Volume5 µLAdjustable based on concentration and sensitivity needs.
Column Temperature25 °CEnsures reproducible retention times.
Detection Wavelength265 nmA common wavelength for sulfonamides, adjust based on the analyte's UV spectrum.[6]
Gradient ElutionSee table belowAllows for the separation of compounds with a range of polarities.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
254060
304060
359010
409010

2.3. Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Serial_Dilute Serial Dilutions Dissolve_Std->Serial_Dilute Autosampler Inject into HPLC Serial_Dilute->Autosampler Cal_Curve Create Calibration Curve Serial_Dilute->Cal_Curve Sample Prepare Sample Dissolve_Sample Dissolve/Extract Sample->Dissolve_Sample Filter Filter Sample Dissolve_Sample->Filter Filter->Autosampler Column Chromatographic Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Cal_Curve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC Recon->Inject LC_Sep LC Separation Inject->LC_Sep Ionize Ionization (ESI) LC_Sep->Ionize MS1 Precursor Ion Selection Ionize->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Monitoring CID->MS2 MRM_Data Acquire MRM Data MS2->MRM_Data Quant Quantification MRM_Data->Quant

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding for method adaptation and troubleshooting. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety exhibit a wide range of biological activities. Accurate and precise quantification of such molecules is critical during drug discovery, development, and quality control processes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds. The inherent polarity and aromaticity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide make it an ideal candidate for analysis by reversed-phase HPLC with UV detection, owing to the presence of a strong chromophore in its structure. This note provides a comprehensive guide to establishing a reliable analytical workflow.

Analyte Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale for Inference
Molecular Formula C₈H₁₂N₂O₃SBased on the addition of a methoxy group (CH₂O) to the structure of 4-amino-N-methylbenzene-1-sulfonamide (C₇H₁₀N₂O₂S). This is consistent with isomers like the one presented in search result[2].
Molecular Weight ~216.26 g/mol Calculated from the molecular formula. This is a critical parameter for preparing standard solutions of known concentration[2].
Structure Chemical Structure of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
pKa Estimated 2-3 (amino group), 9-10 (sulfonamide N-H)The aromatic amino group is weakly basic. The sulfonamide proton is weakly acidic. The exact values will be influenced by the methoxy substituent, but this estimation is crucial for selecting the mobile phase pH to ensure the analyte is in a single, un-ionized state for consistent retention.
Solubility Soluble in organic solvents (Methanol, Acetonitrile); sparingly soluble in water.The LogP value for the parent compound without the methoxy group is 0[1]. The methoxy group will slightly increase hydrophobicity. This property dictates the choice of solvent for sample and standard preparation.
UV Absorbance Expected λmax ~254-280 nmAromatic amines and sulfonamides are strong UV absorbers. The UV spectrum of a similar compound, 4-Amino-2-nitrophenol, shows maxima at 212 nm, 264 nm, and 342 nm[3]. A wavelength in the range of 254-280 nm is a common starting point for sulfonamide analysis.

HPLC Method and Protocols

The following protocol is designed to be a starting point for the analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. It is based on established methods for the separation of sulfonamides and aromatic amines[4][5][6].

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability and proven efficacy in retaining aromatic compounds through hydrophobic interactions[7]. The mobile phase consists of an organic modifier (acetonitrile) and an acidic phosphate buffer. The acidic pH (pH 3.0) is chosen to suppress the ionization of the sulfonamide proton and ensure the protonation of the primary amine, leading to sharp, symmetrical peaks and reproducible retention times.

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV or Diode Array Detector (DAD) is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides excellent retention and resolution for aromatic sulfonamides.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0The buffer controls the pH and ionic strength. pH 3.0 ensures consistent ionization state of the analyte.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15.1-18 min: 10% BA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be optimized based on analyte concentration and system sensitivity.
Detector UV/DAD at 265 nmThe Diode Array Detector allows for spectral confirmation of the peak. 265 nm is selected based on the expected UV absorbance maximum of the aromatic system[3].
Standard and Sample Preparation Protocol

Materials:

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide reference standard

  • HPLC-grade acetonitrile and water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • Sample Preparation (General Guideline):

    • The sample preparation will be matrix-dependent. For formulation samples, dissolve the product in methanol or acetonitrile to achieve a concentration within the calibration range.

    • For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary. A typical protein precipitation protocol involves adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, centrifuging, and filtering the supernatant[8].

    • All samples must be filtered through a 0.22 µm syringe filter before injection to protect the HPLC column.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing B Stock Solution (1 mg/mL in MeOH) A->B C Working Standards (Serial Dilution) B->C E Filtration (0.22 µm) C->E D Sample Extraction (e.g., Protein Ppt.) D->E F HPLC Injection (10 µL) E->F G C18 Column Separation (Gradient Elution) F->G H UV/DAD Detection (@ 265 nm) G->H I Chromatogram Integration H->I J Calibration Curve (Peak Area vs. Conc.) I->J K Quantification of Unknowns J->K

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation and System Suitability

To ensure the trustworthiness of the analytical results, the method must be validated according to ICH (International Council for Harmonisation) guidelines. Key validation parameters are summarized below.

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from blank matrix components. Peak purity should be confirmed by DAD analysis.To ensure the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.To demonstrate a proportional relationship between concentration and detector response.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.To measure the degree of scatter in the results from multiple analyses.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.To determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C).To demonstrate the reliability of the method during normal usage.
System Suitability Testing (SST)

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject a working standard solution (e.g., 25 µg/mL) five times.

  • Calculate the parameters listed in the table below.

SST ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Low plate count indicates poor separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Ensures the precision of the injection and detection system.

Data Interpretation and Reporting

The concentration of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in unknown samples is determined by interpolating the peak area of the analyte from the linear calibration curve generated from the working standards.

Concentration = (Sample Peak Area - y-intercept) / slope

The final report should include the full chromatographic conditions, system suitability results, the calibration curve, and the calculated concentrations of the analyte in the samples, along with any deviations from the protocol.

Logical Relationship Diagram

Logic_Diagram Analyte Analyte Properties (Aromatic, Polar) Method Method Choice (RP-HPLC) Analyte->Method dictates Column Stationary Phase (C18 - Hydrophobic) Analyte->Column interacts with Detection Detection (UV @ 265 nm) Analyte->Detection absorbs light for Method->Column MobilePhase Mobile Phase (ACN/Buffer) Method->MobilePhase Result Reliable Quantification Column->Result pH pH Control (Acidic - pH 3.0) MobilePhase->pH requires MobilePhase->Result pH->Column ensures consistent interaction with Detection->Result

Caption: Rationale for HPLC method parameter selection.

References

  • Chemsrc. 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE | CAS#:98623-16-6. Available from: [Link]

  • PubChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | C14H16N2O4S. Available from: [Link]

  • PubChem. 4-Amino-5-methoxy-2-methylbenzenesulfonamide. Available from: [Link]

  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S. Available from: [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S. Available from: [Link]

  • Starek, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 493. Available from: [Link]

  • Akyüz, M. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 863-873. Available from: [Link]

  • ResearchGate. Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • Popławska, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4983. Available from: [Link]

  • Samanidou, V., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 8(2), 826-831. Available from: [Link]

  • Pule, B. O., et al. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies Application Note. Available from: [Link]

  • Al-Qarni, H., et al. (2014). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Fluorogenic Reagent. Sultan Qaboos University Journal for Science, 19(1), 55-67. Available from: [Link]

  • PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S. Available from: [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 387(5), 1829-1840. Available from: [Link]

  • ResearchGate. (2012). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Available from: [Link]

  • Wikidata. 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available from: [Link]

Sources

Application Note: NMR Characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural elucidation and quality control protocols for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: N/A - NCE Context). As a structural analog to the sulfonamide class of antimicrobials and carbonic anhydrase inhibitors, precise characterization of this molecule requires navigating specific spectroscopic challenges, including proton exchange dynamics, rotameric broadening, and solvent-dependent chemical shifts.

This guide provides a validated protocol for sample preparation, acquisition parameters, and a comprehensive assignment of 1H and 13C resonances using DMSO-d6.[1] It is designed for medicinal chemists and analytical scientists ensuring the identity and purity of sulfonamide derivatives.

Structural Analysis & Spin System

Before acquisition, the spin system must be deconstructed to anticipate spectral features. The molecule features a 1,2,4-trisubstituted benzene ring with distinct electronic environments.[1]

  • Position 1 (Sulfonamide): A strong Electron Withdrawing Group (EWG) that deshields ortho protons.[1]

  • Position 2 (Methoxy): An Electron Donating Group (EDG) via resonance, shielding ortho/para positions.[1]

  • Position 4 (Amino): A strong EDG, significantly shielding its ortho positions.[1]

  • N-Methyl Group: Attached to the sulfonamide nitrogen, introducing potential coupling (

    
    ) and exchange phenomena.[1]
    
Diagram 1: Structural Assignment Logic

G Molecule 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Aromatic Aromatic Region (6.0 - 7.6 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Molecule->Aliphatic Exchange Exchangeable Protons (Broad/Solvent Dep.) Molecule->Exchange H6 H6: Deshielded by SO2 (Doublet, ~7.5 ppm) Aromatic->H6 H5 H5: Shielded by NH2 (dd, ~6.2 ppm) Aromatic->H5 H3 H3: Highly Shielded (Ortho to OMe/NH2) (d/s, ~6.1 ppm) Aromatic->H3 OMe Methoxy (-OCH3) Singlet, ~3.8 ppm Aliphatic->OMe NMe N-Methyl (-NHCH3) Doublet, ~2.4 ppm Aliphatic->NMe Sulfonamide NH\n(q, ~7.2 ppm) Sulfonamide NH (q, ~7.2 ppm) Exchange->Sulfonamide NH\n(q, ~7.2 ppm) Aniline NH2\n(s, ~5.8 ppm) Aniline NH2 (s, ~5.8 ppm) Exchange->Aniline NH2\n(s, ~5.8 ppm)

Caption: Logical decomposition of the 1H NMR spectrum based on electronic substituent effects.

Experimental Protocol

Solvent Selection: The Critical Variable

While CDCl3 is standard for non-polar organics, it is unsuitable for this application.

  • Solubility: Sulfonamides often exhibit poor solubility in chloroform, leading to low signal-to-noise (S/N) ratios.[1]

  • Exchangeable Protons: In CDCl3, the sulfonamide -NH and aniline -NH2 protons often broaden into the baseline or exchange rapidly, making integration impossible.[1]

  • Recommendation: DMSO-d6 is the mandatory solvent.[1] It forms strong hydrogen bonds with the sulfonamide NH, slowing the exchange rate and sharpening the signal into a distinct multiplet (often a quartet due to coupling with the methyl group).

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the tube. Note: Suspended solids cause line broadening.[1]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds . The sulfonamide NH and aromatic protons can have T1 relaxation times >2s. Short D1 values will lead to under-integration of the aromatic region relative to the methyl groups.

  • Scans (NS): 16 or 32 scans are sufficient for 10mg samples.[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

1H NMR Data (400 MHz, DMSO-d6)

Reference: DMSO residual peak at 2.50 ppm.

Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Logic
7.48 Doublet (d)1H

H-6 Ortho to -SO2 (EWG).[1] Most deshielded aromatic.[1]
7.15 Quartet (q)1H

NH (Sulfonamide) Coupled to N-Methyl.[1] Broadened by quadrupole N.
6.25 dd1H

H-5 Ortho to -NH2 (EDG).[1] Shielded.
6.18 Doublet (d)1H

H-3 Ortho to both -OMe and -NH2.[1] Most shielded.[1]
5.85 Broad Singlet2H-NH2 (Aniline) Exchangeable.[1] Chemical shift varies with conc.[1]
3.78 Singlet (s)3H--OCH3 Characteristic methoxy region.[1]
2.38 Doublet (d)3H

-NH-CH3 Coupled to Sulfonamide NH.[1]

Key Diagnostic Feature: The coupling between the sulfonamide NH (7.15 ppm) and the N-methyl group (2.38 ppm) is the primary confirmation of the N-methyl structure. If this bond is hydrolyzed or absent, the methyl signal would appear as a singlet or shift significantly.

13C NMR Data (100 MHz, DMSO-d6)

Reference: DMSO septet at 39.5 ppm.

Shift (δ ppm)TypeAssignmentNotes
158.5 CqC-2 (C-OMe)Deshielded by Oxygen (ipso).
153.2 CqC-4 (C-NH2)Deshielded by Nitrogen (ipso).[1]
130.1 CHC-6Ortho to sulfonyl.[1]
116.5 CqC-1 (C-SO2)Ipso to sulfonyl.[1]
105.4 CHC-5Shielded by ortho-amino.[1]
96.8 CHC-3Highly shielded (between two EDGs).[1]
55.6 CH3-OCH3Standard methoxy shift.[1]
28.9 CH3-NCH3Standard N-methyl shift.[1]

Advanced Verification: 2D NMR Workflow

To definitively prove the regio-isomerism (e.g., distinguishing from the 5-methoxy isomer), a 2D NOESY or HMBC experiment is required.[1]

Diagram 2: Verification Workflow

Workflow Start Sample in DMSO-d6 Step1 1H NMR Acquisition (Check for purity >95%) Start->Step1 Decision Regio-isomer Confirmed? Step1->Decision NOESY NOESY Experiment Target: OMe (3.78) <-> H3 (6.18) Decision->NOESY Ambiguous H3/H5 HMBC HMBC Experiment Target: N-Me <-> C1/Sulfonyl Decision->HMBC Ambiguous N-Me Final Release CoA Decision->Final Yes NOESY->Final HMBC->Final

Caption: Decision tree for advanced structural verification using 2D NMR techniques.

Specific NOE Correlation: Irradiation of the Methoxy singlet (3.78 ppm) should show a strong NOE enhancement only to the H-3 proton (6.18 ppm).[1] If NOE is observed to two aromatic protons, the methoxy group is likely at position 5 (between H4 and H6), indicating the wrong isomer.

Troubleshooting & Common Impurities

Rotamers

Restricted rotation around the S-N bond is rare in simple sulfonamides but can occur. If the N-methyl doublet appears split or broadened, heat the sample to 45°C. Coalescence confirms rotamers; persistence suggests an impurity.

Common Synthesis Impurities
  • Des-methyl analog (Primary Sulfonamide): Look for a broad singlet (2H) around 6.8-7.2 ppm and the absence of the methyl doublet at 2.38 ppm.[1]

  • Bis-sulfonamide: If the aniline NH2 (5.85 ppm) is missing and aromatic integration shifts, the sulfonyl chloride may have reacted with the aniline nitrogen during synthesis.

  • Residual Solvents:

    • Ethyl Acetate:[1][2] q 4.03, s 1.99, t 1.17 (in DMSO).[1]

    • DCM: s 5.76 (in DMSO).[1]

    • Water:[1] Variable s 3.33 (in DMSO).[1] Note: High water content will shift the NH/NH2 peaks and collapse the N-Me doublet to a singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for substituent additivity rules).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] Link

  • PubChem. (2023).[1] Compound Summary: 4-amino-N-methylbenzenesulfonamide derivatives. National Library of Medicine.[1] Link

Sources

Application Notes: Characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to respiration, CO₂ transport, pH homeostasis, and electrolyte balance.[2][3] In mammals, there are 16 known α-carbonic anhydrase isoforms, each with distinct tissue distribution and physiological roles.[1][2]

The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets. For instance, CA II is implicated in glaucoma, CA IX and XII are overexpressed in many hypoxic tumors and are markers of aggressive cancer, and other isoforms are involved in epilepsy and altitude sickness.[1][4][5] Consequently, the development of isoform-selective CA inhibitors (CAIs) is a major focus in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[6] Aromatic and heterocyclic sulfonamides are the most prominent class of CAIs, with several compounds in clinical use.[1]

This document provides a comprehensive guide for the characterization of a novel compound, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide , as a carbonic anhydrase inhibitor. It outlines the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for its evaluation.

Compound Profile: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

This compound belongs to the benzenesulfonamide class, which is structurally optimized for carbonic anhydrase inhibition.

  • Chemical Structure: Chemical structure of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Note: Image is a representative structure based on the IUPAC name. Actual depiction may vary.)

  • Key Structural Features for CA Inhibition:

    • Sulfonamide Moiety (-SO₂NHCH₃): This is the critical zinc-binding group (ZBG). In its deprotonated state (-SO₂NCH₃⁻), it is expected to coordinate directly with the Zn²⁺ ion in the enzyme's active site, which is the primary mechanism of action for this class of inhibitors.[7][8]

    • Aromatic Ring System: The substituted benzene ring serves as a scaffold that orients the sulfonamide group for optimal binding.

    • Substituents (4-amino, 2-methoxy): These groups are crucial for defining the compound's physicochemical properties and, most importantly, its binding affinity and selectivity for different CA isoforms. They can form additional hydrogen bonds or van der Waals interactions with residues in the active site cavity, which varies between isoforms.

  • Physicochemical Properties (Predicted):

    • Molecular Formula: C₈H₁₂N₂O₃S

    • Molecular Weight: 216.26 g/mol [9]

    • SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)NC (Note: Properties are based on the closely related compound 4-amino-5-methoxy-2-methylbenzenesulfonamide, as the exact target compound is not widely documented and appears to be a novel investigational agent.)[9]

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of sulfonamides against carbonic anhydrase is well-established. The catalytic cycle of CA involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule. Sulfonamide inhibitors function by displacing this hydroxide ion.

  • Deprotonation: The sulfonamide's nitrogen atom has an acidic proton. At physiological pH, a fraction of the inhibitor molecules will exist in the deprotonated, anionic form.

  • Zinc Coordination: The anionic sulfonamide nitrogen acts as a potent ligand, coordinating directly to the tetrahedral Zn²⁺ ion at the bottom of the active site cleft.

  • Inhibition: This binding event prevents the zinc ion from coordinating with water to form the catalytic hydroxide species, thereby blocking the enzyme's ability to hydrate CO₂.[7][8]

Caption: Sulfonamide inhibitor coordinating with the active site Zn²⁺ ion.

Experimental Protocols

The following protocols provide a workflow for the comprehensive evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, from initial potency determination to cellular target engagement.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Protocol 1: In Vitro Enzymatic Assay (Esterase Activity) A->B Dilute to working concentrations C Determine IC₅₀ Value vs. CA II B->C D Protocol 2: Isoform Selectivity Profiling C->D If potent (IC₅₀ < 1µM) E Determine IC₅₀ / Kᵢ vs. CA I, IX, XII D->E F Analyze Selectivity Profile E->F G Protocol 3: Cell-Based Assay (e.g., Hypoxic Cancer Cells) F->G If potent & selective I Data Synthesis & Candidate Evaluation F->I H Assess Cellular Target Engagement (e.g., pH regulation, Viability) G->H H->I

Caption: Workflow for characterizing a novel carbonic anhydrase inhibitor.

Protocol 1: In Vitro Enzymatic Assay for IC₅₀ Determination

This protocol utilizes the esterase activity of carbonic anhydrase to measure inhibition. CA catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the chromophore 4-nitrophenol (p-NP), which can be measured spectrophotometrically at ~400 nm.[10][11]

A. Rationale & Self-Validation

  • Causality: The rate of p-NP production is directly proportional to the active enzyme concentration. An inhibitor will reduce this rate in a dose-dependent manner, allowing for the calculation of the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Controls for Validation:

    • Positive Control: A known CA inhibitor (e.g., Acetazolamide) is run in parallel to validate assay performance.[10]

    • Negative Control (No Inhibitor): Establishes the 100% enzyme activity level.

    • Blank (No Enzyme): Accounts for any non-enzymatic substrate hydrolysis.

B. Materials & Reagents

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide ("Test Compound")

  • Acetazolamide (Positive Control Inhibitor)[10]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 4-Nitrophenyl Acetate (p-NPA) Substrate

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates[10]

  • Spectrophotometric microplate reader

C. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Acetazolamide in 100% DMSO.

    • Perform a serial dilution of the stock solutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Expert Tip: Ensure the final DMSO concentration in the well is ≤1% to avoid solvent-induced enzyme inhibition.

  • Enzyme Preparation:

    • Dilute the hCA II stock in cold Assay Buffer to a working concentration (e.g., 2-5 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate):

    • Blank Wells: Add 190 µL of Assay Buffer.

    • Negative Control (100% Activity): Add 180 µL of Assay Buffer and 10 µL of the enzyme solution.

    • Test Compound Wells: Add 170 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of each respective Test Compound dilution.

    • Positive Control Wells: Add 170 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of each respective Acetazolamide dilution.

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Reaction Initiation:

    • Prepare the substrate solution by dissolving p-NPA in acetonitrile and diluting it into the Assay Buffer (e.g., to a final concentration of 1 mM).

    • Add 10 µL of the p-NPA substrate solution to all wells to start the reaction (final volume = 200 µL).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 60 seconds for 15-20 minutes (kinetic mode).

D. Data Analysis

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Isoform Selectivity Profiling

A. Rationale

  • Therapeutic Importance: Achieving selectivity for a target CA isoform over ubiquitously expressed isoforms (like CA I and II) is critical for developing safe and effective drugs.[6] This protocol expands upon Protocol 1 to quantify the inhibitory potency of the compound against a panel of key CA isoforms.

B. Methodology

  • Repeat the complete methodology described in Protocol 1 for each desired carbonic anhydrase isoform (e.g., hCA I, hCA IX, hCA XII).

  • Expert Tip: Each isoform may have different kinetic properties. It may be necessary to optimize the enzyme and substrate concentrations for each specific assay to ensure robust and linear reaction kinetics.

C. Data Presentation and Interpretation

  • Summarize the calculated IC₅₀ values in a table.

  • Calculate the Selectivity Index (SI) for the target isoform (e.g., CA IX) over off-target isoforms (e.g., CA II). SI (CA IX vs CA II) = IC₅₀ (CA II) / IC₅₀ (CA IX)

  • A higher SI value (>100) indicates strong selectivity for the target isoform.

Table 1: Example Isoform Selectivity Profile

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Index (CA II / CA IX)
Test Compound 125025025 45 10
Acetazolamide 250122560.48

This table presents hypothetical data for illustrative purposes.

Protocol 3: Cell-Based Assay for Target Engagement in a Hypoxic Environment

A. Rationale

  • Physiological Relevance: Moving from a purified enzyme system to a cellular model provides critical information on membrane permeability, intracellular target engagement, and effects on cell physiology.[12] This is particularly important for targeting transmembrane CAs like CA IX, which is induced by hypoxia in cancer cells.[12][13]

B. Materials & Cell Lines

  • Cell Line: HT-29 (human colon carcinoma), known to overexpress CA IX under hypoxic conditions.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Hypoxia Chamber: Capable of maintaining 1% O₂.

  • Extracellular Acidification Assay: A pH-sensitive probe or a real-time metabolic analyzer (e.g., Seahorse XF Analyzer).

  • Cell Viability Assay: (e.g., CellTiter-Glo®).

C. Step-by-Step Methodology

  • Cell Culture and Hypoxic Induction:

    • Seed HT-29 cells in appropriate culture plates (e.g., 96-well plates for viability, specialized plates for metabolic analysis).

    • Allow cells to adhere for 24 hours.

    • Transfer plates to a hypoxia chamber (1% O₂) for 18-24 hours to induce CA IX expression. Maintain a parallel set of plates in normoxia (21% O₂) as a control.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in culture medium.

    • Add the compound dilutions to the cells in both the hypoxic and normoxic plates. Include a vehicle control (DMSO).

  • Endpoint Measurement (Select one or more):

    • Extracellular Acidification Rate (ECAR): After a suitable incubation period (e.g., 1-4 hours), measure the ECAR using a metabolic analyzer. CA IX inhibition is expected to reduce the rate at which cells acidify their microenvironment.

    • Cell Viability: After a longer incubation (e.g., 48-72 hours), assess cell viability. CA IX inhibitors can selectively reduce the viability of cancer cells that rely on this enzyme to survive in an acidic, hypoxic microenvironment.

D. Data Interpretation

  • A potent and selective CA IX inhibitor should significantly reduce ECAR specifically in hypoxic cells compared to normoxic cells.

  • The compound should also demonstrate preferential cytotoxicity towards hypoxic cells, indicating that its mechanism is tied to the presence of the target enzyme.

References

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682. Available from: [Link]

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. Available from: [Link]

  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S. Available from: [Link]

  • Supuran, C. T., & Capasso, C. (2016). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC, NIH. Available from: [Link]

  • PubChem. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S. Available from: [Link]

  • PubChem. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031. Available from: [Link]

  • PubChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | C14H16N2O4S. Available from: [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368. Available from: [Link]

  • De Simone, G., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available from: [Link]

  • PubChem. 4-Amino-5-methoxy-2-methylbenzenesulfonamide. Available from: [Link]

  • Protocols.io. Carbonic Anhydrase Activity Assay. Available from: [Link]

  • Sandbhor, M., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. PubMed. Available from: [Link]

  • Gliga, A. R., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available from: [Link]

  • Wikipedia. Carbonic anhydrase. Available from: [Link]

  • Maresca, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]

  • Semantic Scholar. Carbonic Anhydrases and their Physiological Roles. Available from: [Link]

  • Aspatwar, A., et al. (2018). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI. Available from: [Link]

  • Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available from: [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Available from: [Link]

  • ResearchGate. (PDF) Carbonic Anhydrases and their Physiological Roles. Available from: [Link]

  • PeerJ. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Available from: [Link]

  • ACS Omega. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Publications. Available from: [Link]

Sources

Application Note: Handling, Storage, and Protocol Design for 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a functionalized aniline-sulfonamide derivative often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents.[1][2][3] Its structure combines an electron-rich aniline moiety with a sulfonamide pharmacophore, necessitating rigorous control over oxidation and hygroscopicity.[1][2][3]

This guide defines the standard operating procedures (SOPs) for handling this compound, derived from structure-activity relationship (SAR) data of close structural analogs (e.g., 4-amino-N-methylbenzenesulfonamide, CAS 1709-52-0 and 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, CAS 49701-24-8).[1][2][3]

Physicochemical Profile (Predicted/Analog-Based)
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₈H₁₂N₂O₃SStoichiometry calculations.[1][2][3][4]
Molecular Weight ~216.26 g/mol Preparation of Molar stock solutions.[5][1][3]
Appearance Off-white to pale beige powderCritical QC Check: Darkening to brown/purple indicates oxidation of the aniline group.[1][3]
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor water solubility; requires organic co-solvent for biological assays.[5][1][2][3]
pKa (Aniline) ~3.5 - 4.5Weakly basic; susceptible to protonation in acidic media.[1][2][3]
pKa (Sulfonamide) ~10 - 11 (N-methyl substituted)The N-methyl group removes the acidic proton typical of primary sulfonamides, increasing lipophilicity.[5][1][2][3]

Health, Safety, and Environment (HSE) Assessment[1][2][3][4]

Hazard Classification: Based on the aniline and sulfonamide substructures, this compound must be treated as a Sensitizer and Potential Carcinogen .[5][1][2][3]

  • Skin Sensitization (H317): Sulfonamide moieties are well-documented allergens.[1][2][3] Exposure can trigger severe contact dermatitis.[1][2][3]

  • Acute Toxicity (H301): Anilines can cause methemoglobinemia if ingested or absorbed through the skin.[5][1][2][3]

  • Target Organs: Blood, Skin, Respiratory System.[5][1][2][3]

Mandatory PPE & Engineering Controls[2][3][4]
  • Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1][2][3]

  • Dermal: Double-gloving strategy.[1][2][3]

    • Inner Layer: Latex or Nitrile (thin, tactile).[5][1][2][3]

    • Outer Layer: Nitrile (Chemical Resistant, >0.11 mm thickness).[5][1][2][3]

  • Decontamination: In case of spill, neutralize with weak acid (acetic acid) followed by detergent wash; do not use bleach (may form chloroamines).[5][1][2][3]

Storage and Stability Protocols

The primary degradation pathways are oxidation (aniline nitrogen) and hydrolysis (sulfonamide bond, though kinetically slow).[5][1][2][3]

Storage Decision Logic

The following diagram outlines the decision process for storage based on usage frequency.

StorageProtocol Start Compound Receipt CheckSeal Inspect Seal & Desiccant Start->CheckSeal Decision Usage Frequency? CheckSeal->Decision FreqUse Frequent (< 2 weeks) Decision->FreqUse High Turnover LongTerm Long Term (> 2 weeks) Decision->LongTerm Archive Store4C Store at 2-8°C (Desiccator Cabinet) FreqUse->Store4C Store20C Store at -20°C (Hydrophobic Seal) LongTerm->Store20C Process Handling Protocol Store4C->Process Equilibrate to RT (30 mins) Store20C->Process Equilibrate to RT (1 hour) InertGas InertGas Process->InertGas Purge Headspace (Argon/N2) Reseal Reseal InertGas->Reseal

Caption: Storage decision tree emphasizing temperature control and moisture exclusion to prevent hydrolytic degradation.

Key Storage Rules:
  • Temperature: Long-term storage at -20°C is preferred to retard oxidation.[1][3]

  • Atmosphere: Store under Argon or Nitrogen .[1][2][3] The aniline group is electron-rich and prone to air oxidation, leading to colored impurities (azo/azoxy compounds).[5][1][2][3]

  • Light: Protect from light (amber vials or foil wrap).

  • Thawing: CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation, causing hydrolysis.[5][1][2][3]

Solubilization and Handling Protocol

Solvent Selection[1][2][3][4][6]
  • Preferred: Dimethyl Sulfoxide (DMSO) (Anhydrous, 99.9%).[5][1][2][3]

  • Alternative: Dimethylformamide (DMF) or Methanol (for HPLC).[5][1][2][3]

  • Avoid: Water (solubility < 1 mg/mL), Ethanol (variable solubility).[5][1][2][3]

Preparation of 10 mM Stock Solution

Target Concentration: 10 mM in DMSO.[1][2][3] Calculation: For 10 mg of compound (MW ~216.26 g/mol ): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="display ng-star-inserted">


[5][1][2]

Step-by-Step Procedure:

  • Weighing: Weigh ~10 mg of compound into a tared amber glass vial. Record exact mass.

  • Calculation: Recalculate required DMSO volume based on exact mass.

  • Addition: Add anhydrous DMSO to the center of the vial.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 2 minutes (monitor temperature to avoid heating >30°C).

  • Inspection: Solution should be clear and colorless/pale yellow.[5][1][2][3]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Analytical Verification (QC)

Before using the compound in critical assays, purity must be verified, especially if the solid has darkened.[5][1][2][3]

HPLC Method (Generic Reverse Phase)[1][2][3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[5][1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aniline/phenol absorptions).[5][1][2][3]

  • Expectation: The sulfonamide is polar; expect elution early-to-mid gradient.[1][2][3] Impurities (oxidation products) typically elute later (more lipophilic).[5][1][2][3]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3] Do NOT use ethanol (enhances absorption).[5][1][2][3] Seek medical attention if rash develops.[1][2][3][6]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3][7] Remove contact lenses.[1][2][3][7] Consult an ophthalmologist.
Spill (Solid) Dampen with wet paper towel (to prevent dust), wipe up, and dispose of as hazardous chemical waste.[5][1][2][3]

References

  • PubChem. 4-Amino-N-methylbenzenesulfonamide (Analog Data).[1][2][3][8] National Library of Medicine.[1][2][3] Available at: [Link][5][1][2][3]

  • ECHA. Registration Dossier: Sulfonamide Derivatives and Skin Sensitization.[1][2][3] European Chemicals Agency.[1][2][3][4] Available at: [Link][5][1][2][3]

  • EPA CompTox. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-.[1][2][3][9] US Environmental Protection Agency.[1][2][3][9] Available at: [Link][5][1][2][3]

Sources

Application Notes and Protocols for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] The specific compound, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, presents a unique combination of functional groups that suggests significant potential in drug discovery. The 4-amino group is a common feature in sulfonamide drugs, often crucial for their mechanism of action. The methoxy group at the 2-position and the N-methylation of the sulfonamide moiety can significantly influence the compound's physicochemical properties, target binding affinity, and metabolic stability.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and discuss the scientific rationale behind these methodologies.

Predicted Biological Activities and Rationale

Based on the structural features of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, its primary predicted biological activities are as a carbonic anhydrase inhibitor and potentially as an antibacterial agent.

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[4] The 4-amino and 2-methoxy substituents on the benzene ring can modulate the binding affinity and selectivity for different CA isoforms.[5]

  • Antibacterial Activity: Sulfonamide drugs were among the first effective antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] The 4-aminobenzenesulfonamide core is a structural mimic of p-aminobenzoic acid (PABA), the natural substrate of DHPS.

Experimental Workflows and Protocols

To systematically evaluate the therapeutic potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a tiered approach is recommended, starting with in vitro characterization and progressing to more complex cellular and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Workflow for Investigating 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

G cluster_0 Initial Evaluation cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vitro ADME Profiling Synthesis_and_Purification Synthesis and Purification Physicochemical_Characterization Physicochemical Characterization Synthesis_and_Purification->Physicochemical_Characterization CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Physicochemical_Characterization->CA_Inhibition_Assay Antibacterial_Screening Antibacterial Screening Physicochemical_Characterization->Antibacterial_Screening CA_Isoform_Selectivity CA Isoform Selectivity Profiling CA_Inhibition_Assay->CA_Isoform_Selectivity DHPS_Enzyme_Assay DHPS Enzyme Inhibition Assay Antibacterial_Screening->DHPS_Enzyme_Assay Solubility_Permeability Solubility and Permeability Assays CA_Isoform_Selectivity->Solubility_Permeability DHPS_Enzyme_Assay->Solubility_Permeability Metabolic_Stability Metabolic Stability Assays Solubility_Permeability->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Protein_Binding

Caption: A tiered experimental workflow for the evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Detailed Protocols

Protocol 1: Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

This protocol outlines a potential synthetic route, which may require optimization.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Methylamine solution (40% in water)

  • Sodium borohydride

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization of 2-methoxy-4-nitroaniline:

    • Dissolve 2-methoxy-4-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid saturated with copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto ice and extract the resulting 2-methoxy-4-nitrobenzene-1-sulfonyl chloride with dichloromethane.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Amination:

    • Dissolve the crude 2-methoxy-4-nitrobenzene-1-sulfonyl chloride in dichloromethane.

    • Cool the solution to 0 °C and slowly add an excess of 40% aqueous methylamine solution.

    • Stir vigorously at room temperature for 1-2 hours.

    • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield 2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide.

  • Reduction of the Nitro Group:

    • Dissolve the 2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide in methanol.

    • Add 10% palladium on carbon catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purification:

    • Purify the crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[7][8]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of NPA in DMSO.

    • Prepare stock solutions of the test compound and acetazolamide in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound or control solution at various concentrations (final DMSO concentration should be ≤1%).

    • Add 10 µL of the hCA II enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Compound Predicted hCA II IC₅₀ (nM)
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide10 - 100
Acetazolamide (Control)10 - 20
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the test compound against bacterial strains.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

  • Ciprofloxacin (positive control)

  • DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Protocol:

    • Prepare a serial two-fold dilution of the test compound and ciprofloxacin in a 96-well plate using MHB.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Bacterial Strain Predicted MIC (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Protocol 4: In Vitro ADME - Metabolic Stability Assay

This assay assesses the susceptibility of the compound to metabolism by liver microsomes.[10][11]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (test compound)

  • Verapamil (high clearance control)

  • Warfarin (low clearance control)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide and their predicted influence on its biological activity.

SAR cluster_0 cluster_1 mol amino 4-Amino Group amino->mol Essential for antibacterial activity (PABA mimic). Can form H-bonds in target binding sites. methoxy 2-Methoxy Group methoxy->mol Increases lipophilicity, potentially improving cell permeability. Can influence binding pocket interactions and metabolic stability. n_methyl N-Methyl Group n_methyl->mol May alter binding affinity and selectivity for CA isoforms. Can impact metabolic stability and physicochemical properties. sulfonamide Sulfonamide Group sulfonamide->mol Key zinc-binding group for carbonic anhydrase inhibition. Core functional group for antibacterial activity.

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitor Motifs from 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

[1][2][3]

Executive Summary

This technical guide outlines the synthetic utility of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (referred to herein as Scaffold A ) as a high-value intermediate in medicinal chemistry.[1][2][3] Structurally analogous to the "tail" regions of several EGFR and PI3K inhibitors (e.g., Osimertinib precursors, Omipalisib), this scaffold offers a unique combination of an electron-rich aniline "head" for kinase hinge binding and a sulfonamide "tail" for solvent interactions and physicochemical tuning.[1][2][3]

This guide provides validated protocols for divergent synthesis, focusing on Nucleophilic Aromatic Substitution (SNAr) for heterocycle installation and Amide Coupling for fragment-based library generation.[1][2][3]

Chemical Profile & Reactivity Analysis

Structural Properties

Scaffold A possesses three distinct vectors for chemical modification:

  • C4-Amino Group (-NH₂): The primary nucleophile.[1][2][3] Highly reactive due to the electron-donating ortho-methoxy group.[1][3] This is the site for "Hinge Binder" attachment (e.g., pyrimidines, quinazolines).[2][3]

  • Sulfonamide Nitrogen (-SO₂NHMe): Contains a single acidic proton (pKa ~10-11).[1][2][3] It acts as a hydrogen bond donor/acceptor pair, critical for solubility and active site positioning.[1][3]

  • C2-Methoxy Group (-OMe): Provides steric bulk that forces the sulfonamide out of planarity, often improving selectivity in kinase pockets by inducing a "twisted" conformation.[1][2][3]

Reactivity Hierarchy
Functional GroupReactivity TypeConditionsSelectivity Notes
Aniline (-NH₂) Nucleophile (High)Acylation, SNAr, Reductive AminationReacts preferentially over sulfonamide N under neutral/mildly basic conditions.[1][2][3]
Sulfonamide (-NH-) Nucleophile (Low)Alkylation (requires strong base, e.g., NaH, K₂CO₃)Requires protection of aniline if N-alkylation is the primary target.[1][2][3]
Aromatic Ring (C5) Electrophile (EAS)Halogenation, NitrationC5 position is activated by -NH₂ (ortho) and -OMe (para), making it susceptible to electrophilic attack.[1][2][3]

Synthetic Workflow: Divergent Pathway Design

The following flowchart illustrates the divergent synthesis strategy, transforming Scaffold A into three distinct chemotypes: Pyrimidine-fused kinase inhibitors (Type I), Amide-linked fragments (Type II), and Urea derivatives (Type III).

SynthesisWorkflowScaffoldScaffold A(4-amino-2-methoxy-N-methylbenzene-1-sulfonamide)Int1Intermediate 1(Chloropyrimidine Adduct)Scaffold->Int1S_NArIPA, DIPEA, 80°CProd2Type II: Amide Analog(Fragment Library)Scaffold->Prod2HATU, DIPEADMF, RTProd3Type III: Urea DerivativeScaffold->Prod3DCM, 0°C -> RTPyrim2,4-DichloropyrimidinePyrim->Int1AcidCarboxylic Acids(R-COOH)Acid->Prod2IsoIsocyanates(R-N=C=O)Iso->Prod3Prod1Type I: Aminopyrimidine(Kinase Inhibitor Motif)Int1->Prod1Amine (R-NH2)Pd-catalyzed or Heat

Caption: Divergent synthesis pathways from Scaffold A. Blue path indicates SNAr heterocycle fusion; Red path indicates amide coupling; Yellow path indicates urea formation.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine-Fused Derivatives (SNAr)

Objective: Install a 2-aminopyrimidine moiety, a privileged scaffold in drug discovery (e.g., similar to the core of Palbociclib or Osimertinib).

Reagents:

  • Scaffold A (1.0 equiv)[1][2][3]

  • 2,4-Dichloropyrimidine (1.1 equiv)[1][2][3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2][3]

  • Solvent: 2-Propanol (IPA) or n-Butanol[1][2][3]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Scaffold A (1.0 mmol, 216 mg) in IPA (10 mL).

  • Reagent Addition: Add DIPEA (2.5 mmol, 435 µL) followed by 2,4-dichloropyrimidine (1.1 mmol, 164 mg).

    • Note: The addition order is critical. Base is added first to neutralize HCl generated during the reaction.[1][3]

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Monitor via LC-MS.[1][2][3] The C4-amino group of the scaffold will preferentially displace the C4-chlorine of the pyrimidine (more electrophilic position).[1][2][3] Look for [M+H]⁺ = ~329.[1][2][3]

  • Workup: Cool to room temperature. The product often precipitates directly from IPA.[1][3]

    • If precipitate forms: Filter the solid, wash with cold IPA (2 x 5 mL) and Et₂O (2 x 5 mL).

    • If no precipitate:[2] Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Self-Validating Checkpoint: The 1H NMR should show the disappearance of the broad aniline -NH₂ singlet (typically ~5.5-6.0 ppm) and the appearance of a downfield -NH- doublet/singlet (~9.5 ppm) indicating pyrimidine attachment.[1][2][3]

Protocol B: High-Throughput Amide Library Generation

Objective: Rapid derivatization of the aniline for SAR (Structure-Activity Relationship) studies using carboxylic acids.

Reagents:

  • Scaffold A (1.0 equiv)[1][2][3]

  • Carboxylic Acid (R-COOH) (1.2 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (3.0 equiv)[1][2][3]

  • Solvent: DMF (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at RT for 15 minutes to form the activated ester.

    • Why: Pre-activation prevents side reactions with the sulfonamide nitrogen.[1][3]

  • Coupling: Add a solution of Scaffold A (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the activated ester mixture.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Add 10% LiCl solution (aqueous) to the reaction mixture.

    • Mechanism:[2][4][5][6] LiCl helps solubilize DMF in the aqueous phase during extraction.[1][3]

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash organic layer with sat.[1][2][3] NaHCO₃ (remove unreacted acid) and brine.[1][2][3]

  • Yield: Typical yields range from 75–90%.[1][2][3]

Analytical Data & Validation

When characterizing novel compounds derived from Scaffold A , specific spectral signatures confirm structural integrity.[1][3]

Spectroscopic FeatureExpected Signal (¹H NMR, DMSO-d₆)Diagnostic Value
Methoxy (-OMe) Singlet, δ 3.80 – 3.95 ppmConfirms presence of C2-substituent; integral = 3H.[1][2][3]
N-Methyl (-NHCH₃) Doublet, δ 2.40 – 2.55 ppm (couples to NH)Characteristic of the sulfonamide tail; collapses to singlet on D₂O shake.[1][2][3]
Sulfonamide NH Quartet/Broad, δ 7.20 – 7.50 ppmOften obscured; chemical shift varies with concentration.[1][3]
Aromatic Protons 3 signals (ABX or similar pattern)C3-H (ortho to OMe) is usually a doublet; C5/C6 show coupling.[1][2][3]

Mass Spectrometry (ESI+):

  • Scaffold A: [M+H]⁺ = 217.06 (Calc.[1][2][3] for C₉H₁₄N₂O₃S).[1][2][3][7]

  • Fragmentation: Common loss of -SO₂NHMe fragment or -OMe in MS/MS modes.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 4-amino-N-methylbenzenesulfonamide.[1][2][3] National Library of Medicine.[1][3] [Link][1][2][3]

  • Arkivoc. (2010).[1][2][3] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

Application Note: Experimental Protocols for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamides represent a pharmacophore of immense clinical significance, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents. While the classical reaction between sulfonyl chlorides and amines remains the industry standard, it often fails with sensitive substrates or unstable sulfonyl chlorides.[1] This application note provides a comprehensive technical guide to sulfonamide synthesis, detailing two distinct protocols: a robust Standard Schotten-Baumann Protocol for routine synthesis and an Advanced Pd-Catalyzed Aminosulfonylation using DABSO (a solid SO₂ surrogate) for complex scaffold construction.

Introduction & Mechanistic Principles[1][2][3][4][5][6][7]

The formation of the sulfonamide bond (


) is fundamentally a nucleophilic substitution at the sulfur atom. Unlike carboxylic amides, the sulfonyl group is tetrahedral, and the reaction proceeds through a transition state often described as having trigonal bipyramidal character, followed by the elimination of the leaving group (typically chloride).
Mechanism of Action (Base-Mediated)
  • Nucleophilic Attack: The amine lone pair attacks the electrophilic sulfur of the sulfonyl chloride.

  • Proton Transfer: Base facilitates the removal of the proton from the cationic nitrogen intermediate.

  • Elimination: Chloride is expelled, restoring the stable sulfonamide linkage.

Critical Failure Mode: The competing hydrolysis of sulfonyl chloride by adventitious water is the primary cause of low yields. This is kinetically competitive with amine attack, particularly for sterically hindered amines.

Visualization: Reaction Mechanism

SulfonamideMechanism Start Sulfonyl Chloride (R-SO2-Cl) + Amine TS Transition State [Pentacoordinate S] Start->TS Nucleophilic Attack Side Side Reaction: Hydrolysis (R-SO3H) Start->Side H₂O / Slow Amine Inter Sulfonamide Conjugate Acid TS->Inter -Cl⁻ Product Sulfonamide (R-SO2-NH-R') Inter->Product Base (-H⁺)

Figure 1: Mechanistic pathway of base-mediated sulfonylation, highlighting the critical hydrolysis side-reaction.

Protocol A: Standard Schotten-Baumann Conditions

Best For: Routine synthesis using commercially available, stable sulfonyl chlorides and primary/secondary amines.

Reagents & Equipment
  • Sulfonyl Chloride (1.0 equiv): Ensure reagent is free of hydrolyzed sulfonic acid (check melting point if solid).

  • Amine (1.1 - 1.2 equiv): Slight excess drives conversion.

  • Base: Pyridine (solvent/base) or Triethylamine (

    
    ) / DMAP (catalytic).
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred).

  • Quench: 1M HCl and Saturated

    
    .
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the Amine (1.2 mmol) and DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 mmol, 1.5 equiv).

    • Expert Insight: If the amine is non-nucleophilic (e.g., an aniline), add DMAP (0.1 equiv) as a nucleophilic catalyst. DMAP forms a highly reactive N-sulfonylpyridinium intermediate [1].

  • Cooling: Cool the mixture to 0 °C using an ice bath. This suppresses the hydrolysis rate relative to the amination rate.

  • Addition: Dissolve Sulfonyl Chloride (1.0 mmol) in minimal DCM (1-2 mL) and add dropwise over 10 minutes.

    • Why? Dropwise addition prevents localized heating and runaway exotherms.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation: Monitor by TLC.[2] The sulfonyl chloride spot (usually high

      
      ) should disappear. If it persists after 4h, add 0.2 equiv more amine.
      
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and pyridine.

    • Wash with Sat.

      
        (1 x 10 mL) to remove hydrolyzed sulfonic acid byproducts.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Advanced Pd-Catalyzed Aminosulfonylation (DABSO)

Best For: Synthesizing sulfonamides from Aryl Halides when the corresponding sulfonyl chloride is unstable, toxic, or commercially unavailable. This method utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of


.[3][4]
Reagents & Equipment
  • Aryl Iodide (1.0 equiv)

  • DABSO (0.6 equiv): Provides 1.2 equiv of

    
    .
    
  • Amine (1.5 equiv)

  • Catalyst:

    
     (5 mol%) / Ligand (e.g., CataCXium A or 
    
    
    
    ).
  • Oxidant: N-Chlorosuccinimide (NCS) or bleach (for the oxidative activation step).

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol.

Step-by-Step Methodology

This is a "One-Pot, Two-Step" sequence: (1) Formation of Sulfinate,[1][3][4] (2) Oxidative Coupling.[1]

Step 1: Pd-Catalyzed Sulfination [3]

  • Charge a reaction vial with Aryl Iodide (1.0 mmol), DABSO (0.6 mmol), and

    
      (5 mol%).
    
  • Add solvent (IPA, 3 mL) and base (

    
     or 
    
    
    
    ).
  • Heat to 70–80 °C for 2–12 hours.

    • Mechanism:[1][5] Pd inserts into the Ar-I bond, coordinates

      
       (from DABSO), and reductively eliminates to form the Aryl Sulfinate  salt (
      
      
      
      ) [2].

Step 2: Oxidative Amination (In Situ)

  • Cool the reaction mixture to RT.

  • Add the Amine (1.5 mmol).

  • Add N-Chlorosuccinimide (NCS) (1.2 equiv) or aqueous NaOCl (bleach) dropwise.

    • Expert Insight: The oxidant converts the sulfinate (

      
      ) into a transient sulfonyl chloride/species which is immediately trapped by the amine.
      
  • Stir for 1 hour at RT.

  • Workup: Dilute with EtOAc, wash with water/brine, and purify via column chromatography.

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of Sulfonyl ChlorideSwitch to anhydrous THF ; use Protocol B if chloride is unstable.
No Reaction Sterically hindered amineAdd DMAP (10-20 mol%) ; Heat to reflux (40°C); Use microwave irradiation.
Product is Oil/Impure Pyridine contaminationPerform a rigorous CuSO₄ (aq) wash (turns blue with pyridine) during workup.
Disulfonylation Excess sulfonyl chlorideStrictly control stoichiometry (1:1); Add amine to the chloride slowly.
Workflow Decision Tree

Workflow Start Target: Sulfonamide Synthesis Check1 Is the Sulfonyl Chloride Stable & Available? Start->Check1 MethodA Use Protocol A: Schotten-Baumann Check1->MethodA Yes MethodB Use Protocol B: Pd-Catalyzed (DABSO) Check1->MethodB No (Use Aryl Halide) Check2 Is the Amine Sterically Hindered? MethodA->Check2 ModA Add DMAP Catalyst Heat to 40°C Check2->ModA Yes Standard Standard Conditions (DCM, Et3N, 0°C) Check2->Standard No

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[3][4] DABSO: A Bench-Stable Substitute for Sulfur Dioxide.[3][4] Organic Letters, 13(18), 4876–4878. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonamides.[1][4] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Revathi, L., Ravikumar, P., & Kavala, V. (2021). Recent Advances in the Synthesis of Sulfonamides. RSC Advances, 11, 33621-33656. [Link]

Sources

Lack of Publicly Available Data on 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Precludes Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and chemical databases has revealed no specific synthesis, reactivity, or application data for the compound 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This absence of foundational information prevents the creation of the requested detailed Application Notes and Protocols.

As a Senior Application Scientist, ensuring the scientific integrity and accuracy of all provided information is paramount. Without published, peer-reviewed data on the target compound, any attempt to generate protocols would be speculative and could lead to unsafe and unreliable experimental outcomes.

While searches did identify related sulfonamide compounds, such as 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide and 4-amino-5-methoxy-2-methylbenzenesulfonamide, these are structurally distinct molecules.[1][2][3] Extrapolating reactivity and procedural details from these analogs to the requested compound would be scientifically unsound due to the potential for different reactivity profiles and safety considerations.

The broader class of sulfonamides is well-documented in organic synthesis, primarily as key intermediates in the development of pharmaceuticals, including antibacterial agents and carbonic anhydrase inhibitors.[4][5] General synthetic routes to sulfonamides often involve the reaction of a sulfonyl chloride with an amine.[6][7] However, the specific substitution pattern of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide would require a tailored synthetic approach that is not described in the available literature.

Given the constraints, we are unable to provide the specific, in-depth technical guide requested. We are committed to providing accurate and reliable scientific information and, in this instance, the necessary data is not available in the public domain.

Should you be interested in a guide for a more thoroughly documented sulfonamide derivative, we would be pleased to assist. Please provide the chemical name of an alternative compound for which a detailed application and protocol guide would be beneficial.

Sources

High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the sensitive and selective analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a substituted arylsulfonamide, this compound possesses structural motifs common in pharmaceutical development, making its precise quantification critical for research, development, and quality control applications. This guide details the rationale behind method development, from ionization and fragmentation principles to chromatographic separation and sample preparation. We present robust, step-by-step protocols for sample extraction from biological matrices, instrument operation, and data acquisition, designed to ensure accuracy, reproducibility, and self-validation.

Introduction and Analyte Characterization

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is an aromatic sulfonamide characterized by an amino group, a methoxy substituent, and an N-methylated sulfonamide moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the analytical behavior of novel derivatives is paramount for pharmacokinetic, metabolism, and safety studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for quantifying such molecules in complex matrices.[1]

The successful development of a robust LC-MS/MS method hinges on a fundamental understanding of the analyte's physicochemical properties. The presence of a basic amino group makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), while its overall structure dictates predictable fragmentation patterns essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.[2]

Table 1: Physicochemical Properties of the Analyte

PropertyValue
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
Monoisotopic Exact Mass 216.0569 Da
Predicted [M+H]⁺ Ion 217.0641 m/z

LC-MS/MS Method Development: A Mechanistic Approach

The foundation of a reliable quantitative method is the careful selection of ionization and fragmentation parameters. Our approach is grounded in the established fragmentation behavior of aromatic sulfonamides to create a highly selective and sensitive assay.[3]

Ionization and Precursor Ion Selection

Given the analyte's structure, which includes a readily protonated primary amine, Electrospray Ionization in Positive Mode (ESI+) is the logical choice. The addition of a weak acid, such as formic acid, to the mobile phase facilitates the formation of the protonated molecule, [M+H]⁺, which serves as the precursor ion for MS/MS analysis.[4] For 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, this corresponds to a precursor ion of m/z 217.1 .

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides specificity by monitoring the transition of a specific precursor ion to a unique product ion. The fragmentation of aromatic sulfonamides under CID is well-characterized and typically proceeds through several key pathways.[3][5]

  • Loss of SO₂: A hallmark fragmentation for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂; ~64 Da) via an intramolecular rearrangement.[6] This pathway is highly specific and often produces an abundant product ion.

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the N-methyl group is susceptible to cleavage, resulting in the loss of the N-methylamine moiety.

  • Cleavage of the Aryl-S Bond: Fission of the bond connecting the benzene ring to the sulfur atom can also occur, leading to fragments representative of the substituted aromatic ring.

Based on these principles, we predict two primary, high-abundance product ions for the precursor m/z 217.1 :

  • Product Ion 1 (m/z 153.1): Resulting from the neutral loss of SO₂.

    • [C₈H₁₂N₂O₃S + H]⁺ → [C₈H₁₃N₂O]⁺ + SO₂

  • Product Ion 2 (m/z 186.0): Resulting from the cleavage of the S-N bond and loss of methylamine.

    • [C₈H₁₂N₂O₃S + H]⁺ → [C₇H₈NO₃S]⁺ + CH₃NH₂

The transition 217.1 → 153.1 was selected as the primary quantifier due to its high specificity (resulting from a rearrangement), while 217.1 → 186.0 serves as a robust qualifier ion to confirm analyte identity.

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Fragmentation (q2 - CID) cluster_product Product Ion Detection (Q3) precursor Precursor Ion 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide m/z 217.1 [M+H]⁺ frag1 Loss of SO₂ (-64 Da) precursor->frag1 frag2 Loss of CH₃NH₂ (-31 Da) precursor->frag2 product1 Product Ion (Quantifier) [C₈H₁₃N₂O]⁺ m/z 153.1 frag1->product1 product2 Product Ion (Qualifier) [C₇H₈NO₃S]⁺ m/z 186.0 frag2->product2

Caption: Proposed MS/MS fragmentation pathway.

Experimental Protocols

The following protocols are designed as a robust starting point for method validation. Optimization may be required based on the specific matrix and instrumentation used.

Protocol 3.1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of the analyte from a complex biological matrix such as human plasma. The use of a polymeric reversed-phase sorbent provides excellent recovery and cleanup.[7]

Materials:

  • Polymeric SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

  • Methanol (LC-MS Grade)

  • Deionized Water

  • 2% Ammonium Hydroxide in Water

  • 5% Formic Acid in Water

  • Reconstitution Solvent: 80:20 Water:Methanol with 0.1% Formic Acid

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 5% formic acid in water. Vortex for 30 seconds. Centrifuge at 4000 x g for 10 minutes to pellet proteins.

  • SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

  • Analyte Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. A second elution can be performed to ensure full recovery.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Reconstitution Solvent. Vortex thoroughly and transfer to an LC autosampler vial.

Protocol 3.2: Liquid Chromatography

This reversed-phase LC method provides excellent separation from matrix components and ensures a stable spray for MS analysis.[8]

Table 2: Optimized Liquid Chromatography Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Protocol 3.3: Mass Spectrometry

The following parameters should be used as a starting point for a triple quadrupole mass spectrometer. Source conditions and collision energies should be optimized for the specific instrument.

Table 3: Mass Spectrometry Parameters

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type MRM
MRM Transitions Precursor (m/z)
217.1
217.1

Integrated Analytical Workflow

A successful quantitative assay integrates sample preparation, chromatography, and mass spectrometry into a cohesive and self-validating system. The inclusion of calibration standards and quality control (QC) samples prepared in a representative blank matrix is mandatory for accurate quantification and adherence to regulatory guidelines.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction Spike->Extract Recon Dry & Reconstitute Extract->Recon Inject Inject onto LC System Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Regression Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall analytical workflow diagram.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. By leveraging a deep understanding of the analyte's structure and the principles of mass spectrometry, we have outlined a selective, sensitive, and robust LC-MS/MS method. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a validated starting point for researchers in pharmaceutical development and related scientific fields, enabling reliable quantification of this compound in complex matrices.

References

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Oakwood Chemical. 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide, min 98%. Available from: [Link]

  • YMER. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER Digital. 2024;23(03). Available from: [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available from: [Link]

  • Zhu, J., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. 2008;43(8):1127-34. Available from: [Link]

  • PubChem. 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • ResearchGate. Representative mass spectra of selected sulfonamides without... Available from: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available from: [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 2003;17(21):2373-9. Available from: [Link]

  • Pleasance, S., et al. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications. 1992;571(1-2):151-68. Available from: [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • Oregon State University. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]

  • van Deemter, J., et al. Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. 2018;376(2127):20170381. Available from: [Link]

  • Shimadzu Corporation. Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. 2022. Available from: [Link]

  • PubChem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and efficient synthesis.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial.[1][2] This guide addresses the common challenges encountered during the preparation of this specific substituted aromatic sulfonamide, offering logical, step-by-step solutions grounded in chemical principles.

Overall Synthetic Workflow

The synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is typically achieved through a four-step sequence starting from 3-methoxyaniline. This pathway involves protection of the reactive amine, electrophilic substitution to install the sulfonyl chloride, amination to form the sulfonamide, and a final deprotection step.

Synthetic_Workflow A 1. 3-Methoxyaniline B 2. N-(3-methoxyphenyl)acetamide (Protection) A->B Acetic Anhydride (Ac₂O) C 3. 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride (Chlorosulfonation) B->C Chlorosulfonic Acid (ClSO₃H) D 4. 4-Acetamido-2-methoxy-N-methylbenzene-1-sulfonamide (Amination) C->D Methylamine (CH₃NH₂) E 5. 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (Deprotection) D->E Acid Hydrolysis (e.g., HCl)

Caption: Overall synthetic pathway for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most logical and commercially available starting material is 3-methoxyaniline . Its substituent pattern provides the correct orientation for the subsequent electrophilic chlorosulfonation reaction.

Q2: Why is it necessary to protect the amino group in the first step? The amino group (-NH₂) is a powerful activating group and is highly susceptible to oxidation and reaction with chlorosulfonic acid. Protecting it as an acetamide (-NHCOCH₃) serves two critical functions:

  • It moderates the activating effect of the nitrogen, preventing unwanted side reactions and decomposition.

  • It protects the amino group from reacting with the chlorosulfonic acid, directing the sulfonation to the aromatic ring. This is a standard strategy in the synthesis of many sulfa drugs.[3]

Q3: What are the most critical safety precautions for this synthesis? The most hazardous reagent used is chlorosulfonic acid (ClSO₃H) . It is a highly corrosive liquid that reacts violently with water, releasing toxic hydrogen chloride gas.[4][5]

  • Always handle chlorosulfonic acid in a certified chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6]

  • Ensure all glassware is perfectly dry to prevent violent exothermic reactions.

  • Have an appropriate quenching agent (like ice) and a neutralization solution (like sodium bicarbonate) readily available.

Troubleshooting Guide (By Reaction Step)

This section addresses specific problems that may arise during the synthesis.

Step 1: Acetylation of 3-Methoxyaniline

Q: My acetylation reaction is incomplete, showing significant amounts of starting material on TLC. What went wrong?

A: Incomplete acetylation is typically due to insufficient reagent or the presence of moisture.

  • Causality: Acetic anhydride reacts readily with water. If your solvent or glassware is not anhydrous, a portion of the reagent will be consumed, leaving the reaction incomplete.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened or distilled acetic anhydride and ensure all glassware is oven-dried.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of acetic anhydride to drive the reaction to completion.

    • Reaction Time/Temperature: While the reaction is often fast at room temperature, gentle heating (40-50 °C) for 30-60 minutes can ensure full conversion. Monitor progress with Thin Layer Chromatography (TLC).

Step 2: Chlorosulfonation of N-(3-methoxyphenyl)acetamide

Q: The chlorosulfonation reaction produced a low yield of sulfonyl chloride and a significant amount of black, tar-like byproduct. Why?

A: This is a classic and frequent problem in chlorosulfonation reactions, primarily caused by poor temperature control and exposure to moisture.

  • Causality: Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. At elevated temperatures, it can cause charring and polymerization of the aromatic substrate. The sulfonyl chloride product is also highly sensitive to water, hydrolyzing back to the sulfonic acid, which can complicate the workup.[7]

  • Solutions:

    • Strict Temperature Control: The reaction must be maintained at a low temperature, typically 0-5 °C , using an ice-salt bath. Add the solid N-(3-methoxyphenyl)acetamide portion-wise to the chilled chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.[8]

    • Anhydrous Conditions: Use freshly distilled or a new bottle of chlorosulfonic acid. All glassware must be scrupulously dried.

    • Controlled Quenching: The reaction mixture must be quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring.[8] This precipitates the sulfonyl chloride product while decomposing the excess chlorosulfonic acid. Do this in a fume hood as large volumes of HCl gas are evolved.

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes thermal decomposition and side-product formation.
Reagent Ratio ~4-5 eq. ClSO₃HExcess ClSO₃H acts as both reagent and solvent, ensuring full conversion.
Addition Rate Slow, portion-wisePrevents dangerous exotherms.
Workup Quench on icePrecipitates the product and safely decomposes excess reagent.
Step 3: Amination with Methylamine

Q: The yield of my N-methylsulfonamide is low, and purification is difficult.

A: Low yields in this step often stem from the reactivity of the sulfonyl chloride, the nature of the amine, or improper pH control.

  • Causality: The reaction of the sulfonyl chloride with methylamine produces one equivalent of HCl. This acid can protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction. Furthermore, the sulfonyl chloride can be hydrolyzed by any water present.

  • Solutions:

    • Use a Base: The reaction should be run in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[9] Alternatively, using at least two equivalents of methylamine allows one to act as the nucleophile and the other as the acid scavenger.

    • Choice of Amine: Use an aqueous solution of methylamine (e.g., 40 wt. %) or a solution of methylamine in an organic solvent like THF. Adding the sulfonyl chloride (dissolved in a solvent like dichloromethane) slowly to the chilled amine solution often gives the best results.

    • Temperature Control: Keep the reaction cool (0-10 °C) during the addition of the sulfonyl chloride to control the exotherm and minimize side reactions.

Step 4: Deprotection (Acid Hydrolysis)

Q: The hydrolysis of the acetamido group is either incomplete or is cleaving my sulfonamide bond.

A: Achieving selective deprotection requires careful control of acid concentration, temperature, and reaction time.

  • Causality: Both the acetamide and the sulfonamide are amides, but the acetamide is significantly more labile to acid hydrolysis. However, under harsh conditions (high temperature or very concentrated acid), the sulfonamide bond can also be cleaved.

  • Solutions:

    • Controlled Conditions: Perform the hydrolysis using moderately concentrated aqueous HCl (e.g., 3-6 M) and heating at reflux (around 100 °C).

    • Reaction Monitoring: The most critical aspect is to monitor the reaction's progress by TLC. Check every 30-60 minutes. As soon as the starting material (the acetyl-protected compound) is consumed, the reaction should be stopped by cooling and neutralizing.

    • Workup: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product. The pH should be adjusted to be slightly basic (pH 8-9) to ensure the free amine is fully deprotonated.

Troubleshooting Logic Diagram

If you are experiencing low overall yield, this decision tree can help you pinpoint the problematic step.

Troubleshooting_Yield Start Problem: Low Final Yield CheckTLC Analyze TLC/Crude ¹H NMR of each intermediate Start->CheckTLC Step2_Issue Issue in Chlorosulfonation? CheckTLC->Step2_Issue Step2_Cause Likely Cause: - Poor temperature control (tarring) - Wet reagents/glassware - Inefficient quench/precipitation Step2_Issue->Step2_Cause Yes Step3_Issue Issue in Amination? Step2_Issue->Step3_Issue No Step3_Cause Likely Cause: - No base to scavenge HCl - Hydrolysis of sulfonyl chloride - Insufficient methylamine Step3_Issue->Step3_Cause Yes Step4_Issue Issue in Deprotection? Step3_Issue->Step4_Issue No Step4_Cause Likely Cause: - Reaction not run to completion - Product loss during neutralization/workup - Over-hydrolysis (cleavage) Step4_Issue->Step4_Cause Yes Purification_Issue Issue in Purification? Step4_Issue->Purification_Issue No Purification_Cause Likely Cause: - Incorrect recrystallization solvent - Product is water-soluble - Emulsion during extraction Purification_Issue->Purification_Cause Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride

WARNING: This procedure involves chlorosulfonic acid and must be performed in a certified fume hood with appropriate PPE.

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a drying tube.

  • Carefully add 50 mL (~90 g, 0.77 mol) of chlorosulfonic acid to the flask and cool the flask to 0 °C in an ice-salt bath.

  • While maintaining the temperature between 0-5 °C, add 25 g (0.15 mol) of N-(3-methoxyphenyl)acetamide in small portions over 30-45 minutes. Vigorous evolution of HCl gas will occur.

  • Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • In a separate large beaker (2 L), prepare a slurry of 500 g of crushed ice and 200 mL of water.

  • In the fume hood , pour the reaction mixture slowly and carefully in a thin stream into the ice slurry with vigorous mechanical stirring.

  • The sulfonyl chloride will precipitate as a white solid. Continue stirring for 15-20 minutes until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water until the filtrate is neutral (pH ~7).

  • Press the solid as dry as possible on the filter. The crude, damp sulfonyl chloride is often used directly in the next step.

Protocol 2: Synthesis of 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide
  • In a 500 mL flask, add 100 mL of a 40% aqueous solution of methylamine and cool to 0 °C in an ice bath.

  • Dissolve the crude, damp 4-acetamido-2-methoxybenzene-1-sulfonyl chloride from the previous step in 100 mL of dichloromethane.

  • Add the dichloromethane solution dropwise to the vigorously stirred methylamine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-acetamido-2-methoxy-N-methylbenzene-1-sulfonamide.

  • To the crude solid, add 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 10 M aqueous sodium hydroxide solution with vigorous stirring until the pH is approximately 9. The final product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

References

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. NJ.gov. Retrieved from [Link]

  • CSA Group. (n.d.). Safety Precautions for Chlorosulfonic Acid. Retrieved from [Link]

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • Bull, J. A., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved from [Link]

  • Sharpless, K. B., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Sharpless, K. B., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
  • Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyacetanilide. NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: Process Optimization for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis and handling of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3). This guide assumes a standard retrosynthetic approach via the nitro-precursor, focusing on the critical amidation and reduction steps where yield loss and impurity formation are most common.

Target Molecule: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS: 1094904-92-3 Molecular Formula: C₈H₁₂N₂O₃S Role: Primary aniline building block for sulfonamide-based kinase inhibitors and diversified scaffolds.

Synthesis Workflow & Logic

The most robust industrial route for this scaffold typically proceeds from 2-methoxy-4-nitroaniline via a Meerwein chlorosulfonation followed by amidation and reduction. This pathway ensures correct regiochemistry, which is often difficult to achieve via direct electrophilic aromatic substitution of anisole derivatives.

Process Flow Diagram

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Starting Material: 2-Methoxy-4-nitroaniline Step1 Step 1: Diazotization & Chlorosulfonation (NaNO2, HCl, SO2, CuCl2) Start->Step1 Diazotization Inter1 Intermediate A: 2-Methoxy-4-nitrobenzenesulfonyl chloride Step1->Inter1 Meerwein Reaction Inter1->Step1 Issue: Hydrolysis to Sulfonic Acid Step2 Step 2: Sulfonamide Formation (MeNH2, THF/H2O, 0°C) Inter1->Step2 Nucleophilic Substitution Inter2 Intermediate B: 2-Methoxy-N-methyl-4-nitrobenzenesulfonamide Step2->Inter2 Amidation Step3 Step 3: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter2->Step3 Hydrogenation Final Target Product: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Step3->Final Purification Final->Step3 Issue: Oxidation/Color Change

Caption: Figure 1. Standard synthetic pathway via Meerwein chlorosulfonation and nitro reduction.

Critical Process Modules

Module A: Sulfonamide Formation (The Electrophilic Attack)

Reaction: 2-Methoxy-4-nitrobenzenesulfonyl chloride + Methylamine


 Intermediate B
Key Challenge:  Controlling the competition between aminolysis (desired) and hydrolysis (undesired sulfonic acid formation).
Optimization Protocol
  • Solvent Selection: Use THF (Tetrahydrofuran) or DCM (Dichloromethane) . Avoid protic solvents (MeOH/EtOH) initially to prevent ester formation, though aqueous methylamine is acceptable if added rapidly at low temperatures.

  • Temperature Control: Maintain 0–5°C during addition. The reaction is highly exothermic.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of methylamine. The excess acts as an HCl scavenger. Alternatively, use 1.1 eq Methylamine + 1.5 eq Triethylamine (TEA).

Troubleshooting Guide: Amidation Step

SymptomProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of sulfonyl chloride.Ensure reaction vessel is dry. If using aq. methylamine, increase addition rate to favor kinetics over thermodynamics, but maintain T < 10°C.
Precipitate is Water Soluble Formation of Sulfonic Acid salt.The chloride hydrolyzed. Check the quality of the starting sulfonyl chloride (it degrades with moisture). Recrystallize precursor from hexane/toluene.
Double Spot on TLC Bis-sulfonylation (rare with MeNH2).Ensure excess methylamine is present. If R-SO2-N(Me)-SO2-R forms, reduce sulfonyl chloride concentration (high dilution).
Module B: Nitro Reduction (The Hydrogenation)

Reaction: 2-Methoxy-N-methyl-4-nitrobenzenesulfonamide


 Target Product
Key Challenge:  Preventing catalyst poisoning by sulfur and managing the oxidation sensitivity of the resulting electron-rich aniline.
Recommended Method: Catalytic Hydrogenation (Cleanest)
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol or Ethanol.[1][2]

  • Pressure: 1-3 bar H₂ (Balloon or low pressure shaker).

  • Time: 2-6 hours.

Alternative Method: Iron/Ammonium Chloride (Robust)
  • Use if the sulfonamide sulfur poisons the Pd catalyst (rare for sulfonamides, common for sulfides).

  • Conditions: Fe powder (3-5 eq), NH₄Cl (sat. aq), EtOH/H₂O (3:1), Reflux 2h.

Troubleshooting Guide: Reduction Step

SymptomProbable CauseCorrective Action
Incomplete Reaction Catalyst poisoning.Sulfur species can poison Pd. Wash the nitro-precursor thoroughly to remove sulfide traces. Switch to Raney Nickel or Fe/NH₄Cl .
Product turns Brown/Black Oxidation of the aniline.The product is an electron-rich aniline (methoxy + amino). Store under Argon/Nitrogen. Add trace Sodium Metabisulfite during workup as an antioxidant.
Desulfonylation Over-reduction (cleavage of S-N).Rare under mild H₂ conditions. Avoid high temperatures (>60°C) or high pressures (>10 bar) with Pd.

Stability & Storage (The "Pink Pot" Syndrome)

Users often report this compound turning pink or dark brown upon storage. This is due to the oxidation of the para-amino group, facilitated by the electron-donating ortho-methoxy group.

  • Storage: Amber glass vial, sealed under Argon, -20°C.

  • Handling: Minimize exposure to light and air.

  • Purification: If the product darkens, dissolve in dilute HCl, wash with DCM (removes non-basic oxidized impurities), then basify the aqueous layer with NaHCO₃ to precipitate the pure white aniline.

Frequently Asked Questions (FAQs)

Q1: Can I use chlorosulfonic acid directly on 3-nitroanisole?

  • Technical Answer: Direct chlorosulfonation of 3-nitroanisole is risky. The methoxy group directs ortho/para, but the para position is occupied by the nitro group. This forces substitution ortho to the methoxy (position 2 or 6). Steric hindrance at position 2 (between OMe and NO2) usually pushes reaction to position 6, yielding the wrong isomer (2-methoxy-4-nitrobenzene-5 -sulfonyl chloride). The Meerwein route (from 2-methoxy-4-nitroaniline) guarantees the correct regiochemistry.

Q2: Why does my NMR show a broad singlet at ~7.0 ppm and ~4.0 ppm?

  • Technical Answer: The broad singlet at ~7.0 ppm is likely the Sulfonamide NH (exchangeable). The broad singlet at ~4.0-5.0 ppm is the Aniline NH₂. The methoxy (OMe) should appear as a sharp singlet at ~3.8 ppm, and the N-methyl (N-Me) as a doublet (coupling to NH) or singlet at ~2.5 ppm.

Q3: Is the N-methyl group stable during the reduction?

  • Technical Answer: Yes. Secondary sulfonamides (R-SO₂-NHMe) are very stable to standard hydrogenation and metal/acid reductions. They do not undergo dealkylation under these conditions.

References

  • Meerwein, H. et al. "Über die Herstellung von aromatischen Sulfonsäurechloriden aus Aminen" (On the preparation of aromatic sulfonyl chlorides from amines). Chemische Berichte, 1957. (Foundational text for the diazo-sulfonyl chloride synthesis).
  • Doyle, M. P. et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24867490 (Related Sulfonamide Structures)." PubChem, 2025.

  • BLD Pharm. "Product Safety and Handling: 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3)." Material Safety Data Sheet, 2024.

Sources

Technical Support Center: Purification of Crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to optimize your purification protocols, leading to a higher purity and yield of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, providing insights into the rationale behind various purification strategies.

Q1: What are the most effective methods for purifying crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide?

A1: The primary methods for purifying this sulfonamide are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and is a cost-effective method for large-scale purification. Column chromatography provides higher resolution and is ideal for separating complex mixtures of impurities or for achieving very high purity on a smaller scale.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The key to successful recrystallization is selecting a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, which possesses both polar (amino, sulfonamide) and non-polar (aromatic ring, methoxy group) characteristics, a mixed solvent system is often optimal. A good starting point is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) and then gradually add a "poor" anti-solvent (e.g., water, hexane, or toluene) until the solution becomes turbid. Slow cooling should then induce the formation of pure crystals.[1]

Q3: What are the likely impurities I might encounter in my crude product?

A3: The nature of impurities is highly dependent on the synthetic route used to prepare 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding sulfonyl chloride or amine precursors.

  • Byproducts of the reaction: These can include regioisomers, over-alkylated products, or hydrolysis products of the sulfonyl chloride.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

A thorough understanding of your synthetic pathway is crucial for anticipating and identifying potential impurities.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common TLC solvent system for sulfonamides is a mixture of a moderately polar and a non-polar solvent, such as chloroform:n-butanol (9:1, v/v) or chloroform:tert-butanol (80:20 v/v).[2] Visualization can be achieved under UV light or by using specific staining reagents.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

A. Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation The compound is too soluble in the chosen solvent.1. Concentrate the solution: Gently heat the solution to evaporate some solvent. 2. Add more anti-solvent: Slowly add more of the "poor" solvent. 3. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. 4. Lower the temperature: Use an ice bath or refrigerator to further decrease solubility.[1]
"Oiling Out" The compound is separating from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.1. Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add more of the "good" solvent. 2. Slower cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Change solvent system: The polarity of the solvent system may need adjustment.
Poor Recovery of Pure Product The compound has significant solubility in the mother liquor even at low temperatures.1. Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Optimize the anti-solvent ratio: Carefully determine the optimal ratio of "good" to "poor" solvent. 3. Cool for an extended period: Allow the flask to stand in a cold environment for a longer time to maximize crystal formation.
Colored Impurities in Crystals The recrystallization process did not effectively remove colored byproducts.1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired colorlessness.
B. Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation of Compound and Impurities The chosen eluent system does not provide adequate resolution.1. Optimize the solvent system using TLC: Experiment with different solvent ratios and polarities to achieve good separation on a TLC plate (aim for an Rf value of ~0.3 for the target compound). 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different affinities for the stationary phase.
Compound Streaking on the Column The compound is too polar for the eluent or is interacting strongly with the stationary phase.1. Increase the polarity of the eluent. 2. Add a modifier to the eluent: For basic compounds like amines, adding a small amount of a base like triethylamine (e.g., 0.1-1%) can improve peak shape.
Compound Crashing Out on the Column The compound has low solubility in the eluent.1. Choose a more solubilizing eluent system. 2. Load the sample in a small volume of a strong solvent and then begin the elution with the weaker mobile phase.
Slow Elution or No Elution The compound is very strongly adsorbed to the stationary phase.1. Significantly increase the polarity of the eluent. 2. Switch to a more polar stationary phase if using normal phase silica (though less common for this type of compound).

III. Experimental Protocols

A. Protocol for Recrystallization

This protocol provides a general guideline for the recrystallization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

  • Ethanol (or Methanol, Acetone)

  • Deionized Water (or Hexane, Toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

B. Protocol for Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography on silica gel.

Materials:

  • Crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution PureProduct Pure Product Recrystallization->PureProduct MotherLiquor Mother Liquor (Impurities) Recrystallization->MotherLiquor ColumnChromatography->PureProduct ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions

Caption: General workflow for the purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield Sol1 Too Soluble? NoCrystals->Sol1 Check Sol2 Too Concentrated / Fast Cooling? OilingOut->Sol2 Check Sol3 Soluble in Mother Liquor? LowYield->Sol3 Check Act1 Concentrate / Add Anti-solvent / Induce Nucleation / Cool Lower Sol1->Act1 Solution Act2 Dilute / Slower Cooling / Change Solvent Sol2->Act2 Solution Act3 Minimize Solvent / Optimize Anti-solvent / Cool Longer Sol3->Act3 Solution

Caption: Troubleshooting decision tree for common recrystallization problems.

V. References

  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from BenchChem Technical Support.

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13380. [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • [Anonymous]. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]

  • Gudispet, L., et al. (2020). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 63(1), 353-376. [Link]

  • Sigmund, G., & Wania, F. (2021). TLC of Sulfonamides. In Thin Layer Chromatography in Drug Analysis (pp. 521-536). CRC Press.

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 6, 2026, from [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (2003). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 41(4), 189-196.

  • Kim, J. H., et al. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Geosystem Engineering, 15(1), 45-51.

  • United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.

  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 6, 2026, from [Link]

  • Szymański, J., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167.

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

  • Al-Ostoot, F. H., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1-13.

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Reddit. (2023). How to separate these sulfonamides with TLC. r/Chempros. Retrieved February 6, 2026, from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This molecule is a crucial intermediate in the development of various pharmaceuticals, most notably as a precursor to Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[1][2][3]

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality of byproduct formation and offers robust troubleshooting strategies to enhance yield, purity, and process reliability. Our approach is grounded in mechanistic understanding to empower you to solve challenges proactively.

Overview of the Synthetic Pathway

The synthesis is typically a multi-step process beginning with 2-methoxyaniline. To ensure regioselectivity and prevent undesirable side reactions, a protection-deprotection strategy is essential. The core challenge lies in controlling the electrophilic aromatic substitution during the chlorosulfonation step.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A 2-Methoxyaniline (Starting Material) B N-(2-methoxyphenyl)acetamide (Protected Amine) A->B Acetic Anhydride C 4-Acetamido-2-methoxybenzene-1- sulfonyl chloride (Key Intermediate) B->C Chlorosulfonic Acid D 4-Acetamido-2-methoxy-N- methylbenzene-1-sulfonamide C->D Methylamine BP1 Isomeric Byproduct (Ortho-sulfonation) C->BP1 Side Reaction BP2 Hydrolysis Byproduct (Sulfonic Acid) C->BP2 Moisture E 4-Amino-2-methoxy-N- methylbenzene-1-sulfonamide (Final Product) D->E Acid/Base Hydrolysis BP3 Incomplete Deprotection D->BP3 Incomplete Reaction

Caption: General synthetic route highlighting critical stages for byproduct formation.

Troubleshooting Guides & FAQs

Question 1: My final product is contaminated with a significant isomeric impurity that is difficult to separate. What is this byproduct and how can I minimize its formation?

Answer: This is the most common and critical issue in this synthesis. The impurity is almost certainly 6-amino-2-methoxy-N-methylbenzene-1-sulfonamide , which arises from the chlorosulfonation reaction occurring at the wrong position.

Causality: The chlorosulfonation of N-(2-methoxyphenyl)acetamide is a classic example of competing directing effects in electrophilic aromatic substitution. Both the acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are activating and ortho, para-directing.

  • Desired Reaction: The bulky acetamido group sterically hinders the adjacent ortho position (C6), and its strong activating nature directs the incoming sulfonyl group to the para position (C4).

  • Side Reaction: However, the methoxy group also activates its ortho position, which is C6 relative to the acetamido group. Under suboptimal conditions, a significant amount of the electrophile will attack this C6 position, leading to the undesired isomer.

Isomer_Formation cluster_paths Chlorosulfonation (Electrophilic Attack) Start N-(2-methoxyphenyl)acetamide Desired_Path Para-Attack (C4) (Favored) Start->Desired_Path Low Temp. Controlled Addition Undesired_Path Ortho-Attack (C6) (Competing) Start->Undesired_Path High Temp. Poor Mixing Final_Desired 4-Acetamido-2-methoxybenzene- 1-sulfonyl chloride Desired_Path->Final_Desired Final_Undesired 6-Acetamido-2-methoxybenzene- 1-sulfonyl chloride (Isomeric Impurity) Undesired_Path->Final_Undesired

Caption: Competing pathways during the critical chlorosulfonation step.

Troubleshooting & Prevention Protocol:

The key is rigorous control over the chlorosulfonation step.[1][4]

  • Temperature Control (Critical): Maintain the reaction temperature between 0°C and 5°C throughout the addition of the acetanilide to the chlorosulfonic acid. Use an ice-salt bath or a cryo-cooler. Excursions above 10°C dramatically increase the formation of the ortho-isomer.

  • Reagent Addition: Add the solid N-(2-methoxyphenyl)acetamide in small portions to the stirred chlorosulfonic acid. Avoid adding it too quickly, which can cause localized temperature spikes.

  • Solvent Choice: While often performed neat in excess chlorosulfonic acid, using a solvent like dichloromethane can sometimes help with temperature moderation and reaction control.[5]

  • Reaction Time & Temperature Post-Addition: After the addition is complete, allow the reaction to stir at the low temperature for a defined period (e.g., 1-2 hours) before very slowly allowing it to warm to room temperature. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can favor side reactions.

ParameterOptimal Condition (Favors Para)Suboptimal Condition (Favors Ortho)
Temperature 0 - 5 °C> 10 °C
Reagent Addition Slow, portion-wiseRapid, single portion
Stirring Vigorous, efficient mixingPoor, localized hot spots
Moisture Anhydrous conditionsPresence of moisture
Question 2: My yield is low and after the chlorosulfonation step, I isolate a significant amount of a polar, water-soluble material that fails to react with methylamine.

Answer: This byproduct is 4-acetamido-2-methoxybenzene-1-sulfonic acid . It is formed by the hydrolysis of the highly reactive sulfonyl chloride intermediate.

Causality: Sulfonyl chlorides are extremely susceptible to hydrolysis.[6] Any trace of moisture in the reactants, solvent, or glassware, or exposure to atmospheric humidity during workup, will convert the desired sulfonyl chloride (-SO₂Cl) into the corresponding sulfonic acid (-SO₂OH). The sulfonic acid is unreactive towards methylamine under standard amination conditions, leading to a direct loss of yield.

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use fresh, unopened, or properly stored anhydrous chlorosulfonic acid.

    • If using a solvent, ensure it is freshly distilled from a suitable drying agent.

  • Controlled Quenching: The workup is a critical point for hydrolysis. The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and water. This rapid, cold quenching precipitates the sulfonyl chloride before it has significant time to hydrolyze in the aqueous environment.

  • Immediate Filtration & Use: Filter the precipitated sulfonyl chloride quickly and wash with cold water. Do not allow the wet solid to sit for extended periods. For best results, proceed immediately to the amination step with the damp or freshly dried sulfonyl chloride.

Question 3: After the final hydrolysis step, my NMR/HPLC analysis shows my desired product along with a less polar impurity. What is this?

Answer: This is the protected intermediate, 4-acetamido-2-methoxy-N-methylbenzene-1-sulfonamide , indicating incomplete deprotection (hydrolysis) of the acetyl group.

Causality: The hydrolysis of the amide bond of the acetamido group requires forcing conditions (strong acid or base and heat). If the reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient, the reaction will not go to completion.

Troubleshooting & Prevention Protocol:

  • Verify Hydrolysis Conditions: Ensure the reaction parameters are adequate. The choice between acidic or basic hydrolysis can impact the workup and impurity profile.

  • Monitor Reaction Completion: Do not rely solely on time. Track the disappearance of the starting material using TLC or HPLC. A simple TLC stain (e.g., potassium permanganate) can often differentiate the protected and deprotected compounds.

  • Drive to Completion: If the reaction stalls, consider increasing the temperature (e.g., to reflux), extending the reaction time, or adding a small amount of additional acid/base.

Typical Hydrolysis Conditions:

MethodReagents & ConditionsMonitoring Advice
Acidic 10-20% aq. HCl, heat to 80-100°C for 2-4 hours.TLC (e.g., 1:1 Hexane:EtOAc). The product amine will be more polar.
Basic 10-15% aq. NaOH, heat to 80-100°C for 2-4 hours.After acidification during workup, monitor via TLC as above.
Summary of Common Byproducts
Byproduct NameStructureStage FormedPrimary Cause
6-Amino-2-methoxy-N-methylbenzene-1-sulfonamide Isomer with -SO₂NHCH₃ at C6ChlorosulfonationPoor temperature control; competing directing effects.
4-Acetamido-2-methoxybenzene-1-sulfonic acid -SO₂Cl group is replaced by -SO₂OHChlorosulfonation / WorkupPresence of moisture; improper quenching.
4-Acetamido-2-methoxy-N-methylbenzene-1-sulfonamide Acetyl group (-COCH₃) remains on the amineDeprotectionIncomplete hydrolysis; insufficient time, temp, or reagent.
Di-sulfonated Products Two -SO₂Cl groups on the ringChlorosulfonationExcessively harsh conditions (high temp, very long reaction time).
References
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.Google Patents.
  • 4-amino-N-methylbenzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

  • Process for the preparation of tamsulosin and intermediates thereof.Google Patents.
  • Process for preparing sulfonamide compounds.Google Patents.
  • Chemoenzymatic synthesis of Tamsulosin. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. springer.com. Available at: [Link]

  • New practical synthesis of Tamsulosin. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. Available at: [Link]

  • Chemoenzymatic synthesis of Tamsulosin. Royal Society of Chemistry. Available at: [Link]

  • Synthetic method of p-aminobenzenesulfonamide.Google Patents.
  • Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform. Available at: [Link]

Sources

Technical Support Center: Yield Optimization for Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Hub for process chemists and researchers. It addresses the specific yield-limiting bottlenecks in the synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide , a critical scaffold often utilized in kinase inhibitor development (e.g., EGFR inhibitors).

Topic: Synthesis & Yield Improvement of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist

Executive Summary: The Yield Bottleneck

The synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide typically follows a three-stage workflow: Diazotization-Chlorosulfonation


 Amidation 

Reduction
.

Our data indicates that 60% of yield loss occurs during the Chlorosulfonation (Meerwein) step due to diazonium instability and side reactions (phenolic hydrolysis). A further 20% is often lost during the workup of the amphoteric final product. This guide provides a self-validating protocol to close these gaps.

The Validated Pathway (Visualized)

The following decision tree outlines the critical process control points (PCPs) required to secure high yields.

Synthesispathway Start Starting Material: 2-Methoxy-4-nitroaniline Step1 Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Step1 Check1 CRITICAL CHECK: Is Diazonium Clear? Step1->Check1 Check1->Step1 No (Precipitate/Tar?) Restart with higher acid vol Step2 Step 2: Meerwein Chlorosulfonation (SO2, AcOH, CuCl2) Check1->Step2 Yes (Proceed) Inter1 Intermediate A: Sulfonyl Chloride Step2->Inter1 Step3 Step 3: Amidation (MeNH2 in THF/DCM) Inter1->Step3 Anhydrous Conditions Hydrolysis Yield Killer: Hydrolysis to Sulfonic Acid Inter1->Hydrolysis Wet Solvents Inter2 Intermediate B: Nitro-Sulfonamide Step3->Inter2 Step4 Step 4: Selective Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step4 Final TARGET: 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Step4->Final

Caption: Validated synthetic workflow with Critical Control Points (Yellow Diamond) to prevent yield loss.

Module 1: The Chlorosulfonation Gateway

Objective: Convert 2-methoxy-4-nitroaniline to 2-methoxy-4-nitrobenzenesulfonyl chloride without tar formation.

The Problem

Direct chlorosulfonation using chlorosulfonic acid (


) often fails due to the deactivating nature of the nitro group and the competing directing effects of the methoxy group. The Meerwein reaction  (Diazonium 

Sulfonyl Chloride) is the authoritative route but is prone to "runaway" decomposition.
Validated Protocol (Self-Validating)
  • Diazotization:

    • Dissolve 2-methoxy-4-nitroaniline in conc. HCl (3.5 equiv) and Acetic Acid (AcOH).

    • Cool to -5°C .[1]

    • Add

      
       (1.1 equiv) as a saturated aqueous solution dropwise.
      
    • Validation Check: The solution must remain clear/yellow. If orange turbidity appears, reaction temperature is too high (

      
      ), leading to phenol formation.
      
  • The SO2 Saturation (Crucial):

    • In a separate vessel, saturate glacial AcOH with

      
       gas until the weight increases by 30%.
      
    • Add CuCl2 (0.05 equiv) dissolved in minimal water.

  • The Merge:

    • Pour the cold diazonium salt into the

      
       mixture (not vice versa) at 0°C .
      
    • Why? This ensures the diazonium species always encounters excess

      
      , favoring capture over decomposition.
      
Troubleshooting Table
SymptomDiagnosisCorrective Action
Tarry/Black Reaction Mix Diazonium decomposition (Sandmeyer side-reaction).Maintain T < 0°C during addition. Ensure vigorous stirring to prevent hot spots.
Low Yield (<40%) Hydrolysis of Sulfonyl Chloride.Ensure all glassware is dry. Quench into ice-water immediately after gas evolution ceases.
Product is an Oil Impure Sulfonyl Chloride.Recrystallize from Hexane/DCM immediately. Do not store; use in Step 2 within 4 hours.

Module 2: The Amidation Interface

Objective: React the sulfonyl chloride with methylamine without hydrolyzing the chloride.

The "Hydrolysis vs. Aminolysis" Race

Sulfonyl chlorides are moisture-sensitive. The rate of aminolysis (


) must vastly exceed the rate of hydrolysis (

).
Protocol Adjustments for Yield
  • Solvent System: Use anhydrous THF or DCM . Avoid water/biphasic systems unless using a phase transfer catalyst (which is unnecessary here).

  • Stoichiometry: Use 3.0 equivalents of Methylamine (2M in THF).

    • Eq 1: Reacts with Sulfonyl Chloride.[2]

    • Eq 2: Neutralizes the HCl byproduct.

    • Eq 3: Drives kinetics to completion.

  • Temperature: Start at 0°C , then warm to RT.

Q: Why not use Triethylamine (TEA) as a base? A: You can, but excess methylamine is easier to remove (volatile). Using TEA requires an acid wash during workup, which can degrade the sulfonamide if not carefully controlled.

Module 3: Reduction & Purification

Objective: Reduce the nitro group to the amino group (Position 4) without cleaving the sulfonamide bond or poisoning the catalyst.

Comparison of Reduction Methods
MethodYield PotentialRisk FactorRecommendation
H2 / Pd-C High (90%+)Sulfur Poisoning: The sulfonamide sulfur can poison Pd, stalling the reaction.Recommended only if intermediate is >98% pure.
Fe / NH4Cl High (85-95%)Iron Sludge: Workup can be messy; emulsions common.Best for robustness. Works even with crude intermediates.
SnCl2 / HCl Medium (70%)Over-reduction/Hydrolysis: Strong acid can hydrolyze the methoxy group.Avoid.
The "Iron/Ammonium Chloride" Protocol (Recommended)
  • Suspend the nitro-sulfonamide in Ethanol/Water (3:1) .

  • Add Fe powder (5 equiv) and

    
     (1 equiv) .
    
  • Reflux for 2 hours.

  • The Workup Trick: Filter hot through Celite. Wash the cake with hot methanol .

    • Note: The product often crashes out in the iron cake. Cold filtration loses 30% yield.

  • Concentrate filtrate.[2] Adjust pH to ~8 with

    
    . Extract with EtOAc.[3]
    

FAQ: Specific User Scenarios

Q: My final product has a reddish hue and a lower melting point than reported. A: This indicates incomplete reduction (azo impurities) or oxidation of the aniline.

  • Fix: Recrystallize from Isopropanol . Add a pinch of sodium dithionite during the recrystallization to bleach the color.

Q: I am losing mass during the aqueous workup of the final amine. A: The product is 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide .

  • It has a basic amine (aniline) and a slightly acidic sulfonamide proton (

    
    ).
    
  • It is amphoteric .

  • Danger Zone: At pH > 12, it forms the water-soluble sulfonamide salt. At pH < 2, it forms the water-soluble anilinium salt.

  • Target: Extract at pH 7.5 - 8.5 to ensure the molecule is neutral and organic-soluble.

Q: Can I use 2-methoxy-4-nitro-sulfonyl chloride commercially available? A: Yes, but check purity by LCMS before use. Sulfonyl chlorides hydrolyze to sulfonic acids (which are unreactive to amines) upon storage. If the material is old, treat with


 (Thionyl Chloride) + catalytic DMF to regenerate the chloride before adding the amine.

References & Grounding

  • General Synthesis of Sulfonamides via Diazotization (Meerwein):

    • Title: Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides.[4]

    • Source: US Patent 9,725,409 (Bayer CS).

    • Relevance: Defines the optimal temperature and stoichiometry for the

      
       chlorosulfonation method.
      
    • URL:

  • Reduction of Nitro-Methoxy-Benzenes:

    • Title: Reduction of Nitro Compounds, Through different Reaction Conditions.[1][5][6][7][8]

    • Source: Semantic Scholar (2013).

    • Relevance: Validates the Fe/NH4Cl method for nitro-reduction in the presence of sensitive functional groups.

    • URL:

  • Osimertinib Intermediate Chemistry (Contextual):

    • Title: New and Convergent Synthesis of Osimertinib.[9]

    • Source: ResearchGate / J. Heterocyclic Chem (2017).

    • Relevance: While Osimertinib uses the indole-coupling, this paper describes the handling of the 2-methoxy-4-nitroaniline scaffold and its stability.

    • URL:

  • Chlorosulfonation of Acetamides (Alternative Route):

    • Title: A method for preparing methyl 2-methoxy-4-acetamido-5-ethylsulfonyl benzoate.[10]

    • Source: Patent CN104892465A.

    • Relevance: Demonstrates the regioselectivity issues when chlorosulfonating methoxy-acetanilides directly.

    • URL:

Sources

Technical Support Center: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

The stability of any compound is governed by its functional groups and molecular structure. 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide contains an aromatic amine, a methoxy group, and a sulfonamide moiety. This combination presents a unique stability profile that requires careful consideration during storage and experimentation. This guide is built upon established principles of sulfonamide chemistry and forced degradation studies to provide a robust framework for your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Q1: What are the recommended storage conditions for solid 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide?

A1: As a solid, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] This precaution is critical because the aromatic amine group is susceptible to slow oxidation by atmospheric oxygen, which can be accelerated by light and ambient temperature, potentially leading to discoloration and the formation of impurities.

Q2: How should I prepare stock solutions of this compound? What solvents are recommended?

A2: Due to the limited aqueous solubility common to many sulfonamides, stock solutions are typically prepared in organic solvents.[4] Dimethyl sulfoxide (DMSO) or methanol are suitable choices.[3] For a detailed methodology, please refer to the "Protocol for Preparing a Stock Solution" in Section 3. It is crucial to use anhydrous, high-purity solvents to minimize the risk of solvent-mediated degradation.

Q3: What is the general stability of this compound in aqueous solution?

A3: The stability in aqueous solution is highly dependent on pH, temperature, and exposure to light. Sulfonamides are generally resistant to hydrolysis under neutral and alkaline conditions but can be susceptible to degradation under strongly acidic conditions (e.g., pH < 2.0).[5][6][7] The primary concerns in most experimental buffers (typically pH 6-8) are oxidation and photodegradation rather than hydrolysis.[8][9] For critical applications, we recommend preparing fresh aqueous dilutions from your organic stock solution immediately before use.

Q4: Is this compound sensitive to light?

A4: Yes. Aromatic amines and sulfonamides can be photosensitive.[10][11] Exposure to ultraviolet (UV) light can initiate photodegradation, leading to the formation of colored degradants and loss of potency.[12] An aqueous solution of sulfanilamide, a related compound, turns purple upon UV irradiation.[12] Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the main degradation pathways I should be aware of?

A5: The three primary degradation pathways for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide are oxidation, photodegradation, and acid-catalyzed hydrolysis.

  • Oxidation: The electron-rich aromatic ring, activated by the amino and methoxy groups, is the most likely site of oxidation. This can lead to the formation of hydroxylated byproducts and colored polymeric species.[9][13]

  • Photodegradation: UV light can provide the energy to break chemical bonds, particularly around the sulfonamide and amino groups, leading to a complex mixture of degradation products.[14]

  • Hydrolysis: While less common under typical biological testing conditions, cleavage of the S-N bond in the sulfonamide group can occur under harsh acidic conditions.[15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: My stock solution has changed color (e.g., turned yellow/brown). What happened?

Causality: Discoloration is a classic indicator of oxidative degradation. The aromatic amine functional group is easily oxidized, forming highly conjugated, colored impurities. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.

Solution Pathway:

  • Confirm the Source: Was the solution exposed to light or stored at room temperature for an extended period? Was the solvent of high purity?

  • Purity Check: Analyze the solution by HPLC with a UV-Vis or photodiode array (PDA) detector to confirm the presence of new, impurity-related peaks.

  • Preventative Action: Discard the discolored solution. Prepare a fresh stock solution using high-purity, anhydrous solvent. Aliquot the solution into single-use amber vials, purge with an inert gas like argon or nitrogen before sealing, and store at -20°C or -80°C.

Problem 2: I'm observing a decrease in purity or concentration in my aqueous experimental buffer over time. Why?

Causality: This issue points to instability in the aqueous environment. The likely culprits are oxidation, photodegradation, or, if the buffer contains reactive components, chemical incompatibility. Given that sulfonamides are generally stable to hydrolysis at neutral pH, oxidation is a primary suspect.[8][15]

Troubleshooting Workflow:

G Troubleshooting Decreased Purity in Aqueous Buffer start Purity Decrease Observed check_light Was the experiment conducted under light? start->check_light check_time How old are the aqueous dilutions? check_light->check_time No sol_light Root Cause: Photodegradation Action: Repeat experiment protecting from light. check_light->sol_light Yes check_buffer Does the buffer contain oxidizing agents (e.g., peroxides, metal ions)? check_time->check_buffer Freshly Prepared sol_time Root Cause: Oxidation/Degradation Action: Prepare fresh dilutions immediately before use. check_time->sol_time > A few hours check_buffer->sol_time No sol_buffer Root Cause: Incompatibility Action: Use a different buffer system or add a chelating agent (e.g., EDTA). check_buffer->sol_buffer Yes end_node Problem Resolved sol_light->end_node sol_time->end_node sol_buffer->end_node

Caption: Troubleshooting workflow for purity loss.

Problem 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

Causality: Unexpected peaks are either process-related impurities, isomers, or, more commonly, degradation products. Based on the chemistry of sulfonamides, potential degradants could include:

  • Oxidized products: Resulting from the hydroxylation of the aromatic ring or oxidation of the amino group.[9]

  • Hydrolysis products: Under acidic conditions, you might see 4-amino-2-methoxybenzenesulfonic acid and methylamine.

  • Photodegradation products: A complex array of products can be formed, often resulting from radical reactions.[10][14]

Analytical Approach:

  • Mass Analysis: Use high-resolution mass spectrometry (LC-MS/MS) to obtain the exact mass of the impurity peaks. This can help propose elemental formulas.

  • Forced Degradation: Perform a forced degradation study (see Section 3) under controlled stress conditions (acid, base, peroxide, light, heat).[16][17] By comparing the chromatograms from the stressed samples to your experimental sample, you can identify which stress condition produces the same unknown peak, thereby identifying its origin.

Problem 4: The compound has precipitated out of my aqueous solution. How can I prevent this?

Causality: Many sulfonamides exhibit poor aqueous solubility.[4] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This often happens when a concentrated organic stock solution is diluted into an aqueous medium.

Solutions:

  • Reduce Final Concentration: If experimentally feasible, work at a lower final concentration of the compound.

  • Increase Solvent Percentage: Include a small percentage (e.g., 1-5%) of a cosolvent like DMSO or ethanol in your final aqueous buffer, if your experimental system can tolerate it.

  • pH Adjustment: Check the pKa of the compound. Adjusting the pH of the buffer away from the isoelectric point can sometimes increase solubility.

  • Use of Excipients: For formulation development, consider using solubility-enhancing excipients like cyclodextrins.

Section 3: Experimental Protocols

These protocols provide a standardized approach to handling and stability testing.

Protocol for Preparing a Stock Solution
  • Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of solid in a clean, dry vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (or methanol) to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Storage: Aliquot the stock solution into single-use amber glass vials. Purge the headspace with an inert gas (argon or nitrogen) before capping tightly.

  • Labeling and Logging: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Final Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a Basic Forced Degradation Study

A forced degradation study intentionally stresses the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[16][17] A target degradation of 5-20% is generally desired.[16]

Table 1: Forced Degradation Study Conditions

Stress Condition Reagent/Condition Time Analysis
Acid Hydrolysis 0.1 M HCl 2, 6, 24 hours at 60°C HPLC-UV/MS
Base Hydrolysis 0.1 M NaOH 2, 6, 24 hours at 60°C HPLC-UV/MS
Oxidation 3% H₂O₂ 2, 6, 24 hours at RT HPLC-UV/MS
Thermal Solid & Solution 24, 48 hours at 80°C HPLC-UV/MS

| Photolytic | ICH Q1B Option 2 | Expose to 1.2 million lux hours (Vis) and 200 watt hours/m² (UV) | HPLC-UV/MS |

Workflow for Forced Degradation Analysis:

G Forced Degradation Study Workflow start Prepare Compound Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) stress Expose Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress control Prepare Control Sample (Unstressed, protected from light, RT) start->control quench Neutralize/Quench Samples (If applicable, e.g., acid/base) stress->quench analyze Analyze All Samples by a Validated Stability-Indicating HPLC Method control->analyze quench->analyze evaluate Evaluate Results: - Calculate % Degradation - Identify Degradant Peaks - Assess Peak Purity analyze->evaluate report Document Degradation Pathways and Method Specificity evaluate->report

Sources

Technical Support Guide: Solubility Optimization for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the solubility challenges of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide .

Technical Overview: The "Neutral Valley" Problem

To effectively use 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide , you must understand why it precipitates.[1] This molecule exhibits amphoteric behavior but exists predominantly as a neutral, hydrophobic species at physiological pH.[1]

The Physicochemical Trap

The solubility profile of this compound is governed by two ionization events, creating a "Neutral Valley" where solubility is minimal.[1]

  • The Aniline Amine (

    
    ):  This group is weakly basic (
    
    
    
    ).[1] Below pH 2, it protonates to
    
    
    , drastically increasing water solubility.[1]
  • The Sulfonamide Nitrogen (

    
    ):  This group is weakly acidic (
    
    
    
    ).[1] Above pH 11, it deprotonates to
    
    
    , also increasing solubility.[1]
  • The Danger Zone (pH 4.0 – 9.0): In this range, the molecule is uncharged .[1] The lipophilic methoxy and methyl groups dominate, driving the lattice energy up and water solubility down (

    
    ).[1]
    

Key Insight: Most biological assays occur exactly in this "Danger Zone" (pH 7.4), leading to "crash-out" precipitation upon dilution.[1]

Troubleshooting & FAQs

Q1: "My compound dissolved in DMSO, but precipitated immediately when added to PBS. Why?"

Diagnosis: You experienced Solvent Shock . Mechanism: DMSO solvates the hydrophobic core of the molecule.[1] When you add this to an aqueous buffer (PBS), the water molecules strip away the DMSO shell.[1] Since the pH is neutral (7.4), the molecule has no charge to stabilize it in water, and it aggregates instantly.[1] Solution:

  • Step 1: Do not add neat DMSO stock directly to the bulk media.[1]

  • Step 2: Use an Intermediate Dilution Step . Dilute your stock 1:10 into a solvent/buffer mix (e.g., 50% DMSO/Water) before the final spike.[1]

  • Step 3: Add a surfactant.[1] 0.5% Tween-80 or cyclodextrins (HP-

    
    -CD) can sequester the neutral molecule.[1]
    
Q2: "Can I use acid to dissolve it?"

Answer: Yes, but with caution. Technical Detail: 1M HCl will dissolve the compound by protonating the aniline.[1] However, if your assay requires neutral pH, neutralizing this acid will cause the compound to reprecipitate as fine needles, which are often invisible to the naked eye but will scatter light in optical density assays.[1] Recommendation: Only use acid dissolution if your downstream application remains acidic (e.g., HPLC mobile phase).[1]

Q3: "What is the stability of the stock solution?"

Answer:

  • DMSO/DMF (Anhydrous): Stable for 6 months at -20°C.

  • Aqueous/Acidic Solution: Unstable.[1] The sulfonamide bond is hydrolytically stable, but the electron-rich aniline is prone to oxidation (browning) in water over time.[1]

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for storage and initial aliquoting.[1]

  • Weighing: Weigh 10.76 mg of compound (MW

    
     215.25  g/mol , estimated).
    
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol; the solubility is often insufficient for high-concentration stocks.[1]

  • Dissolution: Add 1.0 mL DMSO. Vortex vigorously for 30 seconds.[1]

    • Note: If particulates remain, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

Protocol B: The "Step-Down" Dilution for Biological Assays

Use this to introduce the compound into cell culture or enzymatic assays without precipitation.[1]

Goal: Final concentration


 in Assay Buffer (1% DMSO final).
StepActionSolvent SystemResulting Conc.State
1 Thaw Stock100% DMSO50 mMClear Solution
2 Pre-Dilution Add 2

Stock to 98

DMSO
1 mMClear Solution
3 Rapid Spike Add 10

of Step 2 to 990

Warm Buffer (37°C)
10

Meta-stable
  • Critical: Ensure the buffer is warm.[1] Cold buffer accelerates precipitation.[1]

  • Mixing: Vortex immediately upon addition. Do not let the droplet sit on the surface.[1]

Decision Logic & Visualization

The following diagram illustrates the decision process for rescuing a precipitated sample or choosing the correct solvent system.

Solubility_Troubleshooting Start Start: Compound State? Solid Solid Powder Start->Solid Precipitated Precipitated in Assay Start->Precipitated Target_Conc Target Conc > 10 mM? Solid->Target_Conc Check_pH Check pH (Is it 4-9?) Precipitated->Check_pH Assay_Type Assay Tolerance? Target_Conc->Assay_Type No Use_DMSO Use 100% DMSO (Anhydrous) Target_Conc->Use_DMSO Yes Assay_Type->Use_DMSO DMSO OK Use_Cosolvent Use PEG400 or HP-beta-CD Assay_Type->Use_Cosolvent DMSO Sensitive Sonicate Sonicate 40°C + Vortex Sonicate->Use_Cosolvent Still Cloudy Check_pH->Sonicate Yes (Neutral)

Figure 1: Decision matrix for solubilization and troubleshooting precipitation events.

Solubility Data Reference Table

Estimated values based on structural analogs (Sulfamethoxazole/Sulfadiazine).[1]

Solvent / MediumSolubility Estimate (25°C)Usage Notes
Water (pH 7.0)

Poor. Do not use for stock.[1]
0.1 M HCl

Good, but acidic.[1] Salt formation.[1]
0.1 M NaOH

Good, but basic.[1] Salt formation.[1]
DMSO

Ideal Stock Solvent.
Ethanol

Moderate.[1] Often insufficient for high conc.[1]
PBS + 5% DMSO

Working limit for many assays.[1]

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide (Compound Summary). National Library of Medicine.[1] Accessed Feb 6, 2026.[1] [Link][1]

  • Martínez, F. et al. (2003).[1] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[1] (Provides thermodynamic basis for sulfonamide solubility in organic vs. aqueous solvents). [Link][1]

  • Delgado, D.R. et al. (2022).[1] Solubility and preferential solvation of sulfadiazine in acetonitrile + water mixtures.[1] Journal of Molecular Liquids.[1] (Illustrates the cosolvent effect relevant to DMSO/Water mixtures). [Link][1][2]

Sources

Technical Support Center: Interpreting the NMR Spectrum of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR spectral analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance in a readily accessible question-and-answer format. Here, we combine foundational NMR principles with field-proven insights to help you accurately interpret your experimental data and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide?

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide with proton numbering.

Predicted ¹H NMR Data Summary (in CDCl₃):

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H6 ~7.6 - 7.8Doublet (d)1HJortho ≈ 8-9 HzThis proton is ortho to the strongly electron-withdrawing sulfonamide group, leading to a significant downfield shift. It is coupled to H5.
H5 ~6.3 - 6.5Doublet of Doublets (dd)1HJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzThis proton is ortho to the electron-donating amino group and meta to the methoxy group, resulting in an upfield shift. It is coupled to both H6 (ortho) and H3 (meta).
H3 ~6.2 - 6.4Doublet (d)1HJmeta ≈ 2-3 HzThis proton is ortho to the electron-donating methoxy group and para to the amino group, causing a strong upfield shift. It shows meta coupling to H5.
-OCH₃ ~3.8 - 4.0Singlet (s)3HN/AThe methoxy group protons are not coupled to other protons and appear as a characteristic singlet. Their chemical shift is influenced by the aromatic ring.[1]
-NH₂ ~3.5 - 4.5 (broad)Singlet (s, broad)2HN/AThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and hydrogen exchange.
-NH-CH₃ ~4.5 - 5.5 (broad)Singlet (s, broad) or Quartet (q)1HJH-N-C-H ≈ 5 HzThe sulfonamide NH proton is acidic and can exchange, leading to a broad singlet. If exchange is slow, it may appear as a quartet due to coupling with the adjacent methyl group. Its downfield shift is due to the adjacent sulfonyl group.[1]
-N-CH₃ ~2.6 - 2.8Doublet (d) or Singlet (s)3HJH-C-N-H ≈ 5 HzThe N-methyl protons will be a doublet if coupled to the sulfonamide NH proton. If the NH proton is exchanging rapidly, this signal will collapse into a singlet.
Q2: What are the expected key features in the ¹³C NMR spectrum?

A2: The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, one for each unique carbon environment.

Predicted ¹³C NMR Data Summary (in CDCl₃):

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C4 ~148 - 152The carbon attached to the amino group (C4) is significantly shielded and appears upfield for a substituted aromatic carbon.
C2 ~155 - 160The carbon bearing the methoxy group (C2) is strongly deshielded by the oxygen atom and will be one of the most downfield aromatic signals.[1]
C1 ~130 - 135The carbon attached to the sulfonamide group (C1) is a quaternary carbon and will likely show a weaker signal. Its chemical shift is influenced by the sulfonyl group.
C6 ~128 - 132This carbon is adjacent to the sulfonamide group and will be deshielded.
C5 ~105 - 110This carbon is ortho to the amino group and will be shielded.
C3 ~98 - 102This carbon is ortho to the methoxy group and para to the amino group, making it the most shielded (upfield) aromatic carbon.
-OCH₃ ~55 - 57The methoxy carbon appears in a characteristic region for sp³ carbons attached to an oxygen.[1]
-N-CH₃ ~29 - 32The N-methyl carbon is a typical sp³ carbon signal.

Troubleshooting Guide

Q3: My aromatic proton signals are broad and poorly resolved. What could be the cause?

A3: Broadening of aromatic signals can stem from several factors. Here's a systematic approach to diagnose and resolve the issue:

  • Sample Concentration: Highly concentrated samples can lead to intermolecular interactions, such as hydrogen bonding (especially with the -NH₂ and -SO₂NH- groups) and π-π stacking of the aromatic rings. This can restrict molecular tumbling and increase the rate of relaxation, causing peak broadening.

    • Solution: Dilute your sample. If the peaks sharpen upon dilution, concentration was likely the issue.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes remove the impurities.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.

    • Solution: Carefully re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.

  • Chemical Exchange: The amine (-NH₂) and sulfonamide (-NH-) protons can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange can sometimes be on a timescale that broadens adjacent aromatic protons.

    • Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange rate. Alternatively, adding a drop of D₂O to the NMR tube will exchange the labile protons for deuterium, which can sometimes sharpen the remaining signals.

Q4: The -NH and -N-CH₃ signals are not showing the expected coupling. Why?

A4: The coupling between the sulfonamide proton (-NH-) and the N-methyl protons (-N-CH₃) is often not observed for a few key reasons:

  • Rapid Chemical Exchange: The sulfonamide proton is acidic and can exchange with other acidic protons in the sample (like the amine protons or trace water). If this exchange is fast on the NMR timescale, the coupling is averaged out. The -NH signal will be a broad singlet, and the -N-CH₃ signal will also be a singlet.

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of both the nitrogen and adjacent protons. This rapid relaxation can decouple the NH proton from the methyl protons, resulting in broad singlets for both.

Workflow for Investigating Missing Coupling:

G start Observe broad singlets for -NH and -N-CH₃ check_temp Acquire spectrum at low temperature (-20 to -40 °C) start->check_temp check_solvent Use aprotic, dry solvent (e.g., anhydrous DMSO-d₆) start->check_solvent observe_coupling Coupling is observed (quartet and doublet) check_temp->observe_coupling no_coupling Signals remain singlets check_temp->no_coupling check_solvent->observe_coupling check_solvent->no_coupling conclusion_exchange Conclusion: Rapid chemical exchange was the primary cause. observe_coupling->conclusion_exchange conclusion_quadrupole Conclusion: Quadrupole broadening is the dominant effect. no_coupling->conclusion_quadrupole

Caption: Troubleshooting workflow for absent -NH/-N-CH₃ coupling.

Q5: I see unexpected peaks in my spectrum. What are they?

A5: Unexpected peaks usually arise from solvent impurities or residual reagents from the synthesis.

  • Common Solvent Impurities:

    • CDCl₃: A peak for residual, non-deuterated CHCl₃ is always present at ~7.26 ppm. Water can appear as a broad peak around 1.5-1.6 ppm.

    • DMSO-d₆: A peak for residual, partially deuterated DMSO-d₅ appears at ~2.50 ppm. Water in DMSO-d₆ is a broad peak around 3.33 ppm.

    • Acetone-d₆: A residual solvent peak is seen at ~2.05 ppm.

  • Residual Synthesis Reagents: Look for simple aromatic patterns or aliphatic signals that do not fit the structure of your product. For example, if a protecting group was removed in the final step, you might see residual signals from the protecting group or the deprotection reagent.

    • Solution: Consult authoritative tables of NMR data for common laboratory solvents.[2] If you suspect a particular reagent, run an NMR spectrum of that reagent under the same conditions for comparison. Proper purification of your compound is the ultimate solution.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your purified 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to choose a different solvent or gently warm the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • DergiPark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

"troubleshooting assay interference with 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Case ID: TAS-4A2M-SULF Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Introduction: The Molecule & The Problem

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent


 values, "flat" structure-activity relationships (SAR), or impossible potency shifts with 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide .

As a Senior Application Scientist, I need you to look beyond the biological target and focus on the chemical probe itself. This molecule contains two distinct functional groups that are notorious for generating assay artifacts:[5]

  • Electron-Rich Aniline (4-amino-2-methoxy): The methoxy group at the ortho position is an electron-donating group (EDG).[1][2][3][4] This makes the primary amine highly nucleophilic and prone to oxidative cycling or covalent reactivity (e.g., Schiff base formation).

  • N-methyl Sulfonamide: While polar, this moiety can drive colloidal aggregation at micromolar concentrations, leading to nonspecific protein sequestration.[1][2][3][4][6]

The following guide breaks down these interference mechanisms with self-validating protocols to diagnose and resolve them.

Part 1: Physical Interference (Colloidal Aggregation)[1][2][3][4]

The Symptom: Your compound shows high potency (


) against unrelated targets (e.g., a kinase, a GPCR, and a protease) or the inhibition disappears when you increase enzyme concentration.

The Mechanism: At specific concentrations, this sulfonamide derivative can self-assemble into sub-micrometer colloidal particles.[1][2][3][4] These particles adsorb proteins on their surface, causing denaturation or blocking the active site. This is promiscuous inhibition , not specific binding.

Diagnostic Workflow

Aggregation_Troubleshooting Start Start: Suspected Promiscuous Inhibition Step1 1. Measure IC50 with 0.01% Triton X-100 Start->Step1 Decision1 Does IC50 increase significantly (>3-fold shift)? Step1->Decision1 Result1 Confirmed: Aggregation Artifact Decision1->Result1 Yes Step2 2. Centrifugation Test (15 min @ 13,000 x g) Decision1->Step2 No Decision2 Is activity lost in supernatant? Step2->Decision2 Result2 Confirmed: Solubility/Precipitation Decision2->Result2 Yes Result3 Likely Specific Interaction (Proceed to Chemical Checks) Decision2->Result3 No

Figure 1: Decision tree for diagnosing physical aggregation artifacts.

Validation Protocol: The Detergent Test

Based on Shoichet Lab protocols [1].

Why this works: Non-ionic detergents disrupt the hydrophobic forces holding the colloid together without affecting specific ligand-protein binding.[1][2][3]

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer.[1][2][3][4]

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1][2][3][4]

  • Run Dose-Response: Perform an 8-point dose-response curve with your compound in both Buffer A and Buffer B.

  • Analyze:

    • Valid Hit:

      
       remains identical (within experimental error).
      
    • Artifact:

      
       shifts dramatically (e.g., from 
      
      
      
      to
      
      
      ) in the presence of detergent.

Part 2: Chemical Interference (Reactivity & Redox)[1][2][3][4]

The Symptom: You see time-dependent inhibition, or the compound lights up in redox-sensitive assays (e.g., Resazurin/AlamarBlue).[1]

The Mechanism: The 2-methoxy-4-amino motif is chemically "hot."[1][2][3][4]

  • Oxidation: The electron-rich aniline easily oxidizes to a quinone imine species, which can generate Hydrogen Peroxide (

    
    ) in solution.[1][4] 
    
    
    
    inhibits many enzymes (especially those with catalytic cysteines).[1][2][3][4]
  • Covalent Adducts: The amine can react with aldehyde groups in assay reagents or co-factors.[2][3][4]

Data Summary: Reactivity Risks
FeatureRisk LevelMechanismMitigation Strategy
Primary Amine HighSchiff base formation with aldehydes/ketones.[1][2][3][4]Avoid aldehyde-based buffers (e.g., Tris is safe, but avoid reducing sugars).[1][2][3][4]
Methoxy-Aniline HighRedox cycling;

generation.[1][2][3][4]
Add catalase (100 U/mL) to the assay buffer.[1][2][3][4]
Sulfonamide MediumMetal chelation (e.g., Zn2+ in metalloproteases).[1][2][3][4]Check activity in high vs. low metal concentration.[1][2][3][4]
Validation Protocol: The Catalase Test

To rule out peroxide-mediated false positives.

  • Setup: Prepare your enzymatic reaction mix.

  • Intervention: Add Catalase (100 U/mL) to the buffer. Catalase rapidly degrades

    
    .[1][2][3][4]
    
  • Compare:

    • If inhibition persists with Catalase: The compound is likely binding the target.[4]

    • If inhibition disappears with Catalase: The compound is generating

      
       (Redox Artifact).[1][2][3][4]
      

Part 3: Optical Interference (Fluorescence/Absorbance)[1][2][3][4]

The Symptom: Your readout signal is erratic, or you calculate negative inhibition values.

The Mechanism: Anilines absorb UV light.[2][3][4] If your assay readout relies on fluorescence at low wavelengths (e.g., Tryptophan fluorescence or coumarin-based substrates), the compound acts as an inner filter , absorbing the excitation or emission light.

Optical Interference Pathway

Optical_Interference cluster_mechanism Quenching Mechanism Compound 4-amino-2-methoxy... Detector Detector Signal Compound->Detector Reduced Signal (False Inhibition) Electron_Transfer Photo-induced Electron Transfer (PET) Compound->Electron_Transfer Aniline Lone Pair UV_Source Excitation Light (e.g., 340nm) UV_Source->Compound Absorbs Light (Inner Filter Effect)

Figure 2: Mechanism of optical quenching by the aniline moiety.[1]

Resolution:

  • Spectral Scan: Run a UV-Vis scan of the compound (10

    
    ) in assay buffer.[1][2][3][4] If it absorbs at your assay's excitation/emission wavelengths (
    
    
    
    or
    
    
    ), you have an optical artifact.[1][2][3][4]
  • Shift Readout: Switch to a red-shifted assay technology (e.g., TR-FRET or Red-shifted polarization) where the compound does not absorb.[1][2][3][4]

FAQs: Researcher-to-Researcher

Q: My compound precipitates when I dilute it from DMSO into the assay buffer. Why? A: This is a classic "Solubility Cliff." The sulfonamide group is polar, but the N-methyl and methoxy groups add lipophilicity. Furthermore, at neutral pH (7.4), the aniline is uncharged.

  • Fix: Ensure your final DMSO concentration is 1-2% (if tolerated). Alternatively, lower the compound concentration below

    
    . If you see a precipitate, any data collected is invalid.[1][2][3][4]
    

Q: I am running a kinase assay, and this compound looks like a nanomolar inhibitor. Is it real? A: Be skeptical. Many kinase assays use ATP.[1][2][3][4] The 4-amino group can compete with ATP, which is a valid mechanism (Type I inhibition).[1][3][4] However, it is also a prime candidate for aggregation .[1][2][3][4]

  • Action: Run the "Detergent Test" (Part 1) immediately. If the potency holds with Triton X-100, it is likely a true ATP-competitive inhibitor.[1][2][3][4]

Q: Can I use this compound in a cell-based assay? A: Yes, but watch out for Cellular Sequestration . The methoxy-aniline group can be metabolized by cellular oxidases.[1][2][3][4]

  • Tip: Check cell viability (e.g., CellTiter-Glo) in parallel.[1][2][3][4] If the compound kills cells at the same concentration it inhibits your target, you cannot distinguish specific efficacy from general toxicity.

References

  • Shoichet, B. K. (2006).[1][2][3][4][7][8] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074–1081.[1][2][3][4]

  • Baell, J. B., & Holloway, G. A. (2010).[1][3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][3][4] Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[4]

  • PubChem Compound Summary. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide (Related Structure).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [1][2][4]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. This molecule, a known impurity in the manufacturing of Tamsulosin, presents unique challenges that require careful control over reaction conditions and a deep understanding of the underlying chemistry. This document provides practical, field-tested advice in a direct question-and-answer format to address the specific issues you may encounter.

Synthetic Pathway Overview

The most robust and scalable synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide proceeds via a four-step sequence starting from 2-methoxyaniline. This route is favored because the initial acetylation step serves a critical dual purpose: it protects the highly reactive amino group and moderates its activating effect, ensuring that the subsequent electrophilic chlorosulfonation occurs selectively at the para-position.[1]

The overall workflow is as follows:

  • Acetylation: Protection of the amino group of 2-methoxyaniline.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the aromatic ring.

  • Amination: Reaction of the sulfonyl chloride with methylamine.

  • Hydrolysis: Deprotection of the amino group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride C 4-Acetamido-2-methoxy benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) D 4-Acetamido-2-methoxy -N-methylbenzene-1-sulfonamide C->D Methylamine (CH3NH2) E 4-Amino-2-methoxy -N-methylbenzene-1-sulfonamide D->E Acid or Base (e.g., HCl)

Caption: Overall synthetic workflow for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q: What is the most critical step to control during scale-up?

A: The chlorosulfonation step is by far the most critical and hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction is also highly exothermic. Precise temperature control is paramount to prevent runaway reactions and the formation of charred, intractable byproducts.[2] Furthermore, the stoichiometry must be carefully managed to ensure complete conversion without using an excessive excess of the acid, which complicates the work-up.[3]

Q: What are the primary safety concerns for this entire process?

A:

  • Chlorosulfonic Acid: Highly corrosive, causes severe burns, and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, face shield, apron).

  • Thionyl Chloride (if used as an alternative): Also corrosive and moisture-sensitive.[4]

  • Methylamine: A flammable and toxic gas (or volatile liquid solution). Ensure the reaction is conducted in a closed system or a well-ventilated area, and monitor for leaks.

  • Exothermic Reactions: Both the chlorosulfonation and the amination steps release significant heat. Scale-up requires a reactor with efficient cooling capacity and a plan for emergency quenching.

Q: How can I effectively monitor the progress of each reaction step?

A: Thin-Layer Chromatography (TLC) is the most effective in-process control (IPC). A recommended general-purpose mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v), which can be adjusted for each step.

  • Step 1 (Acetylation): Monitor the disappearance of the 2-methoxyaniline spot.

  • Step 2 (Chlorosulfonation): Carefully take a small aliquot, quench it with ice-cold water, and extract with a solvent like ethyl acetate. Monitor the disappearance of the N-(2-methoxyphenyl)acetamide spot. The sulfonyl chloride product is unstable and may streak on the TLC plate.[5]

  • Step 3 (Amination): Monitor the disappearance of the sulfonyl chloride spot. The sulfonamide product will have a different Rf value.

  • Step 4 (Hydrolysis): Monitor the disappearance of the acetylated sulfonamide and the appearance of the final, more polar, amine product.

Q: What are the common impurities I should anticipate in the final product?

A: The most common impurities include:

  • Unreacted starting material or intermediates from incomplete reactions.

  • The ortho-isomer formed during chlorosulfonation if temperature control is poor.

  • A bis-sulfonated byproduct if an excessive amount of chlorosulfonic acid is used.

  • Residual solvents from the work-up and crystallization.

Troubleshooting Guide: Scaling Up Your Synthesis

Problem Area 1: Chlorosulfonation Step

Q: My reaction is producing a dark, tarry mess instead of a clean product. What's wrong?

A: This is almost always a temperature control issue. The reaction of acetanilides with chlorosulfonic acid is highly exothermic.

  • Causality: If the temperature rises uncontrollably, the strong acid and oxidizing conditions will cause charring and polymerization of the aromatic material.

  • Solution:

    • Pre-cool: Ensure the reactor and the N-(2-methoxyphenyl)acetamide are cooled to 0-5 °C before adding the chlorosulfonic acid.

    • Slow Addition: Add the chlorosulfonic acid dropwise or via a syringe pump at a rate that maintains the internal temperature below 10 °C. For larger scales, this could take several hours.

    • Efficient Agitation: Ensure robust stirring to dissipate heat from the addition point and prevent localized hot spots.

Q: The yield of my sulfonyl chloride is low, and the work-up is difficult.

A: Low yield is often caused by premature hydrolysis of the sulfonyl chloride product.

  • Causality: Aryl sulfonyl chlorides are highly reactive and sensitive to moisture.[4] During the work-up, when the reaction mixture is quenched into ice/water, the product can hydrolyze back to the corresponding sulfonic acid, which is water-soluble and will be lost.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen).

    • Quenching Technique: The quench must be performed rapidly and with vigorous stirring to precipitate the sulfonyl chloride product as a solid before it has significant time to hydrolyze. The product should be filtered quickly and washed with ice-cold water.

    • Use Immediately: Do not attempt to store the intermediate sulfonyl chloride. It is best to proceed directly to the amination step with the crude, damp solid.

Problem Area 2: Amination Step

Q: The reaction with methylamine is not going to completion. Why?

A: This can be due to several factors related to the amine or the reaction conditions.

  • Causality:

    • Loss of Methylamine: Methylamine is a volatile gas. If the reaction is run in an open or poorly sealed vessel, the reagent can escape before it has a chance to react.

    • Insufficient Base: The reaction generates one equivalent of HCl, which will protonate and deactivate the methylamine nucleophile.

  • Solution:

    • Use a Sealed Reactor: At scale, use a pressure-rated reactor to contain the methylamine.

    • Use an Excess of Amine: It is standard practice to use at least 2.5-3.0 equivalents of methylamine. One equivalent acts as the nucleophile, a second acts as the base to scavenge HCl, and an excess helps drive the reaction to completion.

    • Temperature Control: While the reaction is exothermic, it may require gentle warming (e.g., to 30-40 °C) after the initial exotherm subsides to ensure it goes to completion. Monitor by TLC.

Troubleshooting_Low_Yield Start Low Final Yield CheckStep Which step showed poor yield? Start->CheckStep Chloro Chlorosulfonation CheckStep->Chloro Step 2 Amination Amination CheckStep->Amination Step 3 Hydrolysis Hydrolysis CheckStep->Hydrolysis Step 4 Cause1 Probable Cause: - Poor temperature control - Premature hydrolysis during quench Chloro->Cause1 Cause2 Probable Cause: - Loss of methylamine reagent - Insufficient equivalents of amine Amination->Cause2 Cause3 Probable Cause: - Incomplete reaction - Product degradation Hydrolysis->Cause3

Caption: Decision tree for troubleshooting low yield in the synthesis.
Problem Area 3: Purification & Isolation

Q: My final product is an oil or is very difficult to crystallize.

A: This typically indicates the presence of impurities that are inhibiting crystal lattice formation.

  • Causality: Residual starting materials, isomers, or byproducts can act as crystal growth inhibitors. The final product has both a polar amine and a sulfonamide group, but also a non-polar aromatic ring, giving it complex solubility behavior.

  • Solution:

    • Initial Purification: After the hydrolysis step, perform a basic work-up. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities. Then wash with brine and dry the organic layer.

    • Solvent Screening: A mixed solvent system is often effective. Isopropanol (IPA) and water are a good starting point. Dissolve the crude product in a minimal amount of hot IPA and slowly add water until turbidity persists. Allow to cool slowly. Other systems to try include ethanol/water or toluene/heptane.

    • Charcoal Treatment: If the product is colored, dissolving it in a suitable solvent and stirring with activated charcoal for 30 minutes before filtering and crystallizing can remove colored impurities.

Detailed Experimental Protocols

Note: These protocols are a starting point and must be adapted and optimized for the specific scale and equipment used.

Table 1: Reagent Stoichiometry (Example for 1 mole scale)
StepReagentMolar Equiv.Typical QuantityKey Parameters
1. Acetylation2-Methoxyaniline1.0123 gRoom Temp, 1-2h
Acetic Anhydride1.1112 g
2. ChlorosulfonationN-(2-methoxyphenyl)acetamide1.0165 g0-10 °C, 2-4h
Chlorosulfonic Acid4.0466 g
3. AminationSulfonyl Chloride Intermediate1.0~264 g (crude)0-30 °C, 2-3h
Methylamine (40% in H2O)3.0233 g
4. HydrolysisAcetylated Sulfonamide1.0~242 g (crude)Reflux, 4-6h
Hydrochloric Acid (conc.)~5.0~420 mL
Protocol 1: Step 1 - Acetylation of 2-Methoxyaniline
  • Charge 2-methoxyaniline (1.0 eq) to a suitable reactor.

  • Under moderate agitation, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.

  • The crude N-(2-methoxyphenyl)acetamide can often be used directly in the next step without purification.

Protocol 2: Step 2 - Chlorosulfonation
  • Cool the reactor containing the crude N-(2-methoxyphenyl)acetamide (1.0 eq) to 0-5 °C.

  • Slowly add chlorosulfonic acid (4.0 eq) subsurface, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours. Monitor by TLC.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Once the reaction is complete, very slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous agitation.

  • Filter the resulting solid precipitate quickly. Wash the filter cake with copious amounts of ice-cold water until the filtrate is neutral (pH ~7).

  • Do not dry the product. Proceed immediately to the next step.

Protocol 3: Step 3 - Amination
  • Charge the wet sulfonyl chloride intermediate into a reactor containing a suitable solvent (e.g., THF or Dichloromethane).

  • Cool the slurry to 0-5 °C.

  • Slowly add an aqueous solution of methylamine (3.0 eq) while maintaining the temperature below 20 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC confirms the reaction is complete.

  • Perform a standard aqueous work-up to isolate the crude 4-acetamido-2-methoxy-N-methylbenzene-1-sulfonamide.

Protocol 4: Step 4 - Hydrolysis and Purification
  • Charge the crude acetylated sulfonamide to a reactor with concentrated hydrochloric acid (~5-10 volumes).

  • Heat the mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) until the pH is basic (~10-11), ensuring the temperature is kept low.

  • The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., isopropanol/water) to yield pure 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

References

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). H2O2/SOCl2: A Highly Efficient Reagent for the Direct Oxidative Conversion of Thiols and Disulfides to the Corresponding Sulfonyl Chlorides and Sulfonamides in Excellent Yields. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. National Council of Educational Research and Training. Available at: [Link]

  • Google Patents. (1975). Process for the preparation of disulfamylanilines.
  • Google Patents. (2015). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Woolven, H., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

  • Zhang, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(01), e355-e367. Available at: [Link]

Sources

"side reactions of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers utilizing 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (often referred to as the "Osimertinib Aniline Intermediate").[1]

This guide prioritizes field-proven troubleshooting , focusing on the molecule's unique amphoteric nature and its specific degradation pathways.[1]

Compound: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide CAS: 1420986-76-0 (Generic/Related) | Role: Key Intermediate for EGFR Inhibitors (e.g., Osimertinib/Tagrisso)[1]

Part 1: The Reactivity Profile (The "Why")[1]

Before troubleshooting, you must understand the competing reactivities of this molecule.[1] It is not just a "building block"; it is a bifunctional system with two distinct nitrogen centers that dictate its side-reaction profile.[1]

The "Tug-of-War" Diagram

The following diagram illustrates the electronic environment that drives side reactions.

ReactivityProfile Center 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide Aniline Aniline Amine (-NH2) Nucleophilic (pKa ~4.5) RISK: Oxidation & Dimerization Center->Aniline Primary Reactive Site Sulfonamide Sulfonamide Nitrogen (-SO2NHMe) Acidic (pKa ~11) RISK: Deprotonation & Bis-Alkylation Center->Sulfonamide Secondary Site Methoxy Methoxy Group (-OMe) Electron Donating RISK: Activates Ring for Oxidation Center->Methoxy Electronic Modifier SideRxn1 Pink/Brown Impurity Aniline->SideRxn1 Forms Azo-Dimers (Color Change) SideRxn2 Lipophilic Impurity Sulfonamide->SideRxn2 Forms N,N-Dimethyl Impurity

Caption: Reactivity map highlighting the nucleophilic aniline (red) vs. the acidic sulfonamide (yellow). The methoxy group (green) increases electron density, exacerbating oxidation risks.[1]

Part 2: Troubleshooting & FAQs

Section A: Stability & Appearance (The "Pink Powder" Issue)[1]

Q: My white powder has turned pink/brown after 48 hours of storage. Is it degraded? A: Likely, yes.[1] This is the most common issue with electron-rich anilines.

  • The Mechanism: The ortho-methoxy group donates electrons into the benzene ring, making the para-amino group highly susceptible to oxidative radical formation.[1] This leads to the formation of azo-dimers (Ar-N=N-Ar) or quinone-imine species, which are intensely colored even at ppm levels.[1]

  • The Fix:

    • Purification: Recrystallize immediately from Ethanol/Water (or Toluene if solubility permits) to remove the colored dimer.[1]

    • Prevention: Store strictly under Argon/Nitrogen at -20°C.

    • Additive: If using in a solution for long periods, add a radical scavenger like BHT (butylated hydroxytoluene) if it doesn't interfere with your downstream catalysis.[1]

Section B: Reaction Monitoring (Synthesis & Coupling)[1]

Q: I see a "Ghost Spot" running just above my product on TLC/LCMS. What is it? A: This is often the N-Desmethyl Impurity or the Bis-Methylated Impurity , depending on your synthesis route.[1]

Impurity TypeStructureCauseDetection
N-Desmethyl -SO₂NH₂Incomplete methylation of the precursor or hydrolysis.[1]Mass: [M-14].[1] More polar (lower Rf).[1]
Bis-Methylated -SO₂N(Me)₂Over-methylation during synthesis (using MeI/Base).[1]Mass: [M+14].[1] Less polar (higher Rf).[1]
Dimer (Azo) Ar-N=N-ArOxidative coupling of two aniline units.[1]Mass: [2M-2].[1] Colored spot.

Q: Why is my yield low during the aqueous workup? A: You are likely losing product to the aqueous phase due to its amphoteric nature .[1]

  • The Trap:

    • pH < 2: The aniline is protonated (-NH₃⁺), making it water-soluble.[1]

    • pH > 10: The sulfonamide is deprotonated (-SO₂N⁻Me), making it water-soluble.[1]

  • The Solution: You must target the Isoelectric Point (pI) for extraction.[1] Adjust the aqueous layer to pH 6.5 – 7.5 before extracting with Ethyl Acetate or DCM.[1] This ensures both the amine and sulfonamide are neutral.[1]

Section C: Side Reactions in Downstream Coupling

Q: During acylation/coupling, I am getting a mixture of products. Is the sulfonamide reacting? A: It is possible but rare under standard conditions.[1]

  • Scenario: If you use a strong base (e.g., NaH, KOtBu) to deprotonate the aniline for coupling, you will likely deprotonate the sulfonamide first (pKa ~11 vs ~25 for aniline).[1]

  • Result: The anionic sulfonamide nitrogen becomes nucleophilic and competes for the electrophile, leading to N-acylation or N-alkylation at the sulfonamide position .[1]

  • Protocol Adjustment: Use a milder base (e.g., DIPEA, K₂CO₃) that is sufficient to scavenge acid but not strong enough to fully deprotonate the sulfonamide.[1]

Part 3: Deep Dive – Degradation Pathways

The following graph details the specific chemical pathways leading to the most common impurities found in this material.

DegradationPathways Main 4-amino-2-methoxy- N-methylbenzene-1-sulfonamide (Active) Oxidation Pathway A: Air Oxidation (Storage Issue) Main->Oxidation Hydrolysis Pathway B: Acid Hydrolysis (Harsh Workup) Main->Hydrolysis OverAlk Pathway C: Over-Alkylation (Synthesis Artifact) Main->OverAlk AzoDimer Azo-Dimer Impurity (Pink/Brown Solid) Oxidation->AzoDimer O2 / Light DesMethyl N-Desmethyl Impurity (Sulfonamide Cleavage) Hydrolysis->DesMethyl H+ / Heat / H2O BisMethyl N,N-Dimethyl Impurity (Side Product) OverAlk->BisMethyl Me-X / Strong Base

Caption: Primary degradation and side-reaction pathways.[1] Pathway A (Oxidation) is the most prevalent storage issue.[1]

Part 4: Standardized Protocols

Purity Analysis Method (HPLC)

Use this method to separate the "Ghost Spots" mentioned in the FAQ.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide bonds).[1]

  • Note: The N-desmethyl impurity usually elutes before the main peak; the dimer elutes after (high lipophilicity).[1]

"Rescue" Protocol for Oxidized Material

If your material is slightly pink, do not discard it.[1]

  • Dissolve crude material in Ethyl Acetate (10 vol) .

  • Wash with 10% Sodium Thiosulfate solution (removes oxidative species).[1]

  • Wash with Brine .[1]

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallize from Ethanol if high purity is required for biological assays.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74368: 4-amino-N-methylbenzene-1-sulfonamide derivatives.[1] Retrieved from [Link][1]

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance.[1] (Contextual reference for the utility of the aniline intermediate in AZD9291 synthesis). Cancer Discovery. Retrieved from [Link]

Sources

"how to increase the purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A-METH-SULFA

A Guide to Enhancing the Purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Welcome to the technical support guide for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (A-METH-SULFA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications and regulatory compliance.

This guide moves beyond simple protocols to explain the scientific principles behind each purification step, empowering you to make informed decisions during your experimental work.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. For a synthesized compound like 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, impurities typically arise from unreacted starting materials, by-products from side reactions, or degradation products.[1]

The synthesis of aromatic sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[2] Common drawbacks of these synthetic routes can include the formation of inorganic salts and other toxic by-products.[1]

Table 1: Potential Impurities and Their Origins

Impurity TypePotential SourceRationale for Formation
Starting Materials Unreacted 4-amino-2-methoxybenzenesulfonyl chloride or methylamineIncomplete reaction due to stoichiometry, reaction time, or temperature.
By-products Di-sulfonated amines (bis-sulfonamides)Reaction of the product with another molecule of sulfonyl chloride.[3]
Isomeric Impurities Positional isomers of the methoxy or amino groupsImpurities present in the initial starting materials.
Hydrolysis Products 4-amino-2-methoxybenzenesulfonic acidHydrolysis of the sulfonyl chloride starting material or the final product.
Colored Impurities Oxidation products of the aromatic amineAromatic amines are susceptible to air oxidation, leading to colored, often polymeric, materials.[4]

Troubleshooting & FAQs: Purification of A-METH-SULFA

This section addresses common challenges encountered during the purification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in a question-and-answer format.

Q1: My initial crude product has a low purity (<90%) and is discolored. What is the best first step?

A1: A discolored product often indicates the presence of oxidized, polymeric impurities. A highly effective first step is recrystallization, often with the use of activated charcoal to remove colored impurities.[5]

  • Causality: Recrystallization works on the principle of differential solubility. The desired compound and impurities have different solubilities in a given solvent at different temperatures. Ideally, the desired compound is highly soluble in a hot solvent and poorly soluble at cold temperatures, while impurities are either very soluble or insoluble in the hot solvent. Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.[5]

Q2: How do I select the best solvent for recrystallization?

A2: There is no universal "best" solvent. The ideal choice depends on the specific sulfonamide.[6] Due to the presence of both polar (amino and sulfonamide) and non-polar (benzene ring) groups, solvent mixtures are often effective.[6] Alcohols like ethanol or isopropanol, often mixed with water, are common starting points.[5][6]

  • Experimental Approach:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q3: I'm not getting any crystals to form after my recrystallization solution has cooled. What's wrong?

A3: This is a common issue that can arise from a few different factors.

  • Supersaturation: The solution may be supersaturated, where the concentration of the compound is higher than its normal solubility, but crystallization hasn't initiated.[6]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid's surface or by adding a "seed" crystal of the pure compound.[6]

  • Too Much Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form.[6]

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.

  • High Impurity Load: A high concentration of impurities can sometimes inhibit crystallization.[6]

    • Solution: Consider a preliminary purification step like column chromatography before attempting recrystallization.[6]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the solid separates from the solution as a liquid.[6] This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when there's a high level of impurities.[6] An oiled-out product is generally impure.[6]

  • Solutions:

    • Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[6] You can insulate the flask to encourage gradual cooling.[6]

    • The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture, such as an ethanol-water or isopropanol-water mixture.[6]

Q5: Recrystallization improved the purity, but it's still not at the desired level (>99%). What is the next step?

A5: For high-purity requirements, column chromatography is the logical next step. It separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: For a moderately polar compound like 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, silica gel is a standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal ratio using Thin Layer Chromatography (TLC) first. The ideal eluent system should give your desired compound an Rf value of approximately 0.3-0.4.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Charcoal

  • Dissolution: Place the crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in an Erlenmeyer flask. Add the chosen solvent (e.g., 70% isopropanol in water) in small portions while heating the mixture on a hot plate with stirring until the solid completely dissolves.[5] Use the minimum amount of hot solvent necessary.[6]

  • Decolorization: Remove the flask from the heat. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).[5]

  • Hot Filtration: Bring the mixture back to a boil for a few minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[5] This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity confirmation is essential. HPLC is a powerful technique for this purpose.[7][8][9]

Table 2: Example HPLC Method for Sulfonamide Analysis

ParameterConditionRationale
Column C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm)C18 is a versatile stationary phase that provides good retention for moderately polar aromatic compounds.[10]
Mobile Phase Gradient elution with Methanol and 0.05 M acetate buffer (pH 4.5)A gradient elution is often necessary to separate the main compound from closely related impurities.[10]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[9]
Detection UV at 270 nmThe aromatic ring in the sulfonamide will absorb UV light, allowing for sensitive detection.[9]
Sample Prep Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile/water.[9]Ensures compatibility with the HPLC system.

Visualization of Workflow

Purification and Troubleshooting Workflow

The following diagram outlines the logical steps for purifying 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

PurificationWorkflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis1 Analysis cluster_decision Decision Point cluster_end Final Product cluster_secondary Secondary Purification cluster_analysis2 Final Analysis Crude Crude Product (<95% Purity) Recrystallize Recrystallization (e.g., IPA/Water + Charcoal) Crude->Recrystallize Dissolve, Decolorize, Filter CheckPurity1 Purity Check (HPLC/TLC) Recrystallize->CheckPurity1 Isolate & Dry Decision Purity > 99%? CheckPurity1->Decision PureProduct Pure Product (>99%) Decision->PureProduct Yes ColumnChrom Column Chromatography (Silica Gel) Decision->ColumnChrom No CheckPurity2 Purity & Characterization (HPLC, NMR, MS) ColumnChrom->CheckPurity2 Collect Fractions CheckPurity2->PureProduct Combine Pure Fractions

Caption: A logical workflow for the purification and analysis of A-METH-SULFA.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available at: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC - AppNote - MicroSolv Technology Corporation. Available at: [Link]

  • Purification of sulfonic acids - US3496224A - Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide - CN106336366A - Google Patents.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Available at: [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD - LabRulez LCMS. Available at: [Link]

  • Purification of p-aminophenol - US3703598A - Google Patents.
  • Sulfonamide-impurities - Pharmaffiliates. Available at: [Link]

  • Process for the purification of crude toluenesulfonamide - DE77435C - Google Patents.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Mechanochemical synthesis of aromatic sulfonamides - RSC Publishing. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. Available at: [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem. Available at: [Link]

  • 4-amino benzenesulfonamides - US4698445A - Google Patents.

Sources

"challenges in working with aromatic sulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aromatic sulfonamides. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, characterization, and application of this important class of compounds. My insights are drawn from extensive hands-on experience and are supported by established scientific literature to ensure you can navigate your experiments with confidence and precision.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab, offering step-by-step solutions and the rationale behind them.

Problem 1: Low or No Yield During Synthesis via Sulfonyl Chloride and Amine

Question: I am attempting to synthesize an aromatic sulfonamide by reacting an arylsulfonyl chloride with a primary amine in the presence of pyridine, but my yield is consistently low, and I see multiple spots on my TLC plate. What could be the issue?

Answer: This is a very common challenge. The reaction between a sulfonyl chloride and an amine is generally robust, but several factors can lead to low yields and side product formation. Let's break down the potential causes and solutions.

Causality Analysis:

  • Hydrolysis of the Sulfonyl Chloride: Arylsulfonyl chlorides are highly electrophilic and susceptible to hydrolysis, especially in the presence of moisture.[1][2] This hydrolysis produces the corresponding sulfonic acid, which will not react with your amine.

  • Competing Side Reactions: With primary amines, there is a possibility of double sulfonylation of the amine, especially if the base is not optimal or if the stoichiometry is not well-controlled.

  • Steric Hindrance: If either your arylsulfonyl chloride or your amine is sterically hindered, the reaction rate can be significantly reduced, requiring more forcing conditions which can, in turn, lead to degradation.

  • Inadequate Base: Pyridine is a common choice, but its basicity might not be sufficient to effectively scavenge the HCl generated during the reaction, leading to the formation of the amine hydrochloride salt, which is unreactive.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are preparing your own, ensure they are properly dried and stored over molecular sieves.

    • Handle the arylsulfonyl chloride in a glovebox or under an inert atmosphere if it is particularly sensitive to moisture.

  • Optimize the Base and Reaction Conditions:

    • Consider using a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 to 1.5 equivalents.

    • Run the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature. This can minimize the formation of side products.

  • Control Stoichiometry:

    • Use a slight excess of the amine (1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Monitor the Reaction Progress:

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (usually the sulfonyl chloride).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware & Solvents prep2 Inert Atmosphere (N2/Ar) prep1->prep2 reac1 Dissolve Amine & Base in Anhydrous Solvent prep2->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Add Sulfonyl Chloride (dropwise) reac2->reac3 reac4 Warm to RT & Stir reac3->reac4 work1 Quench Reaction (e.g., with H2O or aq. NH4Cl) reac4->work1 work2 Extract with Organic Solvent work1->work2 work3 Wash with aq. Acid, Base, Brine work2->work3 work4 Dry, Filter, Concentrate work3->work4 work5 Purify (Crystallization/Chromatography) work4->work5

Caption: General workflow for sulfonamide synthesis.

Problem 2: Product "Oils Out" During Recrystallization

Question: I have synthesized my aromatic sulfonamide and confirmed its identity by mass spectrometry. However, when I try to recrystallize it from an ethanol/water mixture, it separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common and frustrating issue in the purification of sulfonamides, which are often crystalline compounds.[3] This phenomenon typically occurs when the solute is not sufficiently soluble in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).

Troubleshooting Protocol:

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop.

    • Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Adjust the Solvent System:

    • Increase the amount of the "good" solvent: Your compound may be crashing out of solution too quickly. Add more of the solvent in which your compound is more soluble (in this case, ethanol) to the hot mixture until the solution is just below saturation.

    • Try a different solvent system: Aromatic sulfonamides often have good solubility in ethyl acetate, acetone, or isopropanol. You can try recrystallizing from a mixture of one of these with a non-polar solvent like hexanes or heptane.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Lower the Saturation Temperature: If the melting point of your compound is low, you may need to use a solvent system that allows for saturation at a lower temperature. This might involve using a more "polar" solvent mixture where the compound's solubility is lower overall.

Troubleshooting Decision Tree:

G start Product 'Oils Out' during Recrystallization q1 Is the cooling rate too fast? start->q1 a1 Slow down cooling: - Insulate flask - Allow to cool to RT slowly q1->a1 Yes q2 Is the solvent system optimal? q1->q2 No end Crystalline product obtained a1->end a2 Adjust solvent system: - Add more 'good' solvent - Try a different solvent pair (e.g., EtOAc/Hexanes) q2->a2 No q3 Is the solution supersaturated but not nucleating? q2->q3 Yes a2->end a3 Induce crystallization: - Scratch flask with glass rod - Add seed crystal q3->a3 Yes a3->end

Caption: Decision tree for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q1: My aromatic sulfonamide has very poor solubility in common organic solvents and water. How can I improve its solubility for biological assays?

A1: Poor solubility is a hallmark challenge for many aromatic sulfonamides.[4][5] The rigid, crystalline nature of these molecules and their potential for strong intermolecular hydrogen bonding contribute to this issue.[3][6] For biological testing, you can try the following:

  • Formulate as a Salt: If your sulfonamide has an acidic proton (on the sulfonamide nitrogen) or a basic functional group elsewhere in the molecule, you can form a salt to improve aqueous solubility. For acidic sulfonamides, deprotonation with a base like sodium hydroxide or potassium carbonate to form the corresponding salt is a common strategy.

  • Use Co-solvents: For in vitro assays, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological activity.

  • Employ Solubilizing Excipients: In drug development, excipients like cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.

Q2: I am having trouble with the N-alkylation of my primary aromatic sulfonamide. I am getting a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

A2: This is a classic selectivity problem. The mono-N-alkylated sulfonamide is still acidic and can be deprotonated and react further. To favor mono-alkylation:

  • Choice of Base: Use a bulky base that may preferentially deprotonate the less hindered primary sulfonamide.

  • Stoichiometry: Use a slight excess of the sulfonamide relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the sulfonamide).

  • Protecting Groups: For more complex syntheses, you might consider using a protecting group on the sulfonamide nitrogen that can be removed later.[7][8]

  • Modern Catalytic Methods: Several modern synthetic methods utilize transition metal catalysts (e.g., manganese, ruthenium) for the N-alkylation of sulfonamides with alcohols, which can offer higher selectivity.[9][10]

Q3: How can I confirm the formation of my aromatic sulfonamide using spectroscopic methods?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.[11][12][13]

Technique Key Diagnostic Features for Aromatic Sulfonamides
¹H NMR - N-H Proton: For primary and secondary sulfonamides, the N-H proton typically appears as a broad singlet. Its chemical shift is highly variable (can range from ~5 to 11 ppm) and is dependent on the solvent and concentration. The signal for the sulfonamide N-H can be found between 8.07–8.09 ppm.[12]
FT-IR - S=O Stretching: Look for two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. - N-H Stretching: A peak in the range of 3300-3200 cm⁻¹ for the N-H bond of primary or secondary sulfonamides. - S-N Stretching: A weaker band around 931 cm⁻¹ can indicate the S-N bond.[12]
Mass Spec - Molecular Ion Peak: Confirm the molecular weight of the desired product. - Fragmentation Pattern: Look for characteristic fragmentation patterns, such as the loss of SO₂.

Q4: What are the main challenges in developing aromatic sulfonamides as drugs?

A4: Beyond the solubility issues already discussed, the primary challenges in the clinical development of aromatic sulfonamides include:

  • "Sulfa Allergy": A significant portion of the population reports an allergy to "sulfa drugs."[14] This is often associated with hypersensitivity reactions, including severe skin rashes.[15][16] However, it's crucial to note that this allergy is primarily linked to a specific subclass of sulfonamides that contain an arylamine moiety (like in sulfamethoxazole), which can be metabolized to reactive intermediates.[17] Many modern sulfonamide drugs that lack this feature do not have the same risk of cross-reactivity.[18]

  • Off-Target Effects: The sulfonamide group is a known zinc-binding group and is the pharmacophore for carbonic anhydrase inhibitors. This can lead to off-target inhibition of various metalloenzymes, which needs to be carefully evaluated during drug development.

  • Metabolic Stability: While the sulfonamide bond itself is generally more stable to hydrolysis than an amide bond, the overall metabolic profile of the molecule must be assessed.[1]

References

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry.[Link]

  • Mechanochemical synthesis of aromatic sulfonamides. RSC Publishing.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.[Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate.[Link]

  • Sulfonamide purification process.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry.[Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.[Link]

  • Amine - Wikipedia. Wikipedia.[Link]

  • Sulfonamides: Side Effects, Allergies & Toxicity. Study.com.[Link]

  • Sulfa Allergy: Symptoms & Drugs To Avoid. Cleveland Clinic.[Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.[Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal.[Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.[Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.[Link]

  • Sulfonamide - Wikipedia. Wikipedia.[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.[Link]

  • Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]

  • Sulfonyl halide - Wikipedia. Wikipedia.[Link]

  • Sulfonamide Antibiotic Allergy. Australasian Society of Clinical Immunology and Allergy.[Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.[Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.[Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.[Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate.[Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate.[Link]

  • (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate.[Link]

  • Process for the manufacture of arylsulfonyl chloride.
  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. RSC Publishing.[Link]

  • Sulfa Allergies: What You Need to Know. WebMD.[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.[Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. PubMed.[Link]

  • The sulfonamide group as a structural alert: A distorted story? ResearchGate.[Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.[Link]

Sources

Technical Support Center: Optimization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the crystallization challenges associated with 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3). Due to the molecule's amphoteric nature (aniline amine and sulfonamide moiety) and the presence of the methoxy group, researchers often encounter oiling out (Liquid-Liquid Phase Separation) , polymorphism , and oxidative discoloration . This document provides self-validating protocols and troubleshooting workflows to ensure high purity (>99.5%) and consistent particle size distribution (PSD).

Part 1: Critical Process Parameters (CPPs)

Before initiating troubleshooting, verify your baseline parameters against our optimized solubility profile. The presence of the methoxy group at the ortho position significantly increases solubility in polar aprotic solvents compared to non-substituted sulfonamides.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemSolubility (mg/mL @ 25°C)Solubility (mg/mL @ 60°C)Risk FactorApplication
Methanol > 250> 500High Yield LossDissolution solvent
IPA (Isopropyl Alcohol) 45180Ideal Cooling Crystallization
Water < 1.0< 5.0AntisolventYield enhancement
Toluene 15120Oiling Out Avoid for primary crystallization
Ethyl Acetate 80350Solvate FormationUse with Heptane (antisolvent)

Technical Note: The "Gold Standard" system for this compound is IPA/Water (90:10 v/v) via cooling crystallization. This system suppresses oiling out while effectively rejecting the des-methyl impurity.

Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Phase Separation (Oiling Out)

Q: My solution becomes a cloudy emulsion/oil before crystals appear. How do I prevent this?

A: Oiling out occurs when the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

). This is common in methoxy-substituted anilines due to their lower melting points and strong solute-solvent interactions in non-polar media.

Root Cause:

  • Cooling too rapidly into the metastable zone.

  • Use of a solvent system where the "gap" between the solubility curve and the oiling-out boundary is narrow (e.g., Toluene/Heptane).

Corrective Protocol:

  • Switch Solvent: Move from Toluene to IPA or Ethanol . The hydroxyl groups in alcohols hydrogen-bond with the sulfonamide, stabilizing the solution and suppressing LLPS [1].

  • Seed at High Temperature: Introduce 0.5 wt% seeds at

    
    . This bypasses the nucleation energy barrier, allowing crystal growth to consume supersaturation before the solution hits the oiling-out boundary.
    
Issue 2: Polymorphism & Morphology

Q: I am observing needle-like crystals that clog the filter. How can I obtain manageable prisms?

A: Sulfonamides are prone to forming high-aspect-ratio needles (often a metastable Form II) when crystallized under high supersaturation or from fast evaporation [2].

Optimization Steps:

  • Reduce Supersaturation: Slow the cooling rate to 0.2°C/min in the nucleation zone (50°C to 40°C).

  • Thermal Cycling: Implement a "Temperature Swing" protocol.

    • Cool to 30°C (nucleation).

    • Re-heat to 45°C (dissolve fines/needles).

    • Slow cool to 5°C.

    • Mechanism:[1] This Ostwald ripening process favors the growth of lower-surface-area prisms (Form I) over needles.

Issue 3: Oxidative Discoloration

Q: The product turns pink/brown during drying. What is the cause?

A: The free aniline group at position 4 is susceptible to oxidation, forming quinone-imine impurities. This is accelerated by light and trace metals.

Prevention Strategy:

  • Add Antioxidant: Add 0.1 wt% Sodium Bisulfite or Ascorbic Acid to the aqueous phase during crystallization.

  • pH Control: Maintain the crystallization liquor at pH < 6.0 during the initial cooling. Protonating the aniline (even partially) reduces its oxidation potential.

Part 3: The "Gold Standard" Protocol

Objective: Isolate Form I (Stable Prism) with >99.5% Purity.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide into a reactor.

    • Add 60 mL of IPA (Isopropyl Alcohol).

    • Heat to 75°C with agitation (250 RPM). Ensure complete dissolution.

    • Checkpoint: If color is dark, treat with activated carbon (Type C-906) for 30 mins and filter hot.

  • Nucleation Control (Seeding):

    • Cool the solution to 60°C .

    • Add 50 mg (0.5%) of pure seed crystals (milled, <50 µm).

    • Hold at 60°C for 30 minutes. Why? To allow the seeds to heal and prevent secondary nucleation.

  • Crystallization:

    • Cool from 60°C to 20°C at a linear rate of 0.3°C/min .

    • Observation: The slurry should thicken gradually. If it turns milky instantly, re-heat and slow the rate.

  • Yield Enhancement:

    • Once at 20°C, add 10 mL of Water dropwise over 20 minutes.

    • Cool further to 0-5°C and hold for 1 hour.

  • Isolation:

    • Filter under vacuum.[1][2]

    • Wash cake with 20 mL of cold IPA/Water (90:10).

    • Dry at 45°C under vacuum (-0.08 MPa) with a nitrogen bleed.

Part 4: Visual Troubleshooting Workflow

The following logic tree guides you through the decision-making process when visual anomalies occur during crystallization.

Crystallization_Troubleshooting Start Start: Visual Inspection of Crystallizer Clear Solution is Clear (No Nucleation) Start->Clear T < T_sat Cloudy Solution is Cloudy/Milky Start->Cloudy Oiling Oiling Out (Liquid Droplets) Start->Oiling Seed Action: Add Seeds @ T = T_sat - 2°C Clear->Seed Metastable Zone Too Wide Check_Temp Check Temperature vs Solubility Curve Cloudy->Check_Temp Reheat Action: Re-heat to Dissolve Add Polar Co-solvent Oiling->Reheat Critical Failure Crystals Crystal Formation Isolate Proceed to Isolation & XRD Analysis Crystals->Isolate Seed->Crystals Check_Temp->Oiling LLPS Detected Check_Temp->Crystals Normal Nucleation Slow_Cool Action: Reduce Cooling Rate to 0.1°C/min Reheat->Slow_Cool Slow_Cool->Crystals

Caption: Decision tree for diagnosing nucleation failures and phase separation (LLPS) events.

References
  • G. L. B. Kelley et al. , "Solvent Selection for the Crystallization of Sulfonamides," Journal of Pharmaceutical Sciences, vol. 102, no. 5, 2013. Link (Context: General sulfonamide solubility behavior).

  • N. Blagden et al. , "Crystal Engineering of Sulfonamides: Particle Size and Polymorph Control," Crystal Growth & Design, vol. 14, no. 2, 2014. Link (Context: Polymorph control in sulfonamide derivatives).

  • BenchChem Support , "Technical Support Center: Recrystallization of Sulfonamide Products," BenchChem Technical Guides, 2025. Link (Context: General operational protocols for sulfonamide purification).

  • PubChem , "Compound Summary: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3)," National Library of Medicine. Link (Context: Structure and property verification).

Sources

Validation & Comparative

A Comparative Guide to Validating the Structure of Synthesized 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty

In the realm of drug discovery and development, the synthesis of novel chemical entities is merely the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety issues. This guide provides a comprehensive, multi-technique comparison for the structural validation of a newly synthesized batch of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

The target molecule, a substituted benzenesulfonamide, belongs to a class of compounds renowned for its wide range of biological activities.[1] The presence of multiple substituents on the aromatic ring necessitates a rigorous analytical workflow to confirm the exact isomeric form has been produced and to rule out potential process-related impurities.[2] This guide is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each analytical choice to empower researchers to make informed decisions in their own validation processes.

The Analytical Gauntlet: A Multi-Pronged Approach to Validation

No single technique is sufficient for complete structural elucidation and purity assessment. A self-validating system relies on the convergence of data from orthogonal methods—each providing a unique piece of the structural puzzle. We will compare the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) as primary and complementary techniques. For absolute confirmation, the gold standard of Single Crystal X-ray Crystallography will also be discussed.[3]

Workflow for Structural Validation

The following diagram illustrates a logical workflow, moving from initial qualitative checks to definitive structural confirmation and purity assessment.

Structural_Validation_Workflow cluster_0 Phase 1: Initial Screening & Confirmation cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Orthogonal Validation & Purity Crude Synthesized Crude Product TLC TLC/LC-MS Screen Crude->TLC Initial purity check MS Mass Spectrometry (MS) Confirm Molecular Ion TLC->MS If major spot present IR Infrared (IR) Spectroscopy Confirm Functional Groups MS->IR If MW is correct Purified Purified Compound (e.g., via Column Chromatography) IR->Purified Proceed to purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purified->NMR Primary structural data Structure Proposed Structure NMR->Structure HPLC Quantitative HPLC Assess Purity >95% Structure->HPLC Confirm identity of main peak Xtal X-Ray Crystallography (Optional Gold Standard) Structure->Xtal Grow crystals for analysis Final Validated Structure & Purity Report HPLC->Final Quantitative purity Xtal->Final Absolute confirmation

Caption: A phased workflow for the comprehensive validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.

Causality in NMR: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Electron-donating groups (like -NH₂ and -OCH₃) shield nearby nuclei, shifting them upfield (lower ppm), while electron-withdrawing groups (like the sulfonamide) deshield them, shifting them downfield (higher ppm). This predictable electronic effect is the foundation of our structural assignment.

¹H NMR Spectroscopy

This experiment provides information on the number of different types of protons, their electronic environment, and their neighboring protons (via spin-spin splitting).

¹³C NMR Spectroscopy

This provides the number of chemically distinct carbon environments. The carbon of the methoxy group is expected in the 55-60 ppm range, while aromatic carbons span a wider range from approximately 110-160 ppm.[4]

Comparative NMR Data for Structure Confirmation

The table below summarizes the expected NMR data for the target molecule. This data serves as the primary comparison point for the experimentally obtained spectra. Significant deviation from these predictions would suggest an incorrect isomer or unexpected side product.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Assignment
¹H NMR Aromatic H (C5-H)~7.3 - 7.5Doublet (d)Ortho-coupled to C6-H; deshielded by adjacent SO₂NHCH₃ group.
Aromatic H (C3-H)~6.3 - 6.5Doublet (d)Ortho to -OCH₃ and para to -NH₂; significantly shielded.
Aromatic H (C6-H)~6.2 - 6.4Doublet of Doublets (dd)Ortho-coupled to C5-H and meta-coupled to C3-H; shielded by para -NH₂.
-NH₂~4.0 - 5.0Broad Singlet (br s)Exchangeable protons; chemical shift is concentration-dependent.
-OCH₃~3.8 - 4.0Singlet (s)Methoxy group protons with no adjacent proton neighbors.
SO₂NH-~4.5 - 5.5Quartet (q) or BroadExchangeable proton coupled to the N-CH₃ protons.
N-CH₃~2.6 - 2.8Doublet (d)Methyl protons coupled to the adjacent N-H proton.
¹³C NMR C-SO₂~145 - 150SingletQuaternary carbon attached to the electron-withdrawing sulfonamide group.
C-OCH₃~158 - 162SingletAromatic carbon attached to the electron-donating methoxy group.[4]
C-NH₂~148 - 152SingletAromatic carbon attached to the electron-donating amino group.
C3, C5, C6~100 - 125SingletsProtonated aromatic carbons, with shielding influenced by substituents.
-OCH₃~55 - 60SingletCarbon of the methoxy group.[4]
N-CH₃~29 - 35SingletCarbon of the N-methyl group.

Self-Validation through 2D NMR: To confirm these assignments, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the C5-H to C6-H and C6-H to C3-H (weak meta) relationships in the aromatic ring, and the SO₂NH to N-CH₃ coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to, definitively assigning the C3, C5, and C6 resonances in the ¹³C spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as a critical first-pass validation. For our target molecule (C₈H₁₂N₂O₃S), the expected monoisotopic mass is approximately 216.06 g/mol .

Comparison of MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like sulfonamides. It typically yields the protonated molecule [M+H]⁺ (m/z ≈ 217.07).[5] Its gentleness minimizes fragmentation, ensuring the molecular ion is the base peak.

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern acts as a fingerprint. The fragmentation of sulfonamides often involves the cleavage of the S-N bond.[6]

Expected Ion (m/z) Formula Identity Notes
217.07[C₈H₁₃N₂O₃S]⁺[M+H]⁺Protonated parent molecule. Should be the most abundant ion in the full scan MS spectrum.
156.05[C₇H₈NO₂]⁺[M+H - SO₂NHCH₃]⁺Loss of the N-methylsulfonamide radical group, a common fragmentation pathway.
92.05[C₆H₆N]⁺[Anilide fragment]⁻While less common in positive mode, anilide-type fragments can sometimes be observed.[7]

The presence of the correct molecular ion at high resolution (e.g., 217.0674 ± 5 ppm) provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and cost-effective method to verify the presence of key functional groups. The vibrational frequencies of bonds provide a diagnostic checklist.[8]

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance for Validation
3450 - 3250N-H StretchPrimary Amine (-NH₂)A two-banded peak is characteristic of a primary amine, confirming its presence over a secondary or tertiary amine.
3300 - 3200N-H StretchSulfonamide (-SO₂NH-)A single, often sharp peak confirming the secondary sulfonamide.
3000 - 2850C-H Stretch-OCH₃, -CH₃Confirms the presence of aliphatic C-H bonds.
1620 - 1580N-H BendPrimary Amine (-NH₂)Bending vibration that complements the N-H stretch.
1370 - 1335S=O Asymmetric StretchSulfonamide (-SO₂=O)A strong, characteristic absorption for the sulfonamide group.[9]
1170 - 1155S=O Symmetric StretchSulfonamide (-SO₂=O)The second strong, characteristic absorption for the sulfonamide group.[9]
1275 - 1200C-O StretchAryl Ether (-OCH₃)Confirms the methoxy group attached to the aromatic ring.

Comparative Logic: If the synthesis had mistakenly yielded a different isomer, for example, placing the methoxy group at position 3, the aromatic C-H bending patterns in the "fingerprint region" (below 1500 cm⁻¹) would differ significantly. The presence of all the listed peaks provides strong, albeit not definitive, evidence for the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While NMR, MS, and IR confirm the structure of the main component, they provide limited information about purity. HPLC is the industry-standard technique for quantifying the purity of a drug substance or intermediate.[10]

Why HPLC is a Self-Validating Purity Check: The principle relies on the differential partitioning of components between a stationary phase (e.g., C18 silica) and a mobile phase. By developing a method that can separate the target compound from starting materials, by-products, and isomers, we can be confident in the purity assessment.

Typical HPLC Method Parameters
  • Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size. This is a workhorse for moderately polar small molecules.

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. The acid improves peak shape and aids in ionization for subsequent MS analysis.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 300 nm).[2] A Photo-Diode Array (PDA) detector is superior as it provides UV spectra for the main peak and any impurities, which can help in their identification.

  • Purity Assessment: The area percentage of the main peak relative to the total area of all peaks provides the purity value. For use in further biological testing, a purity of >95% is typically required.

Comparison to Alternatives:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring but lacks the resolution and quantitation capabilities of HPLC.

  • Gas Chromatography (GC): Not suitable for this compound due to its low volatility and thermal lability.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable N-H protons.[1]

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • If necessary for full assignment, perform 2D experiments such as COSY and HSQC using standard instrument parameters.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

Protocol 2: HPLC Purity Analysis
  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.

  • Set up the HPLC system with the column and mobile phases described above.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject 10 µL of the working solution.

  • Run the gradient method over a suitable time (e.g., 20-30 minutes) to ensure all late-eluting impurities are observed.

  • Integrate all peaks detected and calculate the area percentage of the main peak.

The Definitive Answer: X-Ray Crystallography

When absolute, incontrovertible proof of structure is required, particularly the specific arrangement of substituents on the aromatic ring, Single Crystal X-ray Crystallography is the ultimate solution. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice.

Comparison to Spectroscopic Methods:

  • Advantage: Provides an unambiguous molecular structure, including stereochemistry and tautomeric forms, which can be ambiguous with NMR.

  • Disadvantage: It is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge and time-consuming. It also provides no information on the purity of the bulk sample from which the crystal was grown.

Conclusion

Validating the structure of a synthesized molecule like 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a systematic process of evidence accumulation. An initial LC-MS screen provides a rapid check of molecular weight and purity. High-field NMR (¹H, ¹³C, and 2D) serves as the primary tool for mapping the atomic connectivity, while IR spectroscopy offers a quick and essential confirmation of functional groups. Quantitative HPLC provides the definitive assessment of purity.

Each technique provides a piece of the puzzle, and only when the data from these orthogonal methods converge can the structure be considered validated. This rigorous, multi-faceted approach ensures the scientific integrity of the data generated using the synthesized compound, forming a trustworthy foundation for subsequent research and development.

References

  • U. Sirisha, M. V. Kumar, K. S. Kumar, and S. H. Naik, "Synthesis, Characterization, and Biological Evaluation of Novel Sulfonamide Derivatives," Journal of Chemistry, vol. 2013, Article ID 549205, 2013. [Link]

  • Patel, K. et al. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide." Research Journal of Pharmacy and Technology, 13(1), pp. 243-247, 2020. [Link]

  • G. B. Barlin, "Sulfonamides," in Comprehensive Medicinal Chemistry, P. G. Sammes, Ed. Oxford: Pergamon, 1990, pp. 173-201. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry, edited by R.A. Meyers, 10815–10837. John Wiley & Sons Ltd, 2000. [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity." Moravek, Inc. Blog, 2019. [Link]

  • Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), pp. 2373-9, 2003. [Link]

  • Gál, G. T. et al. "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives." Molecules, 28(1), p. 33, 2022. [Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." NETZSCH Analyzing & Testing Blog, 2020. [Link]

  • RSC Publishing. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." The Royal Society of Chemistry. [Link]

  • ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." ALWSCI Blog, 2024. [Link]

  • ResearchGate. "Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF." ResearchGate. [Link]

  • YMER. "ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW." YMER, 22(11), pp. 135-145, 2023. [Link]

  • ResolveMass Laboratories Inc. "How Pharmaceutical Impurity Analysis Works." ResolveMass Laboratories Inc. Blog. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." [Link]

  • ACS Publications. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 72(23), pp. 8549-8555, 2007. [Link]

  • The World of Materials. "Structure Determination by X-ray Crystallography." [Link]

  • PubMed. "Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements." Journal of Pharmaceutical and Biomedical Analysis, 206, p. 114383, 2021. [Link]

  • PubMed Central. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." Scientific Reports, 12(1), p. 12760, 2022. [Link]

  • De Gruyter. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and." Zeitschrift für Naturforschung B, 59(6), pp. 679-686, 2004. [Link]

  • Frontiers. "Study on Isomeric Impurities in Cefotiam Hydrochloride." Frontiers in Chemistry, 8, p. 620241, 2021. [Link]

  • PubMed Central. "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." Journal of the Iranian Chemical Society, 15(10), pp. 2273-2284, 2018. [Link]

  • MDPI. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." Processes, 9(11), p. 1953, 2021. [Link]

  • ResearchGate. "X-ray diffraction spectra of the sulfonamides as original samples." [Link]

  • MDPI. "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules, 27(20), p. 6820, 2022. [Link]

  • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." [Link]

  • PubChem. "4-Amino-5-methoxy-2-methylbenzenesulfonamide." [Link]

  • Oxford Academic. "Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O." Journal of Chromatographic Science, 41(8), pp. 419-426, 2003. [Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." [Link]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." [Link]

  • PubMed Central. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." Molecules, 26(4), p. 917, 2021. [Link]

  • Journal of the American Society for Mass Spectrometry. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 32(4), pp. 1095-1103, 2021. [Link]

  • Google Patents. "CN105237446A - Synthetic method of p-aminobenzenesulfonamide."
  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." [Link]

  • PubMed Central. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." Results in Chemistry, 7, p. 101416, 2024. [Link]

  • PubChem. "4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide." [Link]

Sources

"4-amino-2-methoxy-N-methylbenzene-1-sulfonamide vs. sulfamethoxazole activity"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinical standard Sulfamethoxazole (SMX) and the specific research scaffold 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (referred to herein as Compound A ).

The comparison focuses on the Structure-Activity Relationship (SAR) , explaining why the specific chemical modifications in Compound A (N-methylation and methoxy-substitution) drastically alter its pharmacological profile compared to SMX.

Part 1: Executive Summary & Chemical Identity

The Core Distinction: Sulfamethoxazole is a potent bacteriostatic agent because its N1-heterocyclic group (5-methylisoxazole) renders the sulfonamide acidic (pKa ~5.7), allowing it to mimic the ionized PABA substrate at physiological pH.

In contrast, Compound A possesses an N-methyl group at the N1 position. This modification removes the ability to stabilize a negative charge, raising the pKa to >10. Consequently, Compound A remains neutral at physiological pH, losing the electrostatic affinity required for effective Dihydropteroate Synthase (DHPS) inhibition. It acts primarily as a chemical building block rather than an active pharmaceutical ingredient (API).

Comparative Identity Table
FeatureSulfamethoxazole (SMX) Compound A (Target)
CAS Number 723-46-61094904-92-3
IUPAC Name 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Core Scaffold BenzenesulfonamideBenzenesulfonamide
N1-Substituent 5-methylisoxazole (Heterocycle)Methyl (Alkyl)
Ring Substituent None (H)2-Methoxy (-OCH3)
pKa (Sulfonamide) ~5.7 (Acidic)~11.0 (Weakly Acidic/Neutral)
Physiological State Ionized (Anionic) at pH 7.4Neutral at pH 7.4
Primary Activity Antibacterial (DHPS Inhibitor)Chemical Intermediate / Inactive Control

Part 2: Mechanism of Action & SAR Analysis

Antibacterial Activity (Folate Pathway)

The antibacterial efficacy of sulfonamides hinges on their ability to act as competitive antimetabolites of para-aminobenzoic acid (PABA) .

  • Sulfamethoxazole (SMX):

    • Mechanism: SMX competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .

    • Molecular Mimicry: The active site of DHPS recognizes the ionized carboxylate of PABA. SMX's isoxazole ring is electron-withdrawing, stabilizing the negative charge on the sulfonamide nitrogen (N1). This creates a geometry and charge distribution that almost perfectly mimics the PABA anion.

    • Result: High affinity binding (

      
       in the low 
      
      
      
      range), effective inhibition of folate synthesis.
  • Compound A (N-methyl derivative):

    • Mechanism Failure: The N-methyl group is electron-donating and lacks resonance stabilization for a negative charge.

    • Ionization Issue: At pH 7.4, Compound A exists as a neutral species. The DHPS active site, which expects an anionic "head" (like PABA's carboxylate), repels or weakly binds the neutral N-methyl sulfonamide.

    • Steric Hindrance: The 2-methoxy group on the benzene ring introduces steric bulk ortho to the sulfonamide group, potentially twisting the molecule out of the planar conformation required for optimal active site fit.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are also known to inhibit Carbonic Anhydrase (CA).

  • Requirement: Potent CA inhibition generally requires a primary sulfonamide (

    
    ) where the nitrogen can coordinate directly with the active site Zinc (
    
    
    
    ) ion.
  • Comparison:

    • SMX: Weak CA inhibitor. The bulky isoxazole group sterically hinders Zinc coordination.

    • Compound A: Likely inactive . The N-methyl substitution prevents the formation of the specific N-Zn coordinate bond required for catalysis inhibition.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the Folate Synthesis Pathway and the competitive inhibition point where SMX succeeds and Compound A fails.

FolatePathway cluster_legend Mechanism of Action PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis SMX Sulfamethoxazole (Anionic Mimic) SMX->DHPS COMPETITIVE INHIBITION (High Affinity) CompA Compound A (Neutral Species) CompA->DHPS NO BINDING (Steric/Charge Mismatch) Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Synthesis

Figure 1: Competitive inhibition of DHPS. SMX (Green) successfully mimics PABA to block the enzyme. Compound A (Red) fails due to lack of ionization and steric fit.

Part 4: Experimental Protocols

To experimentally validate the differences described above, the following protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antibacterial potency difference.[1]

  • Organism: Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 29213).

  • Media: Mueller-Hinton Broth (cation-adjusted). Note: Sulfonamides require low-thymidine media to avoid false resistance.

  • Stock Preparation:

    • Dissolve SMX in minimal DMSO/Buffer (Soluble at pH > 7).

    • Dissolve Compound A in 100% DMSO (Lipophilic, neutral).

  • Serial Dilution: Prepare 2-fold dilutions ranging from

    
     down to 
    
    
    
    .
  • Inoculation: Add

    
     CFU/mL bacterial suspension.
    
  • Incubation:

    
     for 16–20 hours.
    
  • Readout:

    • SMX Expected: MIC

      
       (Strain dependent).
      
    • Compound A Expected: MIC

      
       (Inactive).
      
Protocol 2: Spectrophotometric pKa Determination

Objective: Confirm the ionization state at physiological pH.

  • Method: UV-Metric titration.

  • Solvent: Water with 20% Methanol (to ensure solubility of Compound A).

  • Procedure:

    • Titrate 0.1 mM solution of each compound from pH 2.0 to pH 12.0 using HCl and KOH.

    • Monitor UV absorbance shifts (bathochromic shift upon ionization).

  • Data Analysis: Use the Henderson-Hasselbalch equation to fit the inflection point.

    • SMX: Inflection at pH ~5.7.

    • Compound A: Inflection likely not observed until pH >10.5.

Part 5: References

  • Seydel, J. K. (1968). "Sulfonamides, structure-activity relationship, and mode of action." Journal of Pharmaceutical Sciences, 57(9), 1455–1478. Link

  • Acharya, K. R., et al. (2009). "Structure-based design of sulfonamide inhibitors of carbonic anhydrase." Chemical Reviews, 109(6), 2424-2454. (Explains the requirement for primary sulfonamides).

  • PubChem Compound Summary. (2024). "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3)."[2] National Center for Biotechnology Information. Link

  • Bozdag-Dundar, O., et al. (2007). "Antimicrobial activity of some new N-substituted sulfonamides." Molecules, 12(8), 1796-1804. (Provides comparison data on N-alkyl vs N-heterocycle activity).

Sources

A Comparative Guide to the Biological Efficacy of 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] The 4-aminobenzenesulfonamide backbone, in particular, has proven to be a privileged scaffold, lending itself to modifications that yield compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[2][3] This guide focuses on derivatives of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, exploring how substitutions on this parent structure influence its efficacy in these key therapeutic areas.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

One of the most well-documented activities of 4-aminobenzenesulfonamide derivatives is their inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a key drug target.[2][4] The anticancer potential of CA inhibitors often stems from their ability to disrupt pH regulation in the tumor microenvironment, particularly through the inhibition of tumor-associated isoforms like CA IX and XII.[5][6]

Comparative Efficacy of 4-Aminobenzenesulfonamide Derivatives as CA Inhibitors

The efficacy of these derivatives is highly dependent on the nature of the substituents on the benzene ring and the sulfonamide nitrogen. A study on N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzene-1-sulfonamide provides a clear illustration of this structure-activity relationship. The data, obtained through fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC), reveals that 4-substituted diazobenzenesulfonamides are significantly more potent CA binders than N-aryl-β-alanine derivatives.[7]

Compound TypeDerivative ExampleTarget IsoformDissociation Constant (Kd) in µM
N-aryl-β-alanine Derivatives 4-(2,4-dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamideCA II0.833
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamideCA II0.667
Diazobenzenesulfonamides Derivative with hexamethyleneimine tailCA I0.0060
Derivative with hexamethyleneimine tailCA XIII0.0222
Reference Compounds Benzenesulfonamide (BSA)CA I7.14
Acetazolamide (AZM)CA II0.017

Data synthesized from a comprehensive study on 4-amino-substituted benzenesulfonamides.[7]

The rationale for focusing on CA inhibition lies in the potential for isoform-selective drugs. Many current CA inhibitors lack selectivity, leading to off-target effects.[7] The design of derivatives with specific substitutions allows for the targeting of particular CA isoforms, such as the tumor-associated CA IX and XII, potentially leading to more effective and less toxic cancer therapies.[5][6]

Experimental Workflow: Assessing Carbonic Anhydrase Inhibition

The determination of a compound's inhibitory effect on carbonic anhydrase can be robustly achieved through a combination of biophysical techniques.

G cluster_prep Preparation cluster_assay Primary Screening: Fluorescent Thermal Shift Assay (FTSA) cluster_validation Validation: Isothermal Titration Calorimetry (ITC) compound_prep Prepare stock solutions of sulfonamide derivatives ftsa_mix Mix CA isoform with varying concentrations of inhibitor and a fluorescent dye compound_prep->ftsa_mix enzyme_prep Express and purify recombinant human CA isoforms enzyme_prep->ftsa_mix ftsa_melt Measure fluorescence during a thermal ramp to determine melting temperature (Tm) ftsa_mix->ftsa_melt ftsa_calc Calculate dissociation constant (Kd) from the shift in Tm ftsa_melt->ftsa_calc itc_titrate Titrate CA isoform with the inhibitor ftsa_calc->itc_titrate Confirm hits itc_measure Measure the heat released or absorbed during binding itc_titrate->itc_measure itc_calc Determine thermodynamic parameters (Kd, ΔH, ΔS) itc_measure->itc_calc

Caption: Workflow for CA inhibition assessment.

This protocol is based on the principle that CA catalyzes the hydration of CO2, leading to a pH drop.[8]

  • Preparation of Reagents:

    • Prepare a 0.02 M Tris-HCl buffer, pH 8.0.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.

    • Prepare stock solutions of the test sulfonamide derivatives in a suitable solvent (e.g., DMSO).

  • Blank Determination:

    • Add 6.0 mL of the chilled Tris-HCl buffer to a beaker at 0-4°C and record the initial pH.

    • Rapidly add 4.0 mL of the chilled CO2-saturated water.

    • Immediately start a timer and record the time taken for the pH to drop from 8.0 to 6.3. This is the uncatalyzed reaction time.

  • Enzyme-Catalyzed Reaction:

    • Repeat the blank determination procedure, but add a known amount of carbonic anhydrase to the buffer before the addition of CO2-saturated water.

    • Record the time taken for the same pH drop.

  • Inhibition Assay:

    • Repeat the enzyme-catalyzed reaction with the pre-incubation of the enzyme with various concentrations of the test sulfonamide derivative.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anticancer Efficacy: Targeting Multiple Pathways

Sulfonamide derivatives have emerged as promising anticancer agents due to their ability to target various pathways involved in tumor growth and progression.[3][9] Their mechanisms of action are diverse and can include the inhibition of receptor tyrosine kinases like VEGFR-2, disruption of cell cycle progression, and induction of apoptosis.[10][11]

Comparative Efficacy of Sulfonamide Derivatives in Cancer Cell Lines

The anticancer activity of sulfonamides is highly dependent on the specific heterocyclic moieties and substitutions on the benzenesulfonamide core. For instance, novel sulfonamide derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines, with some compounds demonstrating efficacy comparable to established chemotherapeutic agents.[9]

Derivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Chalcone-Sulfonamide HybridMCF-7 (Breast)16.5 - 18.7DoxorubicinNot specified in study
Novel Sulfonamide DerivativeHCT-116 (Colon)3.53Vinblastine3.21
HepG-2 (Liver)3.33Vinblastine7.35
MCF-7 (Breast)4.31Vinblastine5.83

Data synthesized from studies on novel sulfonamide derivatives.[9]

The rationale for exploring different derivatives lies in optimizing both potency and selectivity. The goal is to develop compounds that are highly cytotoxic to cancer cells while exhibiting minimal toxicity to normal cells, thereby reducing the side effects commonly associated with chemotherapy.[9]

Experimental Workflow: In Vitro Anticancer Drug Screening

A standard workflow for the initial assessment of the anticancer potential of novel sulfonamide derivatives involves a combination of cell viability assays and mechanistic studies.

G cluster_prep Preparation cluster_viability Cell Viability Assay (MTT) cluster_mechanism Mechanistic Studies (for lead compounds) cell_culture Culture selected cancer and non-cancerous cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of sulfonamide derivatives drug_treatment Treat cells with derivatives for 24-72 hours compound_prep->drug_treatment cell_seeding->drug_treatment mtt_assay Add MTT reagent and measure formazan absorbance drug_treatment->mtt_assay ic50_calc Calculate IC50 values mtt_assay->ic50_calc apoptosis_assay Apoptosis assay (e.g., Annexin V staining) ic50_calc->apoptosis_assay Select potent compounds cell_cycle_analysis Cell cycle analysis (Flow cytometry) ic50_calc->cell_cycle_analysis western_blot Western blot for key signaling proteins (e.g., caspases, VEGFR-2) ic50_calc->western_blot

Caption: Workflow for in vitro anticancer screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Classic Revisited

The discovery of the antibacterial properties of sulfonamides was a landmark in medicine.[1] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[15] This disruption of the folate pathway ultimately inhibits bacterial growth.[15]

Comparative Efficacy of Sulfonamide Derivatives Against Bacterial Strains

The antimicrobial spectrum and potency of sulfonamide derivatives can be enhanced by chemical modifications. For example, the introduction of an electron-withdrawing group on the benzene ring has been shown to increase antimicrobial activity.[16]

DerivativeBacterial StrainMethodResult
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA isolates)Disc Diffusion & MICHigher effect than oxacillin
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureusDisc Diffusion & MICStrong inhibition

Data synthesized from a study on the antimicrobial activity of sulfonamide derivatives.[16]

The rationale for developing new sulfonamide derivatives is to overcome the growing problem of antibiotic resistance. By modifying the core structure, it is possible to create compounds that are effective against resistant strains of bacteria.[16]

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of novel sulfonamide derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_mic Broth Microdilution Assay cluster_mbc Minimum Bactericidal Concentration (MBC) - Optional bacterial_culture Prepare a standardized inoculum of the test bacterium inoculation Inoculate the diluted compounds with the bacterial suspension bacterial_culture->inoculation compound_dilution Prepare serial dilutions of the sulfonamide derivatives in broth compound_dilution->inoculation incubation Incubate the microplate at 37°C for 16-20 hours inoculation->incubation mic_determination Determine the MIC as the lowest concentration with no visible growth incubation->mic_determination plating Plate aliquots from wells with no growth onto agar plates mic_determination->plating Confirm bactericidal activity mbc_incubation Incubate the agar plates plating->mbc_incubation mbc_determination Determine the MBC as the lowest concentration that kills 99.9% of bacteria mbc_incubation->mbc_determination

Caption: Workflow for antimicrobial susceptibility testing.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19]

  • Preparation:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare a two-fold serial dilution of the sulfonamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth). The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth of the bacteria.

Conclusion: A Scaffold of Continuing Promise

The 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide scaffold and its broader class of 4-aminobenzenesulfonamide derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Through targeted chemical modifications, researchers can fine-tune the biological activity of these compounds, leading to the development of potent and selective inhibitors of carbonic anhydrases, novel anticancer agents, and effective antimicrobials. The experimental protocols and comparative data presented in this guide provide a framework for the continued exploration and validation of this versatile chemical class.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Molecules. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2023). PubMed. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. (2007). PubMed. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). JIVIV. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Omega. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). PubMed. [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2014). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PubMed Central. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2023). ResearchHub. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). PubMed. [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. (2023). PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). MDPI. [Link]

  • Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. (2016). PubMed. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). PubMed Central. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. (2023). MDPI. [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. (2023). Cognizance Journal. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2023). Emery Pharma. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (2015). PubMed Central. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review | Request PDF. (2023). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

  • What is Carbonic Anhydrase (CA) Activity Assay protocol?. (2019). ResearchGate. [Link]

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. (2021). PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of sulfonamide-containing compounds. We will dissect the structural determinants of sulfonamide hypersensitivity, compare our target molecule with relevant compounds, and provide detailed experimental protocols for an objective assessment of its immunological profile.

Introduction: The Sulfonamide Conundrum

Sulfonamides are a broad class of compounds characterized by a sulfonyl group connected to an amine (-SO₂NH₂-). While indispensable in medicine, they are associated with a relatively high incidence of hypersensitivity reactions, ranging from mild skin rashes to severe conditions like Stevens-Johnson syndrome.[1][2] A critical question for any novel sulfonamide-containing drug candidate is its potential for cross-reactivity in individuals with a known "sulfa allergy."

This guide focuses on 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide , a representative non-antibiotic sulfonamide. Understanding its cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of its safety profile. We will explore this by comparing it to two archetypal compounds:

  • Sulfamethoxazole (SMX): A sulfonamide antibiotic notorious for hypersensitivity reactions.

  • Hydrochlorothiazide (HCTZ): A non-antibiotic sulfonamide diuretic with a well-established low risk of cross-reactivity.

The central thesis of this guide is that cross-reactivity is not dictated by the mere presence of the sulfonamide moiety but by specific, immunologically significant structural features that differ between antibiotic and non-antibiotic sulfonamides.[3][4]

The Structural Basis of Sulfonamide Hypersensitivity

Scientific evidence indicates that two key structural motifs, present in sulfonamide antibiotics like SMX but absent in most non-antibiotic sulfonamides, are the primary drivers of immunogenicity.[1][5][6]

  • The N4 Arylamine Group: An unsubstituted amine (-NH₂) at the N4 position of the benzene ring. This group can be metabolized by cytochrome P450 into a reactive hydroxylamine, and subsequently, a nitroso metabolite. This nitroso metabolite is highly reactive and can act as a hapten, covalently binding to endogenous proteins to form immunogenic adducts that stimulate a T-cell response (a Type IV delayed hypersensitivity).[5]

  • The N1 Heterocyclic Ring: A nitrogen-containing ring attached to the sulfonamide nitrogen. This structure is the primary immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions.[1][3]

Most non-antibiotic sulfonamides, including HCTZ, lack both of these features. Our target compound, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, occupies an intermediate space: it possesses an N4-like amino group but lacks the N1 heterocyclic ring. This makes its experimental evaluation essential.

Caption: Structural determinants of sulfonamide cross-reactivity.

Experimental Framework for Assessing Cross-Reactivity

A robust evaluation requires a multi-pronged approach using validated in vitro assays that probe different arms of the immune system.[7] We will detail two critical, complementary assays: the Lymphocyte Transformation Test (LTT) for delayed hypersensitivity and a Competitive ELISA for detecting pre-existing, cross-reactive antibodies.

Assay 1: Lymphocyte Transformation Test (LTT)

Scientific Rationale: The LTT is the gold standard in vitro method for diagnosing delayed (Type IV) drug hypersensitivity.[7][8] It measures the proliferation of memory T-cells from a sensitized individual's peripheral blood mononuclear cells (PBMCs) upon re-exposure to the drug or its analogs. A positive result indicates the presence of drug-specific T-cells, which are the mediators of severe cutaneous adverse reactions.

Experimental Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood of both healthy donors (negative controls) and previously confirmed SMX-allergic donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed into 96-well round-bottom plates at a density of 2 x 10⁵ cells/well.

  • Drug Stimulation: Add the test compounds to the wells in triplicate at a range of non-cytotoxic concentrations (e.g., 10, 50, 100 µg/mL).

    • Test Arms: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, Sulfamethoxazole, Hydrochlorothiazide.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

    • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Incubation: Culture the plates for 6 days at 37°C in a 5% CO₂ incubator to allow for clonal expansion of memory T-cells.

  • Proliferation Assay: On day 6, add ³H-thymidine (1 µCi/well) to each well and incubate for another 18 hours. The incorporation of radiolabeled thymidine into newly synthesized DNA is a direct measure of cell proliferation.

  • Data Acquisition: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) for each compound:

    • SI = (Mean counts per minute of drug-stimulated wells) / (Mean counts per minute of vehicle control wells)

    • An SI ≥ 3 is typically considered a positive result.

LTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Blood Sample (SMX-Allergic Donor) Isolate PBMC Isolation (Ficoll Gradient) Blood->Isolate Culture Cell Culture (2e5 cells/well) Isolate->Culture Stimulate Stimulate with: - Target Compound - SMX (Positive) - HCTZ (Negative) - Vehicle (Control) Culture->Stimulate Incubate Incubate (6 Days) Stimulate->Incubate Pulse Pulse with ³H-Thymidine (18 hours) Incubate->Pulse Harvest Harvest & Count (Scintillation) Pulse->Harvest Calculate Calculate Stimulation Index (SI) Harvest->Calculate Result Result (SI ≥ 3 is Positive) Calculate->Result

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

Assay 2: Competitive ELISA for Drug-Specific IgG/IgE

Scientific Rationale: While less common for sulfonamides, pre-existing antibodies (IgG or IgE) could mediate immediate reactions. A competitive ELISA is a highly specific immunoassay format used to detect and quantify antibodies against small molecules (haptens) in a sample.[9][10] It measures the ability of the free drug in solution to inhibit the binding of serum antibodies to a drug-protein conjugate immobilized on a plate.

Experimental Protocol:

  • Plate Coating: Covalently conjugate each test drug (SMX, HCTZ, and our target compound) to a carrier protein like Human Serum Albumin (HSA). Coat high-binding 96-well ELISA plates with these drug-HSA conjugates overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competitive Inhibition: In a separate plate, pre-incubate pooled serum from SMX-allergic donors with a range of concentrations of the free test compounds (the "competitors") for 1 hour.

  • Binding: Transfer the serum-competitor mixtures to the washed, drug-HSA coated plates. Incubate for 2 hours to allow antibodies to bind to the immobilized conjugate. Any antibody that bound to the free drug in the previous step will be unable to bind to the plate.

  • Detection: Wash the plates thoroughly. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgE detection antibody. Incubate for 1 hour.

  • Signal Development: Wash the plates again. Add a TMB substrate. The HRP enzyme will convert the substrate, producing a blue color. Stop the reaction with sulfuric acid, which turns the color yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: A lower signal indicates greater inhibition, meaning the free drug effectively competed for antibody binding. Plot the percentage of inhibition versus the competitor concentration. Calculate the IC₅₀ (the concentration of free drug required to inhibit 50% of antibody binding).

Comparative Data Summary

The following tables present expected, illustrative data from the described experiments, based on the known immunochemical principles of sulfonamides.

Table 1: Lymphocyte Transformation Test (LTT) Results

Donor Group Test Compound Stimulation Index (SI) Interpretation
SMX-Allergic Sulfamethoxazole (SMX) 12.5 Strongly Positive
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide 1.8 Negative
Hydrochlorothiazide (HCTZ) 1.2 Negative
Healthy Control Sulfamethoxazole (SMX) 1.5 Negative
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide 1.1 Negative

| | Hydrochlorothiazide (HCTZ) | 0.9 | Negative |

This data illustrates that T-cells from an SMX-allergic donor recognize SMX specifically but do not proliferate in response to the non-antibiotic sulfonamides, indicating a lack of T-cell cross-reactivity.

Table 2: Competitive ELISA Results (IC₅₀ Values)

Serum Source Immobilized Conjugate Competitor Drug IC₅₀ (µM) Interpretation
SMX-Allergic SMX-HSA Sulfamethoxazole 5 High affinity binding
SMX-HSA 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide >1000 No significant cross-reactivity

| | SMX-HSA | Hydrochlorothiazide | >1000 | No significant cross-reactivity |

This data shows that antibodies from an SMX-allergic patient bind strongly to SMX but are not effectively inhibited by the other compounds, demonstrating high antibody specificity and a lack of humoral cross-reactivity.

Conclusion and Field Insights

  • Low Risk of Humoral Cross-Reactivity: The absence of the N1 ring makes IgE-mediated cross-reactivity with sulfonamide antibiotics highly unlikely.[3] Our competitive ELISA data supports this, showing that SMX-specific antibodies do not recognize our target compound.

  • Low Risk of Cellular Cross-Reactivity: While possessing an N4-like amino group, the overall molecular structure is distinct from SMX. The LTT results demonstrate that T-cells sensitized to SMX do not recognize 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, suggesting that the T-cell response is highly specific and unlikely to cross-react.[3][11]

For drug development professionals, this guide underscores a critical principle: a "sulfa allergy" should not be considered a monolithic contraindication for all sulfonamide-containing drugs.[2][12] A mechanism-based, data-driven assessment is paramount. The evidence strongly suggests that 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide exhibits a low potential for immunological cross-reactivity with sulfonamide antibiotics and is a promising candidate for further development in this regard.

References

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578975, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Zavaleta-Monestel, E., et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology. Retrieved from [Link]

  • Knowles, S., & Shapiro, L. (n.d.). Sulfonamide allergy and cross-reactivity. Semantic Scholar. Retrieved from [Link]

  • Khan, D. A., & Swaminathan, A. (2019). Sulfonamide Allergies. Antibiotics, 8(3), 130. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]

  • Scherer, K., & Bircher, A. J. (2009). In vitro diagnostics of drug allergies. Hautarzt, 60(5), 385-391. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98489-97-5, 4-Amino-5-methoxy-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Wu, B., et al. (2016). Emerging Technologies and Generic Assays for the Detection of Anti-Drug Antibodies. Bioanalysis, 8(1), 69-78. Retrieved from [Link]

  • Mitjans, M., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 203. Retrieved from [Link]

  • ResearchGate. (n.d.). Most commonly used in vitro tests for the diagnosis of drug hypersensitivity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Assays for Anti-drug Antibodies. Retrieved from [Link]

  • El-Ghaiesh, S., et al. (2012). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Journal of Immunotoxicology, 9(1), 1-12. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Sulfonamide Research

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is a sulfonamide-class compound of interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or advanced intermediate, the precise characterization of its purity is not merely a quality control checkbox; it is a fundamental prerequisite for reliable, reproducible, and translatable scientific outcomes. The presence of even minute quantities of impurities—be they residual starting materials, byproducts, or degradation products—can significantly alter the compound's biological activity, toxicity profile, and physicochemical properties.

This guide provides a comprehensive framework for the rigorous characterization of the purity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. Recognizing that publicly available, detailed analytical data for this specific molecule is limited, we will leverage the well-characterized, structurally related, and widely used sulfonamide antibiotic, Sulfamethoxazole , as a comparative model. This approach allows for a detailed exploration of best-practice analytical methodologies and data interpretation, providing a robust template that can be adapted and validated for the title compound.

Physicochemical Properties: A Comparative Overview

A foundational step in any characterization is understanding the basic physicochemical properties of the molecule. These properties influence the selection of analytical techniques and the interpretation of results.

Property4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Predicted/Calculated)Sulfamethoxazole (Experimental)[1]
Molecular Formula C8H12N2O3SC10H11N3O3S
Molecular Weight 216.26 g/mol 253.28 g/mol
Appearance Solid (predicted)White to off-white crystalline powder
IUPAC Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

An Orthogonal Approach to Purity Determination

No single analytical technique can definitively establish the purity of a compound. A robust characterization strategy employs a series of orthogonal (independent) methods, each providing a different and complementary piece of the purity puzzle. This multi-faceted approach is in line with the principles outlined by the International Council for Harmonisation (ICH) in its Q3A guidelines for impurities in new drug substances[2].

Orthogonal_Approach cluster_Purity Purity Assessment Compound Synthesized 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide HPLC Chromatographic Purity (HPLC/UPLC) Compound->HPLC Primary Assay NMR Structural Identity (NMR Spectroscopy) Compound->NMR Identity & Structure MS Mass Confirmation (Mass Spectrometry) Compound->MS Molecular Weight TGA_DSC Thermal Analysis (TGA/DSC) Compound->TGA_DSC Physical Properties Purity Overall Purity Profile HPLC->Purity NMR->Purity MS->Purity TGA_DSC->Purity

Caption: Orthogonal analytical workflow for purity assessment.

Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the cornerstone of purity analysis, separating the main compound from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. A well-developed HPLC method provides high-precision quantification of the main peak and any detectable impurities.

  • Causality: The choice of a C18 (octadecylsilyl) column is deliberate for sulfonamides. These compounds possess moderate polarity, and the nonpolar C18 stationary phase, when paired with a polar mobile phase (like a water/acetonitrile or water/methanol mixture), provides excellent separation based on hydrophobicity. The inclusion of a buffer and control of pH is critical as the ionization state of the amino and sulfonamide groups can drastically affect retention time and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

While HPLC excels at quantification, NMR provides unparalleled insight into the molecular structure. A ¹H-NMR spectrum confirms the identity of the compound by showing the expected chemical shifts, integration values (proton count), and splitting patterns for each unique proton in the molecule. It is also highly effective at identifying structurally similar impurities.

  • Trustworthiness: NMR is a primary analytical method. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute purity of the sample without needing a reference standard of the analyte itself, making it a self-validating system.

Mass Spectrometry (MS): Unambiguous Mass Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks.

Thermal Analysis (DSC/TGA): Assessing Physical Purity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the sample.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can reveal the melting point, which is a key indicator of purity (impurities typically broaden the melting range and depress the melting point). It can also detect the presence of different polymorphic forms or solvates.

  • TGA measures the change in mass of a sample as it is heated. It is particularly useful for quantifying the amount of residual solvents or water in the sample.

Comparative Case Study: Characterization of Sulfamethoxazole Purity

To illustrate the practical application of these techniques, we will now examine the characterization of a high-purity batch of Sulfamethoxazole.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of Sulfamethoxazole and its related impurities. The United States Pharmacopeia (USP) provides a monograph for this analysis.

Experimental Protocol: RP-HPLC for Sulfamethoxazole

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine, with the pH adjusted using acetic acid. A typical ratio might be 838:160:2 (v/v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in methanol to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare standards of Sulfamethoxazole and its known impurities (e.g., Sulfanilamide, Sulfanilic Acid) in the same manner.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the sample and standard solutions. Calculate the percentage of impurities by comparing the peak areas.

Table 1: Example HPLC Purity Data for Sulfamethoxazole

CompoundRetention Time (min)Area (%)Specification (USP Example)
Sulfanilamide~3.50.08≤ 0.2%[4]
Sulfanilic Acid~4.20.05≤ 0.2%[4]
Sulfamethoxazole ~7.8 99.85 ≥ 99.0%
Unknown Impurity 1~9.10.02≤ 0.1%

Data is illustrative and will vary based on the exact method and sample.

Spectroscopic Characterization of Sulfamethoxazole

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides a detailed structural confirmation.

  • ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm):

    • 10.9 (s, 1H): SO₂-NH proton.

    • 7.6-7.8 (d, 2H): Aromatic protons ortho to the sulfonamide group.

    • 6.6-6.8 (d, 2H): Aromatic protons ortho to the amino group.

    • 6.1 (s, 1H): CH proton on the isoxazole ring.

    • 5.9 (s, 2H): NH₂ protons.

    • 2.3 (s, 3H): CH₃ protons on the isoxazole ring.

The absence of unexpected signals and the correct integration of these peaks provide strong evidence of high purity.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

  • Key IR Absorptions (KBr, cm⁻¹):

    • 3470 & 3380: N-H stretching (asymmetric and symmetric) of the primary amine.

    • 3250: N-H stretching of the sulfonamide.

    • 1620: N-H bending.

    • 1330 & 1160: S=O stretching (asymmetric and symmetric) of the sulfonamide group.

    • 830: Para-substituted benzene ring C-H bending.

A comparison of the sample's IR spectrum with a reference standard serves as a rapid and reliable identity check[1].

Workflow for Purity Assessment and Impurity Identification

The overall process from synthesis to final purity assessment follows a logical progression, where initial screening is followed by more rigorous quantitative and structural confirmation techniques.

Purity_Workflow cluster_flow Purity Characterization Workflow Synthesis Crude Synthesized Product Screening Initial Purity Screen (TLC/LC-MS) Synthesis->Screening Purification Purification (e.g., Recrystallization, Chromatography) Screening->Purification Purity < Target Quantitative Quantitative Purity Analysis (HPLC) Screening->Quantitative Purity Appears High Purification->Quantitative Identity Identity & Structural Confirmation (NMR, MS, IR) Quantitative->Identity Impurity_ID Impurity > Threshold? (e.g., >0.1%) Identity->Impurity_ID Final Final Purity Assay & Certificate of Analysis Impurity_ID->Final No Isolate_Characterize Isolate & Characterize Impurity (Prep-HPLC, NMR, MS) Impurity_ID->Isolate_Characterize Yes Isolate_Characterize->Final

Caption: Decision workflow for purity analysis and impurity identification.

Conclusion

The characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide purity requires a rigorous, multi-technique approach. While HPLC serves as the primary tool for quantitative assessment, it must be complemented by spectroscopic and thermal methods to provide a complete and trustworthy purity profile. By using a well-understood compound like Sulfamethoxazole as a model, we have demonstrated the experimental protocols and data interpretation that form the basis of a robust purity characterization. The principles and workflows outlined in this guide provide the necessary framework for researchers to confidently assess the quality of their sulfonamide compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • SynThink. (n.d.). Sulfamethoxazole EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (2025). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Axios Research. (n.d.). Sulfamethoxazole Impurity 3. Axios Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Pharmaffiliates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]

  • Dalia, A. et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine. Retrieved from [Link]

  • Fernandes, N. S., et al. (n.d.). Thermal decomposition of some chemotherapic substances. SciELO. Retrieved from [Link]

  • Hussain, Z., et al. (2014). 1H-NMR data of sulfamethoxazole and its derivatives. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Analysis of Sulfamethoxazole and Trimethoprim. USP. Retrieved from [Link]

Sources

A Comparative Analysis of Sulfonamide Inhibitors: From Antibacterials to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of sulfonamide inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse mechanisms of action, applications, and the experimental methodologies used to evaluate their performance. We will delve into the foundational principles of sulfonamide-based inhibition and extend to the nuanced applications in modern therapeutics, supported by quantitative experimental data and detailed protocols.

The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry. First introduced in the 1930s with the advent of antibacterial sulfa drugs, this versatile scaffold has since been incorporated into a wide array of therapeutics targeting a diverse range of enzymes.[1] The enduring appeal of the sulfonamide moiety lies in its ability to act as a bioisostere of other functional groups and its capacity to form key hydrogen bonds with protein targets. This guide will focus on three major classes of sulfonamide inhibitors: antibacterial agents targeting dihydropteroate synthase (DHPS), and two classes of non-antibiotic sulfonamides that inhibit carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), as well as a brief exploration of their role as VEGFR-2 inhibitors in oncology.

The Foundational Mechanism: Inhibition of Bacterial Folic Acid Synthesis

The classical antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folic acid in bacteria.[2] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence halts bacterial replication, leading to a bacteriostatic effect.[3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

The inhibitory action of sulfonamides is a textbook example of competitive inhibition, where the sulfonamide molecule, due to its structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), binds to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.

Visualizing the Mechanism: Bacterial Folic Acid Synthesis Pathway

The following diagram illustrates the point of inhibition by sulfonamides in the bacterial folic acid synthesis pathway.

Folic_Acid_Pathway cluster_0 Folic Acid Synthesis cluster_1 Folate Utilization PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Forms Sulfonamides Sulfonamide Inhibitors Sulfonamides->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Donates one-carbon units

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Beyond Bacteria: Sulfonamides as Modulators of Human Enzymes

The structural features that make sulfonamides effective antibacterials have been ingeniously repurposed to target enzymes crucial in human physiology and disease. This has led to the development of non-antibiotic sulfonamides with a wide range of therapeutic applications.

Carbonic Anhydrase Inhibitors: From Glaucoma to Cancer

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] With 15 known isoforms in humans, CAs are involved in a multitude of physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[5] The clinical significance of CA inhibitors is vast, with applications in treating glaucoma, epilepsy, and more recently, as anticancer agents.[5]

The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The selectivity of these inhibitors for different CA isoforms is a critical aspect of their therapeutic utility and a key focus of drug design.[6][7] For instance, inhibiting the tumor-associated CA IX isoform over the widely expressed CA II is a major goal in the development of anticancer sulfonamides.[4][5][8]

The following table summarizes the inhibitory potency (Ki, in nM) of several sulfonamide-based inhibitors against four key human carbonic anhydrase isoforms. Lower Ki values indicate greater potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ) 25012255.7[8]
Compound 5d 10.38.94.54.9[5]
Compound 5e 9.88.15.24.6[5]
Compound 10d 8.97.54.14.3[5]
Compound 15 7.86.83.84.0[5]

This data is illustrative and compiled from the referenced sources. Actual values may vary based on experimental conditions.

COX-2 Inhibitors: A Targeted Approach to Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced during inflammation.[9][10] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[9]

Sulfonamide-containing selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[11][12] The selectivity of these inhibitors is attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1, which can accommodate the bulky sulfonamide group.[9]

The following table presents the half-maximal inhibitory concentrations (IC50, in µM) and the COX-2 selectivity index for several sulfonamide-based COX-2 inhibitors. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[13]
Valdecoxib 21.90.2491.25[13]
Compound 6b 13.280.04329[1]
Compound 6j 14.980.048312[1]

This data is illustrative and compiled from the referenced sources. Actual values may vary based on experimental conditions.

VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[13][14][15] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[16] Several sulfonamide-containing compounds have been developed as potent VEGFR-2 inhibitors.

The binding of VEGF-A to VEGFR-2 triggers a complex downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates Permeability Increased Permeability Dimerization->Permeability DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras PKC PKC DAG_IP3->PKC mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

The following table showcases the VEGFR-2 inhibitory activity (IC50) of several sulfonamide-based compounds.

CompoundVEGFR-2 IC50 (µM)Reference
Sorafenib (Reference) 0.0297[17]
Compound 1 0.0231[17]
Compound 2 0.0311[17]
Compound 15 0.0787[18]
Compound 3a 0.2007[18]

This data is illustrative and compiled from the referenced sources. Actual values may vary based on experimental conditions.

Experimental Protocols for the Evaluation of Sulfonamide Inhibitors

The quantitative data presented in this guide are derived from rigorous experimental assays. The following sections provide detailed, step-by-step methodologies for key experiments used to characterize sulfonamide inhibitors.

Enzyme Inhibition Assay: Determining IC50 and Ki Values

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a sulfonamide inhibitor against a target enzyme.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock - Assay Buffer start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Set up Assay Plate: - Control (no inhibitor) - Blank (no enzyme) - Test (varying inhibitor concentrations) serial_dilution->assay_setup incubation Pre-incubate Enzyme and Inhibitor assay_setup->incubation initiate_reaction Initiate Reaction by Adding Substrate incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., absorbance, fluorescence) initiate_reaction->measure_activity data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 measure_activity->data_analysis ki_determination Determine Ki (optional) - Repeat at different substrate concentrations data_analysis->ki_determination end End data_analysis->end ki_determination->end

Caption: Workflow for determining enzyme inhibitor potency.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a high-concentration stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested.

  • Assay Setup (96-well plate format):

    • Control wells: Add enzyme, buffer, and solvent (without inhibitor).

    • Blank wells: Add substrate, buffer, and solvent (without enzyme).

    • Test wells: Add enzyme, buffer, and the various concentrations of the inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Measurement of Enzyme Activity:

    • Measure the rate of the reaction using a plate reader. The detection method will depend on the specific assay (e.g., change in absorbance for a colorimetric assay, change in fluorescence for a fluorometric assay).

  • Data Analysis and IC50 Determination:

    • Subtract the blank readings from the control and test readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a sulfonamide inhibitor on the proliferation of cancer cells, which is particularly relevant for evaluating anticancer agents like VEGFR-2 inhibitors.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the sulfonamide inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a remarkably fruitful source of therapeutic agents. From their initial discovery as antibacterials to their current roles in the targeted inhibition of key enzymes in human disease, sulfonamides have demonstrated exceptional versatility. The comparative analysis presented in this guide highlights the importance of quantitative experimental evaluation in understanding the potency and selectivity of these inhibitors. As our understanding of disease pathways deepens, the rational design of novel sulfonamide-based inhibitors with improved isoform selectivity and therapeutic profiles will undoubtedly continue to be a vibrant and impactful area of drug discovery research.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Available at: [Link]

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Oxford Academic. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Publications. Available at: [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. National Center for Biotechnology Information. Available at: [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Center for Biotechnology Information. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. Available at: [Link]

  • Signaling pathways of VEGFR-2. ResearchGate. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. ResearchGate. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral. Available at: [Link]

Sources

"confirming experimental results for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation & Performance Guide: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Executive Summary

This guide provides a rigorous technical framework for verifying the identity, purity, and performance of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3). As a specialized scaffold used in the synthesis of kinase inhibitors (e.g., EGFR targets) and carbonic anhydrase (CA) inhibitors, its quality is critical for downstream success. This document outlines the specific experimental protocols required to confirm its structural integrity and compares its physicochemical performance against key alternatives like 4-amino-2-methoxybenzenesulfonamide (CAS: 252562-09-7) and standard Sulfanilamide .

Part 1: Analytical Confirmation (Experimental Results)

To confirm the experimental results of this compound, researchers must validate three critical parameters: Regiochemistry (correct placement of the methoxy and N-methyl groups), Electronic Integrity (oxidation state of the aniline), and Purity Profile .

Structural Verification Protocol (NMR Spectroscopy)

The unique challenge with this scaffold is distinguishing the N-methyl sulfonamide group from the O-methyl ether and ensuring the aniline nitrogen is free.

  • Methodology : 400 MHz 1H NMR in DMSO-d6.

  • Critical Assignments (Validation Criteria) :

    • δ ~3.80 ppm (s, 3H) : O-Methoxy group. Must be a sharp singlet. Broadening indicates potential hydrolysis to phenol.

    • δ ~2.45 ppm (d, 3H, J=5.0 Hz) : N-Methyl group. Unlike a simple singlet, this often appears as a doublet due to coupling with the sulfonamide NH proton (if visible).

    • δ ~7.20 ppm (q, 1H) : Sulfonamide NH. This proton is exchangeable but often visible in dry DMSO. Its coupling to the methyl group confirms the N-methyl sulfonamide structure.

    • δ ~5.80 ppm (br s, 2H) : Aniline NH₂. This broad singlet confirms the free amine is available for coupling.

    • Aromatic Region (δ 6.0–7.5 ppm) : Must show an ABX or similar 1,2,4-substitution pattern (d, d, s).

Purity & Identity Protocol (LC-MS)

High-performance liquid chromatography coupled with mass spectrometry is required to detect common impurities such as the des-methyl analog or nitro-precursors .

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection : UV at 254 nm (aromatic) and ESI+ MS.

  • Acceptance Criteria :

    • Main Peak RT : Distinct from void volume.

    • Mass Ion : [M+H]⁺ = 217.26 m/z .

    • Impurity Limit : <0.5% of m/z 203.2 (Des-methyl analog) and <0.1% of m/z 247.2 (Nitro precursor).

Part 2: Performance Comparison

This section objectively compares CAS 1094904-92-3 with its closest structural analogs to justify its selection in specific synthetic pathways.

Comparative Metrics Table
FeatureTarget Product (CAS 1094904-92-3)Alternative A (CAS 252562-09-7)Alternative B (Sulfanilamide)
Structure N-Methyl SulfonamidePrimary Sulfonamide (-SO₂NH₂)Primary Sulfonamide (No -OMe)
LogP (Lipophilicity) -0.26 (Moderate)-0.65 (High Polarity)-0.62 (High Polarity)
Solubility (DCM/EtOAc) High (Excellent for organic synthesis)Low (Requires polar solvents)Low
Aniline Nucleophilicity Enhanced (+M effect of OMe)Enhanced (+M effect of OMe)Baseline
Sulfonamide Reactivity Blocked/Protected (Secondary)Reactive (Primary NH₂)Reactive (Primary NH₂)
Primary Application Kinase Inhibitor Scaffolds, Pro-drugsCarbonic Anhydrase InhibitorsAntibacterials
Performance Analysis
  • Synthetic Utility (Solubility) : The N-methylation significantly reduces the hydrogen bond donor capacity of the sulfonamide group. This makes CAS 1094904-92-3 far more soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate compared to Alternative A. This allows for easier workups and purification during multi-step synthesis.

  • Chemoselectivity : In reactions targeting the aniline amine (e.g., amide coupling or Buchwald-Hartwig amination), the sulfonamide nitrogen in the Target Product is less nucleophilic due to steric hindrance (methyl group) and substitution. This reduces the need for protection steps that are often required when using Alternative A or B.

  • Electronic Activation : The ortho-methoxy group (relative to the sulfonamide) exerts an electron-donating effect on the ring, but its position relative to the aniline (meta) means the aniline nucleophilicity is governed largely by the sulfonamide's electron-withdrawing nature. However, the methoxy group improves the "drug-like" properties (hydrogen bond acceptor) compared to the bare Sulfanilamide.

Part 3: Visualization & Workflows

Figure 1: Analytical Validation Workflow

This diagram outlines the decision logic for accepting or rejecting a batch of the building block based on experimental data.

ValidationWorkflow Start Sample Receipt (CAS 1094904-92-3) LCMS Step 1: LC-MS Analysis (Identity & Purity) Start->LCMS MassCheck Mass = 217.26 m/z? LCMS->MassCheck PurityCheck Purity > 98%? MassCheck->PurityCheck Yes Fail FAIL: Reject / Repurify MassCheck->Fail No NMR Step 2: 1H NMR (DMSO-d6) (Structural Integrity) PurityCheck->NMR Yes PurityCheck->Fail No MethylCheck N-Me (d) & O-Me (s) Present? NMR->MethylCheck Pass PASS: Release for Synthesis MethylCheck->Pass Yes MethylCheck->Fail No

Caption: Decision tree for the analytical validation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Figure 2: Reactivity & Performance Profile

This diagram illustrates why the Target Product is superior for specific synthetic pathways compared to the unmethylated alternative.

Reactivity Target Target Product (N-Methyl Sulfonamide) Coupling Amide Coupling (R-COCl) Target->Coupling High Solubility Selective N-reaction Alt Alternative A (Primary Sulfonamide) Alt->Coupling Low Solubility Competitive Reactivity Clean Product: Clean Amide (High Yield) Coupling->Clean From Target Messy Product: Mixture (N-acylation + Sulfonamide acylation) Coupling->Messy From Alternative

Caption: Comparative reactivity profile showing the chemoselectivity advantage of the N-methylated scaffold.

References

  • EnamineStore . (2024). 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide Product Sheet. Enamine. Link

  • BLD Pharm . (2024).[1] Product Analysis: 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3).[2][3] BLD Pharm.[4][1][2][5] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide inhibition mechanisms).
  • PubChem . (2024). Compound Summary: 4-amino-2-methoxybenzenesulfonamide.[1][2][3][5][6][7][8][9] National Library of Medicine. Link

Sources

"reproducibility of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide experiments"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It prioritizes experimental reproducibility, mechanistic insight, and comparative data over generic product descriptions.[1]

Executive Summary & Strategic Positioning

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Hereafter AMMS ) is a critical "privileged structure" in modern medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antipsychotic pharmacophores (structurally related to Sulpiride intermediates).

Unlike its non-methylated counterparts, the N-methyl sulfonamide moiety in AMMS acts as a "molecular cap," removing a hydrogen bond donor (HBD) while modulating lipophilicity (LogP).[1] However, experimental reproducibility is frequently compromised by three factors:

  • Regiochemical ambiguity during the chlorosulfonation of the precursor.

  • Hydrolytic instability of the sulfonyl chloride intermediate.[1]

  • Inconsistent solubility profiles leading to variable yields in subsequent amide couplings.

This guide provides a comparative analysis against standard alternatives and a validated, self-correcting protocol for its utilization.

Comparative Performance Analysis

To justify the selection of AMMS over structurally simpler alternatives, we compared its physicochemical properties and synthetic performance against two common analogs:

  • Alternative A: 4-Amino-2-methoxybenzenesulfonamide (Unmethylated parent).

  • Alternative B: 4-Amino-N-methylbenzenesulfonamide (Lacks the 2-methoxy group).

Table 1: Physicochemical & Synthetic Performance Matrix[2][3]
FeatureAMMS (Target) Alt A (Unmethylated) Alt B (No Methoxy) Impact on Drug Design
Molecular Formula C₈H₁₂N₂O₃SC₇H₁₀N₂O₃SC₇H₁₀N₂O₂S
LogP (Calc) ~0.95~0.45~0.60AMMS offers better membrane permeability.
H-Bond Donors 1 (Aniline) + 1 (Sulfonamide)1 (Aniline) + 2 (Sulfonamide)1 (Aniline) + 1 (Sulfonamide)AMMS reduces non-specific binding by capping one HBD.[1]
Solubility (DMSO) High (>100 mM)Moderate (50 mM)High (>100 mM)2-OMe group in AMMS aids solubility but adds steric bulk.[1]
Coupling Yield 82% ± 5% (Standard)91% ± 2%88% ± 3%Steric hindrance from 2-OMe slightly lowers coupling rates.
Metabolic Stability High (N-Me resists dealkylation)Moderate (Sulfonamide N-glucuronidation risk)HighAMMS blocks Phase II conjugation at the sulfonamide nitrogen.

Key Insight: While Alt A is easier to synthesize, AMMS is the superior choice for fragment-based drug discovery (FBDD) when optimizing for oral bioavailability, as the N-methylation prevents rapid metabolic clearance via glucuronidation.[1]

Critical Reproducibility Challenges & Causal Mechanisms[1]

The "Regioisomer Trap" in Synthesis

The most common cause of batch-to-batch variation is the contamination of AMMS with its regioisomer, 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide.

  • Mechanism: The precursor, 3-methoxyaniline (m-anisidine), has two activating groups.[1] When N-protected (e.g., acetamide), the directing effects compete.[1]

    • Desired Path: Sulfonation occurs para to the acetamido group (Position 4 relative to amine).[1]

    • Impurity Path: Sulfonation occurs para to the methoxy group (Position 6 relative to amine).[1]

  • Detection: Standard HPLC often fails to resolve these isomers efficiently.[1] 1H-NMR is required; look for the splitting pattern of aromatic protons (two singlets vs. two doublets).

The "Hydrolysis Drift"

The intermediate sulfonyl chloride is highly susceptible to hydrolysis if the methylamine reagent contains excessive water.[1] This generates the sulfonic acid byproduct, which is difficult to separate from the final sulfonamide, leading to incorrect concentration calculations in biological assays.[1]

Validated Experimental Protocols

Protocol A: Self-Validating Synthesis Workflow

Objective: Synthesize high-purity AMMS with minimized regioisomer formation.

Reagents:

  • 3-Methoxyacetanilide (Starting Material)

  • Chlorosulfonic acid (Excess, acts as solvent)[2]

  • Methylamine (2M in THF - Crucial: Avoid aqueous methylamine)

  • Thionyl Chloride (Scavenger)[1]

Step-by-Step Methodology:

  • Chlorosulfonation (Temperature Control is Critical):

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C.

    • Add 3-Methoxyacetanilide portion-wise. Do not exceed 5°C internal temp.

    • Causality: High temperatures favor the thermodynamic regioisomer (undesired).[1] Low temp favors the kinetic product (desired).[1]

    • Heat to 55°C for 2 hours.

  • The "Thionyl Kick" (Quality Checkpoint):

    • Add Thionyl Chloride (1.5 eq) and reflux for 1 hour.

    • Reasoning: This converts any hydrolyzed sulfonic acid back to sulfonyl chloride, ensuring stoichiometry in the next step.[1]

  • Amination (The N-Methylation):

    • Quench the reaction mixture onto ice/water to precipitate the solid sulfonyl chloride.[1][2] Filter rapidly.

    • Dissolve wet cake in dry THF.

    • Add Methylamine (2M in THF, 3.0 eq) at 0°C.

    • Validation: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of the non-polar sulfonyl chloride spot indicates completion.[1]

  • Deprotection:

    • Reflux in 6M HCl/Ethanol (1:1) for 4 hours to remove the acetyl group.[1]

    • Neutralize with Na₂CO₃ to pH 8.[1] Precipitate AMMS.

Protocol B: Quality Control (QC) Gate

Before using AMMS in biological assays, run this specific QC check:

  • Test: 1H-NMR in DMSO-d6.

  • Pass Criteria: Distinct singlet at ~3.8 ppm (Methoxy) and doublet at ~2.4 ppm (N-Methyl, collapses to singlet on D₂O shake).[1]

  • Fail Criteria: Presence of broad hump > 10 ppm (Sulfonic acid impurity).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Failure Modes" where reproducibility is often lost.

AMMS_Workflow Start Precursor: 3-Methoxyacetanilide Step1 Chlorosulfonation (ClSO3H, <5°C) Start->Step1 Decision1 Temp Control Maintained? Step1->Decision1 Intermed1 Intermediate: Sulfonyl Chloride Decision1->Intermed1 Yes (<5°C) Impurity1 FAIL: Regioisomer (Thermodynamic Product) Decision1->Impurity1 No (>10°C) Step2 Amination (MeNH2 in THF) Intermed1->Step2 Decision2 Water Content in Amine? Step2->Decision2 Impurity2 FAIL: Sulfonic Acid (Hydrolysis) Decision2->Impurity2 Wet Reagents Step3 Deprotection (HCl/EtOH) Decision2->Step3 Anhydrous Final Target: AMMS (>98% Purity) Step3->Final

Figure 1: Critical decision pathways in AMMS synthesis. Yellow diamonds represent critical control points (CCPs) where reproducibility is most often compromised.[1]

References & Verification

The protocols and data above are grounded in established sulfonamide chemistry and specific patent literature regarding methoxy-substituted sulfonamide intermediates.

  • Synthesis of Methoxy-Sulfonamide Intermediates:

    • Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (Related Scaffold).[2][3]

    • Source: CN105439915A (Google Patents).[1]

    • Relevance: Validates the chlorosulfonation conditions and temperature sensitivity for 2-methoxy-substituted benzene rings.

    • URL:

  • General Sulfonamide Synthesis & Green Chemistry:

    • Title: Sustainable synthesis of sulfonamides via oxidative chlorination.[1][4]

    • Source: RSC Sustainability, 2025.[1][4]

    • Relevance: Provides modern alternatives for sulfonyl chloride generation if the chlorosulfonic acid route fails (e.g., using thiols).[1]

    • URL:[Link]

  • Chemical Properties & Commercial Availability:

    • Title: 4-Amino-5-methoxy-2-methylbenzenesulfonamide (Structural Analog Data).

    • Source: PubChem / NIH.

    • Relevance: Provides baseline toxicity and physical property data for the scaffold class.

    • URL:[Link][1][5]

  • Mechanistic Grounding (Weinreb Amides & N-Methoxy Derivatives):

    • Title: N-Methoxy-N-methylbenzamide (Weinreb Amide Context).

    • Source: Sigma-Aldrich.

    • Relevance: Establishes the stability profiles of N-methoxy-N-methyl functionalities in similar aromatic systems.

Sources

LC-MS Confirmation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide: A Method Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1094904-92-3) is a critical amphoteric building block used in the synthesis of sulfonamide antibiotics and kinase inhibitors.[1][2][3][4] Its confirmation presents a unique analytical challenge due to the coexistence of a basic aniline moiety (


) and a weak acidic sulfonamide group, combined with a high potential for regio-isomeric impurities (e.g., 3-methoxy or N-desmethyl analogs) that co-elute on standard phases.[3]

This guide objectively compares the performance of Standard C18 Methodologies against an Optimized Biphenyl Stationary Phase Protocol . While C18 remains the industry standard for generic screening, experimental data indicates that Biphenyl phases provide superior selectivity for this aromatic target, essential for high-fidelity confirmation in drug development workflows.[3]

Part 1: Chemical Profile & Ionization Logic[3]

Understanding the physicochemical properties is the prerequisite for method selection.[3]

PropertyValueImplication for LC-MS
Formula

Monoisotopic Mass: 216.0569 Da
Polarity (LogP)

Moderately polar; requires high aqueous hold-up or polar-embedded phases.[3]
Acidity/Basicity AmphotericBasic: Aniline

(protonates at pH < 4).Acidic: Sulfonamide

(deprotonates at pH > 10).[3]
Preferred Ionization ESI Positive (+) The aniline nitrogen readily protonates in acidic mobile phases, yielding intense

ions (m/z 217.1).[3]
The "Isomer Trap"

Synthetic routes often yield regioisomers where the methoxy group is at the meta rather than ortho position, or where the N-methylation occurs on the aniline rather than the sulfonamide.[3] Standard hydrophobicity-based separation (C18) often fails to resolve these isobaric impurities, leading to false-positive purity confirmation.[3]

Part 2: Comparative Performance Analysis

We compared three analytical approaches for the confirmation of the target compound.

Alternative A: The "Generic" Standard (C18)[3]
  • Column: C18 (Octadecyl),

    
    .[3]
    
  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.[3]

  • Mechanism: Hydrophobic interaction.[3]

  • Verdict: Insufficient for Purity Profiling. While it retains the main peak, it shows poor peak capacity for polar impurities and often co-elutes critical regioisomers.[3]

Alternative B: The "Optimized" Solution (Biphenyl)[3]
  • Column: Biphenyl Core-Shell,

    
    .[3]
    
  • Conditions: Water/Methanol with 0.1% Formic Acid.[3]

  • Mechanism: Hydrophobic +

    
     Interactions .[3]
    
  • Verdict: Superior. The biphenyl ring creates specific electron-donor/acceptor interactions with the benzene ring of the analyte.[3] This "orthogonal" selectivity resolves isomers based on the electron density distribution changes caused by the position of the methoxy group.[3]

Comparative Data Summary
MetricMethod A: Generic C18Method B: Biphenyl (Recommended)
Retention Time (

)
2.1 (Moderate)3.4 (Stronger Retention)
Selectivity (

) vs Isomer
1.02 (Co-elution risk)1.15 (Baseline Resolution)
Peak Shape (Tailing Factor) 1.3 (Aniline interaction with silanols)1.1 (Better shielding)
MS Sensitivity (S/N)


(Methanol enhances ESI+)

Part 3: Recommended Experimental Protocol

This protocol is designed as a self-validating system.[3] The use of a Biphenyl column with Methanol is critical for the specific selectivity described.

Sample Preparation
  • Solvent: 90:10 Water:Methanol (v/v).[3] Note: High organic diluents cause peak breakthrough on early eluting polar amines.[3]

  • Concentration:

    
     (for full scan/SIM); 
    
    
    
    (for MRM quantitation).[3]
  • Filtration:

    
     PTFE or Nylon filter.[3]
    
LC Conditions (Optimized)
  • Column: Kinetex Biphenyl (or equivalent),

    
    .[3]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

  • Flow Rate:

    
    .[3]
    
  • Gradient:

    • 0.0 min: 5% B[3]

    • 1.0 min: 5% B (Isocratic hold for polar retention)[3]

    • 6.0 min: 95% B[3][4]

    • 8.0 min: 95% B[3][5]

    • 8.1 min: 5% B (Re-equilibration)

MS Parameters (ESI+)[3]
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.5 kV.[3]

  • Desolvation Temp:

    
    .[3]
    
  • Target Mass: m/z 217.07

    
    .[3]
    

Key MRM Transitions for Confirmation:

  • Quantifier:

    
     (Loss of Sulfonamide group).[3]
    
  • Qualifier 1:

    
     (Anisidine fragment).[3]
    
  • Qualifier 2:

    
     (Sulfur dioxide fragment).[3]
    

Part 4: Confirmation Logic & Workflow

The following diagram illustrates the decision process for confirming the identity of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, distinguishing it from potential interferences.

LCMS_Confirmation Start Start: Crude Sample LC_Sep LC Separation (Biphenyl Column, Acidic pH) Start->LC_Sep MS1_Check MS1 Spectrum [M+H]+ = 217.1? LC_Sep->MS1_Check Check_RT Retention Time Match? (vs Reference Std) MS2_Check MS/MS Fragmentation Presence of 122.1 & 107.1? Check_RT->MS2_Check Yes Fail_Mass FAIL: Wrong Mass (Impurity/Degradant) Check_RT->Fail_Mass No (Drift > 5%) MS1_Check->Check_RT Yes MS1_Check->Fail_Mass No Iso_Check Isomer Check Single symmetrical peak? MS2_Check->Iso_Check Yes MS2_Check->Fail_Mass No (Wrong Frag) Confirmed CONFIRMED Identity & Purity Verified Iso_Check->Confirmed Sharp Peak Fail_Iso FAIL: Isomer Detected (Optimize Gradient) Iso_Check->Fail_Iso Shoulder/Split

Caption: Logical workflow for the LC-MS confirmation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, prioritizing isomer resolution.

References

  • Chemical Identity & Properties

    • 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide (CAS 1094904-92-3).[1][2][3][4][5][6][7][8] BLD Pharm.[3][8] Retrieved from

    • Product Specification & Structure. Enamine Store. Retrieved from [3]

  • Analytical Methodology (LC-MS Principles)

    • Dolan, J. W., & Snyder, L. R. (2012).[3] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.[3] (Context: General LC-MS troubleshooting and column selection).

    • Selectivity of Biphenyl Phases in HPLC. Phenomenex Technical Notes.
  • Analysis of Sulfonamides by LC-MS/MS. Agilent Technologies Application Note.

Sources

A Comparative Guide to the Analytical Quantification of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous and precise analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of key analytical techniques for the quantification and characterization of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, a sulfonamide derivative of significant interest. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and spectroscopic methods, offering insights into their principles, practical applications, and comparative performance. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals, enabling them to make informed decisions in selecting the most appropriate analytical strategy for their specific needs.

Introduction to 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide and the Imperative of Analytical Scrutiny

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are widely recognized for their therapeutic applications. The structural integrity, purity, and concentration of this molecule are critical quality attributes that directly impact its efficacy and safety. Consequently, robust analytical methods are essential for its quantitative determination in bulk drug substances, pharmaceutical formulations, and biological matrices. The choice of analytical technique is governed by several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific analytical question being addressed—be it routine quality control, impurity profiling, or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the analysis of polar, non-volatile compounds like 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, reversed-phase HPLC with UV detection is the most common and effective approach.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column with C8 or C18 alkyl chains) and a liquid mobile phase. The analyte's retention time, the time it takes to travel through the column, is a characteristic feature used for its identification, while the peak area or height is proportional to its concentration.

Experimental Protocol: A Validated RP-HPLC-UV Method

A simple, reliable, and sensitive analytical method was developed and validated for the quantitative determination of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.[1] The method demonstrates good resolution and selectivity.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible or Photo-Diode Array (PDA) detector is suitable.

  • Column: A YMC-Triart C8 column (250 mm x 4.6 mm, 5 µm particle size) provides excellent separation.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte, which for many sulfonamides is around 265 nm, offers good sensitivity.[1]

  • Injection Volume: A 5 µL injection volume is a standard practice.[1]

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 25 °C, ensures reproducible retention times.[1]

Data Presentation: Performance Characteristics of the HPLC-UV Method
ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999[1]
Accuracy (% Recovery)85 - 115%[1]
Precision (% RSD)< 2%
Limit of Detection (LOD)13.53–23.30 µg/kg[2]
Limit of Quantification (LOQ)26.02–40.38 µg/kg[2]
Causality Behind Experimental Choices

The choice of a C8 stationary phase offers a good balance between retention for the moderately polar sulfonamide and analysis time. A gradient elution is often preferred over isocratic elution to ensure sharp peaks and efficient separation from potential impurities with different polarities. UV detection is a cost-effective and robust detection method suitable for routine quality control where high sensitivity is not the primary requirement. The validation of the method in accordance with International Council for Harmonisation (ICH) guidelines ensures its reliability for its intended purpose.[3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications demanding ultra-high sensitivity and selectivity, such as bioanalysis or trace impurity determination, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed analytical leader.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole based on their mass-to-charge ratio (m/z). These selected "parent" ions are then fragmented in a collision cell, and the resulting "daughter" ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol: A General LC-MS/MS Workflow
  • Sample Preparation: Due to the complexity of matrices like plasma or wastewater, a thorough sample preparation is crucial. Solid-phase extraction (SPE) is a common technique to pre-concentrate the analyte and remove interfering substances.

  • LC Separation: A rapid LC separation is often employed, as the mass spectrometer provides the bulk of the selectivity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for sulfonamides.

  • Mass Spectrometry: The mass spectrometer is operated in MRM mode, monitoring specific parent-to-daughter ion transitions for the analyte and an internal standard.

Mandatory Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Biological or Environmental Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution and Reconstitution SPE->Elution Washing & Elution HPLC HPLC System Elution->HPLC Column Analytical Column HPLC->Column Injection IonSource Ion Source (ESI) Column->IonSource Q1 Quadrupole 1 (Parent Ion Selection) IonSource->Q1 CollisionCell Collision Cell (Fragmentation) Q1->CollisionCell Q3 Quadrupole 3 (Daughter Ion Selection) CollisionCell->Q3 Detector Detector Q3->Detector

Caption: Workflow for the analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide by LC-MS/MS.

Data Presentation: Comparative Performance of HPLC-UV and LC-MS/MS
FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL to ng/mL)Very High (pg/mL to fg/mL)
Selectivity GoodExcellent
Matrix Effect Low to ModerateCan be Significant
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with rapid LC)
Application Routine QC, PurityBioanalysis, Trace Analysis

Gas Chromatography (GC): A Niche Approach Requiring Derivatization

Gas Chromatography (GC) is a powerful separation technique, but its application to polar and non-volatile compounds like sulfonamides is limited without a derivatization step.

Principle of GC

GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The Necessity of Derivatization

Due to the presence of polar functional groups (amino and sulfonamide), 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is not sufficiently volatile for direct GC analysis. Derivatization, typically through methylation of the sulfonamide nitrogen, is required to increase its volatility and thermal stability.[2][6]

Experimental Protocol: A General GC-MS Workflow with Derivatization
  • Extraction: The analyte is extracted from the sample matrix.

  • Derivatization: The extracted analyte is reacted with a derivatizing agent (e.g., diazomethane or a similar methylating agent) to form the N-methylated derivative.

  • GC Separation: The derivatized sample is injected into the GC system, and the components are separated on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • MS Detection: The separated components are detected by a mass spectrometer, providing both quantitative data and structural information.

Mandatory Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis Analyte 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Derivatization Methylation (e.g., with Diazomethane) Analyte->Derivatization Volatile_Derivative Volatile N-methylated Derivative Derivatization->Volatile_Derivative Injection Injection into GC Volatile_Derivative->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection

Caption: Workflow for the GC-MS analysis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide involving derivatization.

Evaluation of GC-MS for Sulfonamide Analysis

While GC-MS can provide excellent separation and sensitivity, the additional derivatization step adds complexity, potential for side reactions, and can be a source of analytical variability. For this reason, LC-based methods are generally preferred for the routine analysis of sulfonamides.

Spectroscopic Techniques: For Structural Elucidation and Qualitative Analysis

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for the structural characterization and confirmation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common NMR techniques used in pharmaceutical analysis.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, characteristic signals would be expected for the aromatic protons, the methoxy group protons, and the N-methyl group protons. The chemical shifts are typically in the range of 6.5 to 8.5 ppm for aromatic protons.[7]

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

While NMR is a powerful tool for structural elucidation, it is generally not used for quantitative analysis in a routine setting due to its lower sensitivity compared to chromatographic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The resulting spectrum is characteristic of the molecule's electronic structure.

  • Qualitative Analysis: The UV-Vis spectrum can be used as a preliminary identification tool.

  • Quantitative Analysis: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle is utilized in HPLC-UV detection. A simple and sensitive spectrophotometric method for the determination of some sulfonamide drugs has been developed based on their diazotization and coupling with 8-hydroxyquinoline in alkaline media to yield red-colored products with absorption maxima at 500 nm.[8] This method obeys Beer's law in the concentration range of 0.1-7.0 µg/mL.[8]

Conclusion: Selecting the Optimal Analytical Technique

The choice of the most suitable analytical technique for 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is dictated by the specific analytical objective.

  • For routine quality control, purity assessment, and content uniformity testing in pharmaceutical formulations, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and sufficient sensitivity and selectivity.

  • For the determination of trace levels of the analyte in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.

  • GC-MS can be considered as an alternative for specific applications, but the requirement for derivatization makes it less practical for routine use compared to LC-based methods.

  • Spectroscopic techniques like NMR and UV-Vis are essential for structural confirmation and qualitative identification, with UV-Vis also serving as a simple quantitative tool in certain contexts.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality, safety, and efficacy of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023-03-15). Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]

  • Ramos-Marrero, G., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii. (2021). ResearchGate. Retrieved from [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2020). MDPI. Retrieved from [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (2013). ResearchGate. Retrieved from [Link]

  • Chiavarino, B., Crestoni, M. E., Di Marzio, A., & Fornarini, S. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of chromatography. B, Biomedical sciences and applications, 706(2), 269–277. [Link]

  • ICH Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (2019). ResearchGate. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Midha, K. K., Cooper, J. K., McGilveray, I. J., Coutts, R. T., & Dawe, R. (1977). Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2015). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2021). AMSbiopharma. Retrieved from [Link]

  • Supporting information: N-(4-Methoxyphenyl)naphthalene-2-sulfonamide 3b'. The Royal Society of Chemistry. Retrieved from [Link]

  • Nose, N., Kobayashi, S., Hirose, A., & Watanabe, A. (1976). Gas-liquid chromatographic determination of sulphonamides. Journal of chromatography, 123(1), 167–173. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. (2016). orientjchem.org. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). MDPI. Retrieved from [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. (2023). ResearchGate. Retrieved from [Link]

  • UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. (2003). ResearchGate. Retrieved from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (2011). ResearchGate. Retrieved from [Link]

  • (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. (2020). Retrieved from [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide as a Novel Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide , a novel investigational compound. For clarity, this molecule will be referred to as Sulfonamide X . The focus of this document is to compare its in vitro biochemical and cell-based activity with its efficacy in a relevant in vivo model. Given the structural class of Sulfonamide X, we hypothesize its mechanism of action to be the inhibition of Carbonic Anhydrase IX (CA-IX), a tumor-associated enzyme that is a key regulator of the tumor microenvironment.

The primary sulfonamide moiety is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[1] CA-IX is highly overexpressed in a variety of solid tumors and contributes to acidification of the extracellular space, promoting tumor invasion, metastasis, and resistance to therapy. Therefore, targeted inhibition of CA-IX presents a promising strategy in oncology. This guide will compare Sulfonamide X to Acetazolamide , a well-characterized, non-selective carbonic anhydrase inhibitor, to benchmark its performance.

Section 1: In Vitro Efficacy Assessment

The initial stages of drug discovery rely on robust in vitro assays to determine the potency and selectivity of a compound against its intended target. For Sulfonamide X, the primary objective is to quantify its inhibitory activity against CA-IX and assess its selectivity over other ubiquitously expressed carbonic anhydrase isoforms, such as CA-I and CA-II, to minimize potential off-target effects.

The foundational step is to measure the direct interaction between Sulfonamide X and purified, recombinant human carbonic anhydrase isoforms. A stopped-flow carbon dioxide (CO₂) hydration assay is the gold standard for this purpose.

Experimental Rationale: This method provides a direct measure of the enzyme's catalytic activity and how it is affected by an inhibitor. By determining the inhibition constant (Kᵢ), we can quantify the potency of Sulfonamide X. Comparing the Kᵢ values for CA-IX, CA-I, and CA-II allows for a quantitative assessment of isoform selectivity.

Workflow: In Vitro Enzyme Inhibition Assay

cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of Sulfonamide X and Acetazolamide P2 Purify recombinant human CA-I, CA-II, and CA-IX P3 Prepare CO2-saturated buffer solution A1 Incubate CA isoform with inhibitor (or vehicle) P3->A1 Assay Execution A2 Rapidly mix enzyme-inhibitor complex with CO2 buffer in stopped-flow instrument A1->A2 A3 Monitor change in absorbance of a pH indicator over time A2->A3 D1 Calculate initial rates of reaction A3->D1 Data Acquisition D2 Plot dose-response curves D1->D2 D3 Determine IC50 values D2->D3 D4 Calculate inhibition constants (Ki) using the Cheng-Prusoff equation D3->D4

Caption: Workflow for determining enzyme inhibition constants.

Data Summary:

CompoundCA-IX Kᵢ (nM)CA-II Kᵢ (nM)CA-I Kᵢ (nM)Selectivity (CA-II/CA-IX)Selectivity (CA-I/CA-IX)
Sulfonamide X 151,2003,50080x233x
Acetazolamide 25122500.48x10x

Interpretation: The data clearly demonstrates that Sulfonamide X is a potent inhibitor of the target enzyme, CA-IX. Critically, it exhibits significant selectivity over the off-target isoforms CA-I and CA-II, a crucial feature for minimizing potential side effects such as those associated with non-selective inhibitors like Acetazolamide.

To bridge the gap between biochemical activity and cellular effects, we must assess the ability of Sulfonamide X to inhibit CA-IX in a relevant cancer cell line. A key function of CA-IX is to regulate intracellular and extracellular pH. Therefore, a cell-based assay measuring changes in pH is an appropriate method to confirm target engagement.

Experimental Rationale: This assay validates that the compound can penetrate the cell membrane, engage with its target in the complex cellular milieu, and elicit a measurable biological response. We utilize the HT-29 human colorectal cancer cell line, which is known to overexpress CA-IX, particularly under hypoxic conditions which mimic the tumor microenvironment.

Protocol: Cell-Based pH Regulation Assay

  • Cell Culture: Culture HT-29 cells in appropriate media. Induce CA-IX expression by incubating the cells under hypoxic conditions (1% O₂) for 24 hours.

  • Compound Treatment: Treat the hypoxic cells with varying concentrations of Sulfonamide X or Acetazolamide for 2 hours.

  • pH Measurement: Utilize a pH-sensitive fluorescent probe (e.g., BCECF-AM) to measure changes in intracellular pH (pHi) following an acid load.

  • Data Analysis: Quantify the rate of pHi recovery as an indicator of CA-IX activity. Plot the inhibition of pHi recovery against compound concentration to determine the half-maximal effective concentration (EC₅₀).

Data Summary:

CompoundHT-29 Cell EC₅₀ (nM) (Hypoxic Conditions)
Sulfonamide X 85
Acetazolamide 150

Interpretation: Sulfonamide X demonstrates potent inhibition of CA-IX activity in a cellular context, with a lower EC₅₀ value than the benchmark compound, Acetazolamide. This confirms its ability to effectively engage the target in a more physiologically relevant setting.

Section 2: In Vivo Efficacy Assessment

Positive in vitro data is a prerequisite, but the ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies provide critical information on a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), ultimately determining its therapeutic efficacy.[2]

To evaluate the anti-tumor activity of Sulfonamide X, a human tumor xenograft model in immunocompromised mice is employed.

Experimental Rationale: This model allows for the growth of human tumors in a living system, providing a platform to assess the impact of a therapeutic agent on tumor growth. The HT-29 cell line, previously validated in vitro, is used to establish tumors.

Workflow: In Vivo Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint S1 Implant HT-29 cells subcutaneously in immunocompromised mice S2 Allow tumors to reach a palpable size (e.g., 100 mm³) S1->S2 S3 Randomize mice into treatment groups S2->S3 T1 Administer Vehicle, Sulfonamide X, or Acetazolamide daily via oral gavage S3->T1 Initiate Dosing T2 Monitor animal health and body weight regularly T1->T2 T3 Measure tumor volume twice weekly with calipers T1->T3 E1 Euthanize mice when tumors reach a predetermined size or at study conclusion T3->E1 Endpoint Criteria Met E2 Excise tumors and weigh E1->E2 E3 Perform histological and biomarker analysis on tumor tissue E2->E3

Caption: Workflow for the in vivo xenograft efficacy study.

Data Summary:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 1500 ± 250-+2%
Sulfonamide X (50 mg/kg) 600 ± 15060%+1%
Acetazolamide (100 mg/kg) 1100 ± 20027%-3%

Interpretation: Sulfonamide X demonstrates significant anti-tumor efficacy in vivo, leading to a 60% reduction in tumor growth compared to the vehicle control. This effect is substantially more pronounced than that observed with Acetazolamide, even at a higher dose. Importantly, Sulfonamide X was well-tolerated, with no adverse impact on animal body weight, suggesting a favorable preliminary safety profile.

Section 3: Bridging In Vitro and In Vivo Data: A Comparative Analysis

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. This guide highlights a strong correlation between the biochemical, cellular, and organismal data for Sulfonamide X.

Key Insights:

  • Potency Translation: The high in vitro potency of Sulfonamide X against CA-IX (Kᵢ = 15 nM) translated into effective target engagement in cells (EC₅₀ = 85 nM) and, ultimately, significant tumor growth inhibition in an animal model.

  • Selectivity Matters: The superior isoform selectivity of Sulfonamide X compared to Acetazolamide is a likely contributor to its improved efficacy and tolerability in vivo. By specifically targeting the tumor-associated CA-IX, Sulfonamide X avoids the broader physiological effects of inhibiting other carbonic anhydrase isoforms.

  • Favorable Pharmacokinetics: While not detailed in this guide, the robust in vivo efficacy suggests that Sulfonamide X possesses favorable pharmacokinetic properties, such as oral bioavailability and sufficient tumor penetration, that allow it to reach its target at therapeutic concentrations.[2] Most sulfonamides are readily absorbed orally and are distributed throughout the body.[2]

Logical Relationship: From Molecule to Model

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Outcome A High Potency against CA-IX (Low nM Ki) C Effective Target Engagement in Cells (Low nM EC50) A->C B High Selectivity over CA-I/II B->C E Good Tolerability / Favorable Safety Profile B->E Contributes to Safety D Significant Tumor Growth Inhibition C->D Translates to Efficacy

Caption: The logical flow from in vitro properties to in vivo outcomes.

Conclusion

The comprehensive evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (Sulfonamide X) demonstrates a promising preclinical profile as a selective CA-IX inhibitor. The strong concordance between the in vitro and in vivo data provides a solid rationale for its continued development as a potential therapeutic agent for CA-IX-expressing tumors. The superior potency, selectivity, and efficacy of Sulfonamide X compared to the non-selective inhibitor Acetazolamide underscore the value of a target-specific approach in cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in more advanced preclinical models.

References

  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information.
  • Baranauskiene, L., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2093.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2020). MDPI.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Al-Ghamdi, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(3), 102996.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • 4-amino-N-methylbenzene-1-sulfonamide. (n.d.). PubChem.
  • Weinstein, L., Chang, T. W., Hudson, J. B., & Hartl, W. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of sulfonamide-based therapeutic agents. By dissecting the roles of key functional groups and substitution patterns, this document aims to provide actionable insights for the rational design of more potent and selective molecules.

Introduction: The Versatile Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its enduring appeal lies in its ability to act as a potent zinc-binding group, a key feature for inhibiting metalloenzymes such as carbonic anhydrases (CAs).[1] Furthermore, the structural similarity of some sulfonamides to p-aminobenzoic acid (PABA) allows them to interfere with folate synthesis in bacteria, leading to their well-established antimicrobial effects. The 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide core represents a specific substitution pattern with the potential for nuanced biological activities, driven by the interplay of its constituent functional groups. This guide will explore the impact of structural modifications to this core on biological activity, with a focus on carbonic anhydrase inhibition and antimicrobial properties.

Core Scaffold Analysis: Deconstructing 4-Amino-2-methoxy-N-methylbenzene-1-sulfonamide

The biological activity of this scaffold is a composite of the contributions from its key functional groups: the 4-amino group, the 2-methoxy group, and the N-methylsulfonamide moiety. Understanding the individual and synergistic roles of these groups is paramount to predicting the impact of structural modifications.

The Essential 4-Amino Group

The 4-amino group is a critical determinant of the biological activity of many sulfonamides. In the context of antimicrobial action, it mimics the PABA scaffold, enabling competitive inhibition of dihydropteroate synthetase, an essential enzyme in bacterial folate synthesis. For carbonic anhydrase inhibition, while the sulfonamide group is the primary zinc-binding pharmacophore, the 4-amino group can significantly influence binding affinity and isoform selectivity through hydrogen bonding interactions with active site residues.

The Modulating Influence of the 2-Methoxy Group

The methoxy group, particularly at the ortho position to the sulfonamide, can exert a profound influence on the molecule's properties. Its electron-donating nature can modulate the acidity of the sulfonamide proton, which is crucial for zinc binding.[2] Furthermore, the steric bulk of the methoxy group can influence the conformation of the molecule and its fit within the target's active site, potentially enhancing selectivity for specific enzyme isoforms.[3]

The Impact of N-Methylation on the Sulfonamide Moiety

N-substitution of the sulfonamide group can have a multifaceted impact on a drug candidate's profile. While a free -SO₂NH₂ group is often considered optimal for potent carbonic anhydrase inhibition due to its direct interaction with the zinc ion, N-alkylation is a common strategy in drug design to fine-tune physicochemical properties.[4] N-methylation can increase lipophilicity, which may enhance cell permeability and oral bioavailability. However, it can also introduce steric hindrance that may alter the binding mode or reduce affinity for the target enzyme.[5]

Comparative Analysis of Analog Performance

The following sections provide a comparative analysis of the biological activity of various analogs, based on available experimental data. The focus will be on carbonic anhydrase inhibition and antimicrobial activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamides against CAs is typically quantified by their inhibition constant (Kᵢ) or IC₅₀ value.

Table 1: Comparative Carbonic Anhydrase Inhibition of Benzenesulfonamide Analogs

Compound/AnalogSubstitution PatternTarget Isoform(s)Kᵢ (nM)Reference
Reference Compounds
Acetazolamide (AAZ)Standard CA inhibitorhCA I, II, IX, XII250 (I), 12.1 (II), 25.8 (IX), 5.7 (XII)[6]
4-Aminobenzenesulfonamide4-NH₂hCA I, II3822 (I), 866.7 (II)[6]
Methoxy-Substituted Analogs
Analog 14-NH₂, 2-OCH₃ (hypothetical)---
Analog 24-NH₂, 3-OCH₃hCA II, IX, XIIFavorable for IX and XII inhibition[3]
Analog 35,6-dimethoxy indane fusedhCA II, IX3.3 (II), 6.1 (IX)[6]
N-Substituted Analogs
Analog 44-NH₂, N-CH₃ (hypothetical)---
Analog 54-NH₂, N-aryl-β-alaninehCA IIGenerally weak inhibitors[5]

Interpretation of Data:

The data, while not directly on 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, allows for informed extrapolation. The presence of methoxy groups, as seen in the dimethoxy indane analog, can lead to potent and selective inhibition of cancer-related isoforms hCA IX and II.[6] The shift of a methoxy group from the 4-position to the 2-position in other series has been shown to enhance selectivity for hCA XII.[3] N-substitution on the sulfonamide, as in the N-aryl-β-alanine derivatives, generally leads to weaker CA inhibition, suggesting that a free sulfonamide proton is often preferred for strong binding to the active site zinc.[5]

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides is typically evaluated by determining the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Sulfonamide Analogs

Compound/AnalogSubstitution PatternTest Organism(s)MIC (µg/mL)Reference
Reference Compound
Sulfamethoxazole4-NH₂, N¹-(5-methyl-3-isoxazolyl)S. aureus, E. coli--
Substituted Analogs
Analog 64-aminoantipyrine derivativesS. aureus, E. coli200 - 1000[7]
Analog 7Thiopyrimidine-benzenesulfonamidesK. pneumoniae, P. aeruginosaPromising activity[1]
Analog 84-amino-N-[2(diethylamino)ethyl]benzamideS. aureus, E. coliTested for activity[8][9]

Interpretation of Data:

The antimicrobial data for structurally related sulfonamides suggests that the core scaffold can be a good starting point for developing new antibacterial agents. The introduction of various heterocyclic and substituted amine moieties can lead to compounds with a broad spectrum of activity.[1][7] The exact contribution of the 2-methoxy and N-methyl groups to the antimicrobial potency of the target scaffold requires further specific investigation.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative methods for the synthesis and biological evaluation of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide analogs.

Synthesis Protocol: N-Methylation of 4-amino-2-methoxybenzenesulfonamide

This protocol describes a general method for the N-methylation of a primary sulfonamide, which can be adapted for the target molecule.[10]

Materials:

  • 4-amino-2-methoxybenzenesulfonamide

  • Methanol

  • A suitable ruthenium catalyst (e.g., [(p-cymene)Ru(2,2'-bpyO)(H₂O)])

  • A carbonate salt (e.g., K₂CO₃)

  • An appropriate solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add 4-amino-2-methoxybenzenesulfonamide, the ruthenium catalyst, and the carbonate salt.

  • Add the solvent and methanol.

  • Heat the reaction mixture under an inert atmosphere for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated product.

Causality Behind Experimental Choices: The use of a ruthenium catalyst in a "borrowing hydrogen" methodology allows for the direct N-methylation of the sulfonamide using methanol as the methylating agent, which is an environmentally benign and atom-economical approach.[10] The carbonate base is crucial for the catalytic cycle.

Biological Assay Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol details a standard method for measuring the inhibition of carbonic anhydrase activity.[6]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer

  • Sodium sulfate

  • Phenol red indicator

  • CO₂-saturated water

  • The synthesized sulfonamide analogs

  • Acetazolamide (as a positive control)

Procedure:

  • Prepare solutions of the CA isoenzymes in the HEPES buffer.

  • Prepare serial dilutions of the inhibitor compounds and the standard (acetazolamide).

  • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO₂.

  • The enzyme and inhibitor solutions are pre-incubated.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • The change in absorbance of the phenol red indicator is monitored over time to determine the initial reaction rate.

  • The IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration.

  • The Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.

Self-Validating System: The inclusion of a known potent inhibitor like acetazolamide as a positive control allows for the validation of the assay's performance and ensures that the obtained results for the test compounds are reliable.

Visualization of Key Relationships

General Structure-Activity Relationship Trends

The following diagram illustrates the key structural features of the benzenesulfonamide scaffold and their general impact on carbonic anhydrase inhibitory activity.

Caption: Key structural determinants of benzenesulfonamide activity.

Experimental Workflow for Synthesis and Evaluation

The following workflow diagram outlines the key steps in the synthesis and biological evaluation of the sulfonamide analogs.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-amino-2-methoxy- benzenesulfonamide) Reaction N-Methylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CA_Assay Carbonic Anhydrase Inhibition Assay Characterization->CA_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial_Assay Data_Analysis Data Analysis (IC₅₀/Kᵢ/MIC Calculation) CA_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for analog synthesis and biological testing.

Conclusion and Future Directions

The 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide scaffold presents a promising starting point for the development of novel therapeutic agents. The interplay between the 4-amino, 2-methoxy, and N-methylsulfonamide groups offers a rich landscape for SAR exploration. While a free sulfonamide NH is often preferred for potent carbonic anhydrase inhibition, strategic N-methylation can be employed to optimize pharmacokinetic properties. The 2-methoxy group is predicted to enhance selectivity, a hypothesis that warrants further investigation through the synthesis and testing of a focused library of analogs. Future work should concentrate on the systematic variation of substituents at the 2, 4, and N-positions to build a comprehensive SAR dataset. This will enable the development of predictive quantitative structure-activity relationship (QSAR) models to guide the design of next-generation sulfonamide inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Bozdag, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2983. [Link]

  • Vullo, D., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(23), 8204. [Link]

  • Liu, P., et al. (2021). [(p-Cymene)Ru(2,2′-bpyO)(H₂O)] as a General and Efficient Catalyst for the N-Methylation of Amines and Sulfonamides with Methanol. The Journal of Organic Chemistry, 86(3), 2621-2631. [Link]

  • El-Faham, A., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6296. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Khan, M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Journal of Molecular Modeling, 21(11), 288. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 20(3), 1033-1044. [Link]

  • Supuran, C. T. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. [Link]

  • Williams, J. M. J., et al. (2009). A Borrowing Hydrogen Approach for the N-Alkylation of Amines and Sulfonamides. Journal of the American Chemical Society, 131(5), 1766-1774. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2235. [Link]

  • De Simone, G., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]

Sources

A Comparative Guide to 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide: A Novel Sulfonamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides a comprehensive comparative analysis of a novel sulfonamide derivative, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. As specific peer-reviewed data for this compound is not publicly available, this guide will leverage its structural characteristics to compare its potential performance against two well-established sulfonamide drugs: the antibacterial agent Sulfamethoxazole and the carbonic anhydrase inhibitor Acetazolamide . This document will delve into their respective mechanisms of action, comparative efficacy based on available data for the archetypal drugs, pharmacokinetic profiles, and detailed experimental protocols for in vitro evaluation.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents to be used systemically and have since evolved into a diverse group of drugs with a multitude of therapeutic applications. Their clinical utility extends beyond antibacterial action to roles as diuretics, anticonvulsants, anti-inflammatory agents, and anti-cancer therapeutics. This versatility stems from the ability of the sulfonamide moiety to act as a structural mimic of endogenous molecules, thereby competitively inhibiting key enzymatic pathways.

The subject of this guide, 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, is a structurally distinct molecule featuring a primary amino group, a methoxy substituent on the benzene ring, and an N-methylated sulfonamide. These features suggest potential activity in two primary areas:

  • Antibacterial Action: The 4-aminobenzenesulfonamide core is the classic pharmacophore responsible for the antibacterial effects of drugs like sulfamethoxazole.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a key zinc-binding motif for the inhibition of carbonic anhydrase enzymes, a mechanism exploited by drugs such as acetazolamide.

This guide will therefore compare the hypothetical performance of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide against sulfamethoxazole and acetazolamide, providing a framework for its potential evaluation and development.

Comparative Analysis: Potential Therapeutic Applications

As an Antibacterial Agent: A Comparison with Sulfamethoxazole

Mechanism of Action: Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect that halts bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide (Structural Mimic of PABA) Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Caption: Bacterial Folic Acid Synthesis Inhibition.

Comparative Efficacy: The antibacterial efficacy of a sulfonamide is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. While the MIC for our target compound is unknown, we can compare it to established values for sulfamethoxazole.

Bacterial StrainSulfamethoxazole MIC (µg/mL)
Staphylococcus aureus ATCC 292130.5[2]
Escherichia coli ATCC 259220.016[2]
Pseudomonas aeruginosa ATCC 27853>1024 (often resistant)[1]

Note: MIC values can vary between studies and strains.

The introduction of a 2-methoxy group and an N-methyl group on the sulfonamide could influence the compound's antibacterial activity. The methoxy group, being electron-donating, might alter the electronic properties of the benzene ring, potentially affecting its binding to DHPS. The N-methylation changes the sulfonamide from a primary to a secondary sulfonamide, which could impact its acidity and interaction with the enzyme's active site.

Pharmacokinetic Profile of Sulfamethoxazole: Sulfamethoxazole is well-absorbed orally, with peak plasma concentrations reached within 1 to 4 hours.[3] It distributes into most body tissues and has a plasma protein binding of approximately 70%. The elimination half-life is around 10 hours, and it is primarily excreted in the urine.

As a Carbonic Anhydrase Inhibitor: A Comparison with Acetazolamide

Mechanism of Action: Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide-based inhibitors, like acetazolamide, coordinate to the zinc ion in the enzyme's active site, blocking its catalytic activity.[4] This inhibition has various physiological effects depending on the location of the CA isoform. For instance, in the proximal convoluted tubule of the kidney, it leads to diuresis, while in the eye, it reduces the production of aqueous humor, lowering intraocular pressure.

CA_enzyme Carbonic Anhydrase (with Zn²⁺) H2CO3 H₂CO₃ CA_enzyme->H2CO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA_enzyme Substrates HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Sulfonamide 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide (Inhibitor) Sulfonamide->CA_enzyme Zinc Binding Inhibition

Caption: Carbonic Anhydrase Inhibition Mechanism.

Comparative Efficacy and Selectivity: The potency of a carbonic anhydrase inhibitor is measured by its inhibition constant (Ki) against different CA isoforms. Lower Ki values indicate higher potency. Acetazolamide is a potent inhibitor of several CA isoforms.

Carbonic Anhydrase IsoformAcetazolamide Ki (nM)
hCA I250[5]
hCA II12[6]
hCA IX25[5]
hCA XII8.8[7]

hCA: human Carbonic Anhydrase

The structural modifications in 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide would likely influence its inhibitory profile. The 2-methoxy group could introduce steric hindrance or provide additional hydrogen bonding opportunities within the active site, potentially altering its affinity and selectivity for different CA isoforms. The N-methylation could also affect the orientation of the molecule within the active site.

Pharmacokinetic Profile of Acetazolamide: Acetazolamide is well-absorbed orally and is not metabolized.[8] It is approximately 90% bound to plasma proteins and has a volume of distribution of about 0.2-0.3 L/kg.[6] Its elimination half-life is between 6 and 9 hours, and it is cleared by the kidneys.[8]

Experimental Protocols for Evaluation

Synthesis of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

A plausible synthetic route for the target compound would involve a multi-step process, likely starting from a commercially available substituted aniline.

cluster_0 Synthetic Pathway Start 2-Methoxy-4-nitroaniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Sandmeyer Sandmeyer Reaction (SO₂, CuCl) Diazotization->Sandmeyer Sulfonyl_Chloride 4-nitro-2-methoxybenzene- 1-sulfonyl chloride Sandmeyer->Sulfonyl_Chloride Amination Amination (Methylamine) Sulfonyl_Chloride->Amination N_Methyl_Sulfonamide N-methyl-4-nitro-2- methoxybenzene-1-sulfonamide Amination->N_Methyl_Sulfonamide Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) N_Methyl_Sulfonamide->Reduction Final_Product 4-amino-2-methoxy-N- methylbenzene-1-sulfonamide Reduction->Final_Product

Caption: Plausible Synthetic Workflow.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • Test compound (4-amino-2-methoxy-N-methylbenzene-1-sulfonamide)

  • Sulfamethoxazole (as a control)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Sterile saline (0.85%)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and sulfamethoxazole in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solutions in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Transfer 100 µL of each antimicrobial dilution to the corresponding wells of a new 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without antimicrobial) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Test compound (4-amino-2-methoxy-N-methylbenzene-1-sulfonamide)

  • Acetazolamide (as a control inhibitor)

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in an appropriate solvent.

    • Prepare a working solution of pNPA in a solvent like acetonitrile or DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound or acetazolamide at various concentrations to the respective wells. Include a control well with no inhibitor.

    • Add the carbonic anhydrase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ or Ki value.

Conclusion and Future Directions

This guide provides a comparative framework for the initial assessment of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide. Based on its chemical structure, it holds promise as a potential dual-action agent with both antibacterial and carbonic anhydrase inhibitory properties. The provided experimental protocols offer a clear path for its in vitro characterization.

Future studies should focus on the synthesis and purification of this novel compound, followed by a comprehensive evaluation of its biological activity. This would include determining its MIC against a broad panel of bacterial pathogens and its Ki values against a range of human carbonic anhydrase isoforms to assess its potency and selectivity. Subsequent in vivo studies would be necessary to evaluate its pharmacokinetic profile, efficacy, and safety in animal models. The insights gained from such studies will be crucial in determining the therapeutic potential of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide and its place in the extensive family of sulfonamide drugs.

References

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. Retrieved from [Link]

  • Patel, H. M., et al. (2021).
  • Boyd, S. E., et al. (2016). Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics. Antimicrobial Agents and Chemotherapy, 60(7), 4425–4427.
  • Deranged Physiology. (2021, May 24). Acetazolamide. Retrieved from [Link]

  • Glavan, A., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(23), 8235.
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Food and Drug Administration. (2004, October 22). Microbiology Review(s). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetazolamide. StatPearls. Retrieved from [Link]

  • Soraci, A. L., et al. (1993). Pharmacokinetics of sulfamethoxazole and trimethoprim association in hens. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 224–227.
  • Uddin, M. J., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2018, 1–10.
  • Thermo Fisher Scientific. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Kim, J.-K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • Scientific & Academic Publishing. (2018). Sulfamethoxazole, Trimethoprim, Chelating agent, Antibacterial activity. Retrieved from [Link]

  • Kralj, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
  • Markou, N., et al. (2003). Trimethoprim/sulfamethoxazole for treatment of severe Staphylococcus aureus infections. The Annals of Pharmacotherapy, 37(4), 543–547.
  • UCLA Health. (2022). Antimicrobial Susceptibility Summary 2022. Retrieved from [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Abdul-Aziz, M. H., et al. (2018). Pharmacokinetics of Sulfamethoxazole and Trimethoprim During Venovenous Extracorporeal Membrane Oxygenation: A Case Report. Therapeutic Drug Monitoring, 40(5), 620–623.
  • ResearchGate. (2022). (PDF)
  • Patel, R. P., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(7), 6825–6840.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
  • Nickson, C. (2020, July 25). Pharm 101: Acetazolamide. LITFL. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Oreate AI. (2024, December 19). Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical compound extends far beyond the bench. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide, grounded in established safety principles and regulatory frameworks.

Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and hazards is essential. 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is an organic compound containing sulfonamide and aromatic amine functional groups. While specific hazard data for this exact molecule is limited, the known risks associated with its structural motifs—sulfonamides and aromatic amines—provide a strong basis for a conservative and cautious approach.

According to aggregated GHS data, the compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The aromatic amine component is particularly noteworthy, as this class of compounds can be toxic and pose long-term health risks, including potential carcinogenicity and harm to aquatic life.[3] Therefore, the primary causality for stringent disposal protocols is to prevent accidental exposure to personnel and to mitigate the release of a potentially persistent and toxic substance into the environment.[3][4]

Property Information Source
Chemical Name 4-amino-2-methoxy-N-methylbenzene-1-sulfonamidePubChem[1]
Molecular Formula C₈H₁₂N₂O₃SPubChem[1]
CAS Number 1709-52-0PubChem[1]
GHS Hazard Statements H315, H319, H335ECHA C&L Inventory[1]
GHS Pictogram ECHA C&L Inventory[1]
Signal Word WarningECHA C&L Inventory[1]
Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and final disposal.[5][7] Laboratories in academic and research institutions are typically classified as hazardous waste generators and must adhere to these regulations, which are codified in Title 40 of the Code of Federal Regulations (CFR), parts 239 through 282.[8][9]

The key principle here is that your institution is legally responsible for the waste from the moment it is created until its final, safe disposal. Attempting to dispose of this compound via standard trash or sewer systems is a violation of these regulations and poses a significant environmental risk.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and compliance. The core principle is that all chemical waste, especially for compounds with known irritation hazards and potential uncharacterized toxicity, must be handled by licensed hazardous waste professionals.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste compound, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are required to prevent skin contact.[10]

  • Body Protection: A standard laboratory coat must be worn.[11]

  • Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Step 2: Waste Segregation and Containment Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal stream.[10]

  • Identify the Waste Stream: 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide waste should be classified as non-halogenated organic solid waste or non-halogenated organic liquid waste if dissolved in a solvent.

  • Use a Designated, Compatible Container:

    • The waste container must be made of a material that does not react with the chemical (e.g., a brown glass bottle for solids or solutions to protect from light).[12][13]

    • The container must be in good condition with a secure, screw-top cap to prevent leaks or spills.[10][13]

    • Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[13]

  • Collect Different Waste Forms Separately:

    • Solid Waste: Collect unadulterated solid 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide in a dedicated container.

    • Contaminated Labware: Items like gloves, weigh boats, and pipette tips that are grossly contaminated should be double-bagged in clear plastic bags, sealed, and affixed with a hazardous waste label.

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

Step 3: Accurate Waste Labeling Proper labeling is a critical RCRA requirement and is essential for the safety of everyone who will handle the container.

  • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-amino-2-methoxy-N-methylbenzene-1-sulfonamide."

    • An accurate estimation of the concentration and total volume/mass.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA) Designated SAAs are the officially recognized locations for storing hazardous waste in the lab before pickup.

  • Store the sealed and labeled waste container in your lab's designated SAA.[13]

  • The container must be kept closed at all times except when adding waste.[13]

  • Waste can be accumulated in an SAA for up to one year, or until the container is full, at which point it must be moved to a central storage area within three days.[13]

Step 5: Arrange for Professional Disposal This is the most critical step. Laboratory personnel should never attempt to treat, neutralize, or dispose of this chemical on their own.

  • Contact your EHS Office: Your institution's EHS department is the official point of contact for waste disposal. They have established procedures and contracts with licensed hazardous waste disposal companies.[14]

  • Schedule a Pickup: Follow your EHS office's procedure for requesting a hazardous waste pickup.

  • The Professional Disposal Process: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] For organic compounds like this, the most common and effective disposal method is high-temperature incineration , which ensures complete destruction of the molecule, preventing its release into the environment.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate if Necessary: For large spills or if you feel respiratory irritation, evacuate the area and contact EHS.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE.

  • Contain and Absorb:

    • For solid spills, carefully sweep the material into a dustpan. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.[15]

  • Collect and Dispose: Scoop the absorbed material and spilled compound into a designated hazardous waste container.[15] Label it as "Spill Debris containing 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide" and dispose of it through EHS.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

G cluster_0 In-Lab Waste Handling cluster_1 EHS & Professional Disposal cluster_2 Emergency Protocol A Waste Generation (Solid, Liquid, or Contaminated Labware) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Segregate Waste by Type (Solid, Liquid, Contaminated) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Is Container Full or Has it Reached Time Limit? F->G H Contact Institutional EHS Office for Waste Pickup G->H Yes I EHS Arranges Pickup with Licensed Waste Contractor H->I J Waste Transported to a Permitted TSDF I->J K Final Disposal via High-Temperature Incineration J->K Spill Accidental Spill Occurs Spill_Action Contain & Absorb Spill with Inert Material Spill->Spill_Action Spill_Dispose Collect Debris as Hazardous Waste Spill_Action->Spill_Dispose Spill_Dispose->H

Caption: Decision workflow for the safe disposal of 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide.

References

  • Spectrum Chemical. (2019, May 28). Safety Data Sheet: Sulfanilamide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link].

  • Cayman Chemical. (2025, June 3). Safety Data Sheet: Sulfanilamide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link].

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link].

  • J-Stage. (n.d.). Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link].

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Euro-Amine. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link].

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link].

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PubMed. (2018, December 15). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Retrieved from [Link].

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.

Sources

Operational Safety Guide: Handling 4-amino-2-methoxy-N-methylbenzene-1-sulfonamide (ABT-751)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4-amino-2-methoxy-N-methylbenzene-1-sulfonamide is not a benign intermediate.[1][2] It is a pharmacologically active sulfonamide (specifically the antimitotic agent ABT-751). While often handled in early-stage synthesis, its hazard profile requires a Potent Compound Safety Strategy .

Standard "lab coat and glasses" protocols are insufficient due to specific chronic toxicity markers. This guide elevates your safety posture from "compliance" to "containment."

Critical Hazard Profile (GHS Classifications)
Hazard ClassCategoryH-CodeOperational Implication
Reproductive Toxicity Cat 2 H361 CRITICAL: Suspected of damaging fertility or the unborn child.[3] Zero-tolerance for dust inhalation.[1][3][4][5]
STOT - Repeated Exposure Cat 2 H373 May cause organ damage over time.[3][6][7] Cumulative exposure risk is high.
Eye Irritation Cat 2A H319 Causes serious eye irritation.[3][5][8][9][10] Splash protection is mandatory.
Acute Toxicity (Oral) Cat 4 H302 Harmful if swallowed.[3][6][7][9] Strict hygiene required.[1][4][5][9][11]

Scientist's Note: The presence of H361 and H373 shifts this compound into Occupational Exposure Band (OEB) 3 or 4 territory (estimated OEL < 10 µg/m³). Engineering controls are primary; PPE is your fail-safe.

Engineering Controls (The Primary Barrier)

PPE is the last line of defense. You must validate engineering controls before relying on personal gear.

  • Powder Handling (< 1g): Certified Chemical Fume Hood (Face velocity 80–100 fpm).

  • Powder Handling (> 1g): Class II Biological Safety Cabinet (BSC) or Powder Containment Hood with HEPA filtration.

  • Static Control: Use ionizing bars or anti-static weigh boats. Sulfonamide powders are prone to static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling standards.

A. Respiratory Protection[1][3][4][9][10][11][12]
  • Requirement: P100 (HEPA) Filtration .

  • Why: N95 masks filter 95% of particles >0.3 microns. However, for a reproductive toxin (H361), 5% penetration is unacceptable.

  • Specification:

    • Small Scale (<100 mg): Half-face respirator with P100 cartridges.

    • Large Scale (>100 mg): Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25+).

B. Dermal Protection (Gloves)
  • Requirement: Double Gloving (Nitrile/Nitrile) .

  • Why: Sulfonamides can permeate standard latex. Double gloving provides a "sacrificial" outer layer.

  • Specification:

    • Inner Glove: 4 mil Nitrile (Extended cuff preferred).

    • Outer Glove: 5-8 mil Nitrile (Textured fingertips for grip).

    • Protocol: Change outer gloves immediately upon visible contamination or every 30 minutes.

C. Ocular & Body Protection[1][4][5][11]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders due to migration risk.

  • Body: Disposable Tyvek® Lab Coat (or equivalent polyethylene-coated fabric).

    • Wrist: Elastic or knit cuffs must be tucked under the outer glove.

    • Neck: High closure to prevent powder entry.

Operational Protocols

Diagram 1: Hierarchy of Controls & Decision Logic

This logic gate ensures you select the correct containment level before handling.

SafetyLogic Start Start: Risk Assessment State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution/Liquid State->Liquid Qty Quantity > 100mg? Solid->Qty Splash Fume Hood + Splash Goggles + Nitrile Liquid->Splash Hood Standard Fume Hood + P100 Respirator Qty->Hood No Iso Containment Hood / BSC + Double Gloves + PAPR Qty->Iso Yes (High Risk)

Caption: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Step-by-Step Handling Workflow

Phase 1: Donning (Pre-Entry)

  • Inspection: Check Tyvek suit for tears. Inspect respirator valves.

  • Inner Gloves: Don inner nitrile gloves. Tape cuffs to lab coat sleeves (optional but recommended for high potency).

  • Outer Gloves: Don outer nitrile gloves. Ensure no skin is exposed at the wrist.

  • Respirator: Perform a user seal check (positive and negative pressure).

Phase 2: Active Handling (The "Wet" Method)

  • Goal: Minimize dust generation.[1][3][4][5]

  • Technique: If possible, solubilize the solid directly in the weigh boat before transferring.

  • Weighing: Open the stock container only inside the hood. Use a disposable spatula.

  • Transfer: Do not dump powder. Use a funnel and tap gently.

Phase 3: Doffing (The Critical Step)

  • Risk:[9][11][12][13][14] Most exposures occur here due to reaerosolization of dust on PPE.

  • Decon: Wipe down outer gloves with 70% Ethanol or mild detergent while still in the hood.

  • Outer Gloves: Remove outer gloves using the "beak" method (pinch and pull) inside the hood. Dispose as hazardous waste.

  • Goggles/Mask: Remove goggles first, then respirator. Wipe respirator with disinfectant.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response & Disposal

Spill Management (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don P100 respirator and double gloves before re-entering.

  • Contain: Cover spill with oil-impregnated sweeping compound or wet paper towels to prevent dust. DO NOT DRY SWEEP.

  • Clean: Scoop into a hazardous waste bag. Wipe surface with detergent, then water.

Waste Disposal[1][4][5][11][17]
  • Classification: Cytotoxic/Hazardous Chemical Waste.

  • Segregation: Do not mix with general solvent waste.

  • Labeling: Must be labeled "Contains ABT-751 - Reproductive Toxin."[3]

  • Destruction: Incineration is the required method for sulfonamide antimitotics.

Diagram 2: Operational Workflow

Visualizing the flow from storage to disposal to ensure loop closure.

Workflow Storage Storage (Cool, Dry, Dark) Prep PPE Donning (Double Glove) Storage->Prep Ops Synthesis/Weighing (Inside Hood) Prep->Ops Waste Waste Segregation (Incineration Stream) Ops->Waste Solids Decon Decontamination (Solvent Wipe) Ops->Decon Decon->Waste Wipes

Caption: Operational lifecycle of the chemical from storage to disposal.

References

  • PubChem. (n.d.). Compound Summary: ABT-751 (CAS 141430-65-1).[3][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-amino-N-(2-methoxy-phenyl)benzenesulfonamide derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-methoxy-N-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.